Pirquinozol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKOGNIEDDIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984432 | |
| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65950-99-4 | |
| Record name | Pirquinozol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65950-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirquinozol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRQUINOZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirquinozol: A Technical Deep-Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirquinozol (SQ-13,847) is a pyrazolo[1,5-c]quinazoline derivative identified in the early 1980s as a potent, orally active antiallergic and antiasthmatic agent. Unlike many anti-allergy medications, this compound is not a histamine H1 receptor antagonist, a serotonin antagonist, or a β-adrenergic agonist. Its therapeutic effect stems from its activity as a mast cell stabilizer, inhibiting the IgE-mediated release of histamine and other inflammatory mediators. Emerging evidence suggests that this compound functions as a prodrug, with its 2-carboxylic acid metabolite, SQ-12,903, being the active entity responsible for its pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mast cell stabilization, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the proposed signaling pathways.
Core Mechanism of Action: Mast Cell Stabilization
The primary mechanism of action of this compound is the stabilization of mast cells and basophils, which are key effector cells in Type I hypersensitivity reactions. Upon exposure to an allergen, IgE antibodies bound to the high-affinity FcεRI receptors on the surface of these cells are cross-linked, initiating a signaling cascade that leads to degranulation and the release of pre-formed mediators, such as histamine, and the synthesis of newly formed mediators, including prostaglandins and leukotrienes.
This compound, through its active metabolite SQ-12,903, interrupts this signaling cascade, thereby preventing the release of these inflammatory substances. This mast cell stabilizing effect is the foundation of its anti-allergic properties.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vivo and in vitro activity of this compound and its active metabolite.
| Compound | Assay | Species | Route of Administration | ID50 / IC50 | Reference |
| This compound (SQ-13,847) | Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral | 2-4 mg/kg | [1][2] |
| This compound (SQ-13,847) | Passive Pulmonary Anaphylaxis | Rat | Oral | 2-4 mg/kg | [1][2] |
ID50: The dose of a drug that causes a 50% inhibition of the response. IC50: The concentration of a drug that causes a 50% inhibition of the response in vitro.
Note: Detailed in vitro IC50 data for this compound and SQ-12,903 on histamine release from mast cells could not be retrieved from the available literature.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the anti-allergic activity of compounds like this compound. The precise details of the original experiments conducted in the 1980s may vary.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This in vivo model is used to assess the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.[3]
Methodology:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into a shaved area of their back. A latent period of 24 to 72 hours is allowed for the IgE to bind to mast cells in the skin.
-
Drug Administration: The test compound (this compound) is administered orally at various doses one hour prior to the antigen challenge. A vehicle control group receives the vehicle alone.
-
Antigen Challenge: A solution of the antigen (DNP-human serum albumin) mixed with Evans blue dye is injected intravenously.
-
Evaluation: The cross-linking of the DNP-HSA with the IgE on mast cells triggers degranulation, leading to an increase in vascular permeability. The Evans blue dye extravasates into the tissue at the site of the reaction, forming a blue spot. After a set time (e.g., 30 minutes), the animals are euthanized, the skin lesions are excised, and the dye is extracted using a solvent (e.g., formamide).
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer. The inhibition of the PCA reaction is calculated by comparing the dye extravasation in the drug-treated groups to the vehicle control group.
In Vitro Histamine Release from Mast Cells
This assay directly measures the ability of a compound to inhibit the release of histamine from isolated mast cells.
Methodology:
-
Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage. The cells are washed and suspended in a buffered salt solution.
-
Sensitization (if required): For IgE-mediated histamine release, the mast cells are passively sensitized by incubation with a specific IgE antibody.
-
Drug Incubation: The isolated mast cells are pre-incubated with various concentrations of the test compound (e.g., SQ-12,903) or a vehicle control for a specified period.
-
Stimulation: Histamine release is induced by adding a secretagogue. For IgE-mediated release, the specific antigen is added. Other secretagogues like compound 48/80 or a calcium ionophore can also be used.
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Termination and Histamine Measurement: The reaction is stopped by centrifugation to pellet the cells. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is measured. Histamine levels are typically determined using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
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Calculation: The percentage of histamine release is calculated for each condition, and the inhibitory effect of the test compound is determined by comparing it to the control.
Signaling Pathways and Visualizations
The precise molecular target of this compound's active metabolite, SQ-12,903, within the mast cell signaling cascade has not been fully elucidated in the available literature. However, the general pathway of IgE-mediated mast cell degranulation and points of potential inhibition by mast cell stabilizers are well-understood.
Generalized IgE-Mediated Mast Cell Activation Pathway
The following diagram illustrates a simplified representation of the key signaling events following the cross-linking of IgE on the mast cell surface, leading to degranulation.
Caption: Simplified signaling cascade in IgE-mediated mast cell activation.
Experimental Workflow for In Vivo Anti-Allergic Drug Screening
The diagram below outlines the typical workflow for evaluating the efficacy of a potential anti-allergic compound using the passive cutaneous anaphylaxis model.
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
Conclusion
This compound is an effective, orally administered antiallergic agent whose mechanism of action is centered on the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. Its activity is likely attributable to its active metabolite, SQ-12,903. While the precise molecular target within the mast cell signaling cascade remains to be definitively identified, its ability to inhibit IgE-mediated anaphylactic reactions in vivo underscores its potential as a therapeutic agent for allergic disorders. Further research to elucidate the specific intracellular interactions of its active metabolite would provide a more complete understanding of its pharmacological profile.
References
The Principles of Mast Cell Stabilization: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
Abstract
Mast cells are pivotal players in the inflammatory cascade, particularly in allergic reactions and other hypersensitivity disorders. Their activation and subsequent degranulation release a torrent of potent inflammatory mediators. Consequently, the stabilization of mast cells to prevent this degranulation is a cornerstone of therapeutic strategies for a wide range of diseases. This technical guide provides a comprehensive overview of the core principles of mast cell stabilization for the evaluation of novel therapeutic compounds. While direct research on the compound "Pirquinozol" for mast cell stabilization is not extensively available in the public domain, this document outlines the established methodologies and signaling pathways that would be critical in assessing its potential efficacy. We will delve into the mechanisms of mast cell activation, detail essential experimental protocols for evaluating stabilizing compounds, and present the underlying signaling pathways.
Introduction to Mast Cell Stabilization
Mast cells are tissue-resident immune cells that act as sentinels, detecting foreign invaders and initiating inflammatory responses.[1] Upon activation by various stimuli, including allergens cross-linking Immunoglobulin E (IgE) bound to their high-affinity receptors (FcεRI), they undergo degranulation, a process that releases a plethora of pre-formed and newly synthesized inflammatory mediators.[1][2] These mediators include histamine, proteases (like tryptase and chymase), cytokines, and lipid mediators such as prostaglandins and leukotrienes.[1][3]
The therapeutic strategy of mast cell stabilization aims to prevent or reduce the release of these mediators, thereby mitigating the inflammatory response. This approach is central to the management of allergic conditions like asthma, allergic rhinitis, and conjunctivitis, as well as mast cell-driven diseases such as mastocytosis.
Key Signaling Pathways in Mast Cell Activation and Degranulation
Understanding the intricate signaling cascades that govern mast cell activation is crucial for identifying potential therapeutic targets. The primary activation pathway is initiated by the aggregation of FcεRI receptors. However, other receptors, such as MRGPRX2 (Mas-related G protein-coupled receptor X2), can also trigger mast cell degranulation independently of IgE.
IgE-Mediated (FcεRI) Signaling Pathway
The cross-linking of IgE-bound FcεRI receptors initiates a phosphorylation cascade involving spleen tyrosine kinase (Syk). Activated Syk then phosphorylates downstream adaptor proteins, leading to the activation of key enzymes like phospholipase Cγ (PLCγ) and phosphatidylinositol 3-kinase (PI3K). PLCγ activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for degranulation, while DAG activates protein kinase C (PKC). The PI3K/AKT pathway also plays a significant role in mast cell degranulation.
Below is a diagram illustrating the IgE-mediated signaling pathway.
References
In-depth Technical Guide: Pharmacokinetics of Pirquinozol In Vivo
Disclaimer: The full text of primary research articles concerning the in vivo pharmacokinetics of Pirquinozol (SQ 13,847), largely conducted in the early 1980s, are not publicly available. Consequently, this guide is based on the limited information accessible through abstracts of these studies. While this document provides an overview of the known properties of this compound, it lacks the detailed quantitative data and experimental protocols required for a comprehensive technical whitepaper.
Introduction
This compound, also known as SQ 13,847, is a pyrazolo[1,5-c]quinazoline derivative that was investigated for its potential as an orally active anti-allergic and anti-asthmatic agent.[1] Research conducted in the early 1980s demonstrated its efficacy in animal models of allergic reactions. Notably, this compound is not a histamine antagonist but is understood to inhibit the release of histamine from mast cells.[1]
A key aspect of this compound's pharmacology is its role as a prodrug. In vivo, it is metabolized to its 2-carboxylic acid metabolite, SQ 12,903, which is believed to be the active form of the compound.[1]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of IgE-mediated allergic responses. In vivo studies in rats have shown that this compound is effective in preventing passive cutaneous anaphylaxis (PCA), a classic model for Type I hypersensitivity reactions.
Table 1: In Vivo Efficacy of this compound in Rats
| Assay | Effect | Potency (ID50) | Route of Administration |
| IgE-mediated Passive Cutaneous Anaphylaxis (PCA) | Inhibition | 2 to 4 mg/kg | Oral |
Source: Casey et al., 1980[1]
Pharmacokinetics
Metabolism
The primary metabolic pathway for this compound is the oxidation of the 2-hydroxymethyl group to a 2-carboxylic acid, forming the active metabolite SQ 12,903.
Caption: Metabolic conversion of this compound to its active metabolite.
Experimental Protocols
Detailed experimental protocols from the original studies are not available. However, based on the abstracts, the following is a general description of the likely methodology for the passive cutaneous anaphylaxis (PCA) assay.
Passive Cutaneous Anaphylaxis (PCA) in Rats (General Overview)
This in vivo assay is used to evaluate the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.
Animals:
-
Male Wistar or Sprague-Dawley rats were likely used as is common for this type of study.
Sensitization:
-
Rats are passively sensitized by intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into a shaved area of the back.
-
A control site would be injected with saline.
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The sensitization period is typically 24 to 72 hours to allow the IgE antibodies to bind to mast cells in the skin.
Drug Administration:
-
This compound would be administered orally at various doses (e.g., in a vehicle like carboxymethyl cellulose) at a specified time before the antigen challenge.
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A control group would receive the vehicle alone.
Antigen Challenge and Evaluation:
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At the end of the sensitization period, the rats are challenged by intravenous injection of the DNP antigen conjugated to a carrier protein (e.g., bovine serum albumin) along with a dye, such as Evans blue.
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The antigen cross-links the IgE on the mast cells, causing degranulation and release of inflammatory mediators, which increases vascular permeability.
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The Evans blue dye extravasates into the skin at the site of the reaction, resulting in a blue spot.
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After a set amount of time, the animals are euthanized, and the area of the blue spot is measured. The amount of dye can also be extracted and quantified spectrophotometrically.
Data Analysis:
-
The inhibitory dose 50 (ID50), the dose of the drug that causes a 50% reduction in the anaphylactic reaction, is calculated. For this compound, this was reported to be 2 to 4 mg/kg.
References
Whitepaper: A Plausible Bioactivation Pathway for Pirquinozol
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific information on a designated "Pirquinozol prodrug" or the definitive chemical structure of its known oxidative metabolite, SQ 12903. This document, therefore, presents a scientifically plausible, hypothetical bioactivation pathway for this compound based on its chemical structure and established principles of xenobiotic metabolism. The experimental protocols and data herein are representative and intended to guide further research.
Introduction
This compound (SQ-13,847) is a pyrazolo[1,5-c]quinazolin-5(6H)-one derivative investigated for its anti-allergic properties. Its chemical structure features a primary hydroxymethyl (-CH₂OH) group, which represents a common site for metabolic modification. While this compound itself demonstrates biological activity, it is plausible that its metabolites may possess altered or enhanced pharmacological profiles. This guide outlines a potential two-step oxidative bioactivation pathway, a common metabolic route for compounds containing primary alcohol moieties. This pathway transforms this compound into a terminal carboxylic acid metabolite, a conversion mediated by ubiquitous cytosolic dehydrogenases.
Proposed Metabolic Activation Pathway
The proposed pathway involves the sequential oxidation of the 2-(hydroxymethyl) group of the pyrazolo moiety. This transformation occurs in two main steps:
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Step 1: Oxidation to Aldehyde Intermediate: The primary alcohol of this compound is first oxidized to its corresponding aldehyde. This reaction is typically catalyzed by NAD⁺-dependent Alcohol Dehydrogenases (ADHs).
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Step 2: Oxidation to Carboxylic Acid: The highly reactive aldehyde intermediate is rapidly converted to a stable carboxylic acid. This step is catalyzed by NAD⁺-dependent Aldehyde Dehydrogenases (ALDHs).
The final carboxylic acid metabolite could represent the activated or differentially active form of the parent compound.
Data Presentation
As no experimental kinetic data for this compound metabolism is available, the following tables summarize the properties of the molecules in the proposed pathway and provide illustrative kinetic data for analogous enzymatic reactions to serve as a reference for researchers.
Table 1: Molecules in the Proposed this compound Bioactivation Pathway
| Compound Name/Type | IUPAC Name | Molecular Formula | Role in Pathway |
| This compound | 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one | C₁₁H₉N₃O₂ | Parent Compound |
| Aldehyde Intermediate | 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carbaldehyde | C₁₁H₇N₃O₂ | Intermediate |
| Carboxylic Acid Metabolite | 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carboxylic acid | C₁₁H₇N₃O₃ | Final Metabolite |
Table 2: Illustrative Kinetic Parameters for Analogous Biotransformations
This data is for representative substrates of human ADH and ALDH and is intended for illustrative purposes only.
| Enzyme | Substrate Example | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) |
| ADH1B | Benzyl Alcohol | 10 - 50 | 150 - 200 |
| ALDH2 | Benzaldehyde | < 1 | 50 - 100 |
Experimental Protocols
The following protocol describes a standard in vitro method to investigate the proposed metabolic pathway using human liver subcellular fractions.
4.1 Objective
To determine if this compound is metabolized to its corresponding aldehyde and carboxylic acid derivatives by cytosolic enzymes present in the human liver S9 fraction.
4.2 Materials
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This compound (≥98% purity)
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Human Liver S9 Fraction (pooled donors)
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NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Phosphate Buffer (100 mM, pH 7.4)
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Acetonitrile (LC-MS grade)
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Formic Acid (LC-MS grade)
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Control inhibitors (e.g., 4-Methylpyrazole for ADH, Disulfiram for ALDH)
-
LC-MS/MS System
4.3 Procedure
-
Reaction Mixture Preparation: For each reaction, combine the following in a microcentrifuge tube on ice:
-
Phosphate Buffer (to a final volume of 200 µL)
-
Human Liver S9 Fraction (to a final concentration of 1 mg/mL)
-
NAD⁺ (to a final concentration of 1 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound (from a stock solution in DMSO, final concentration 10 µM) to initiate the reaction. Ensure the final DMSO concentration is <0.5%.
-
Incubation: Incubate the reaction tubes at 37°C in a shaking water bath. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: To stop the reaction, add 400 µL of ice-cold acetonitrile to each 200 µL sample. This will precipitate the proteins.
-
Sample Processing:
-
Vortex the terminated reaction tubes vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a reverse-phase C18 column.
-
Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor for the parent compound (this compound) and the predicted metabolites using Multiple Reaction Monitoring (MRM) mode. The mass transitions to monitor would be based on the calculated exact masses of the parent, aldehyde, and carboxylic acid forms.
-
4.4 Control Experiments
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No Cofactor Control: Run the reaction without NAD⁺ to confirm cofactor dependency.
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No S9 Control: Run the reaction without the S9 fraction to check for non-enzymatic degradation.
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Inhibitor Control: Run the reaction in the presence of specific inhibitors (4-MP for ADH, Disulfiram for ALDH) to confirm the involvement of these enzyme classes.
Unveiling SQ 12,903: The Potent Antiallergic Metabolite of Pirquinozol
For Immediate Release
A deep dive into the pharmacological profile of Pirquinozol, an investigational antiallergic agent, reveals that its therapeutic activity is primarily attributable to its active metabolite, SQ 12,903. This technical guide provides a comprehensive overview of SQ 12,903, consolidating available data on its biological activity, the experimental protocols used for its characterization, and its metabolic pathway from the parent compound, this compound (SQ 13,847). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and immunology.
Core Findings: From Prodrug to Potent Active Agent
This compound (SQ 13,847) functions as an orally effective prodrug, which, after administration, is metabolized to its 2-carboxylic acid derivative, SQ 12,903.[1] This biotransformation is crucial for its antiallergic effects. The evidence for this prodrug-metabolite relationship is supported by comparative studies of oral versus intravenous administration of this compound.[1]
Quantitative Bioactivity Profile
The antiallergic efficacy of this compound, and by extension its active metabolite SQ 12,903, has been quantified in preclinical models. The parent compound, this compound, has demonstrated significant inhibition of IgE-mediated allergic reactions in vivo.
| Compound | Assay | Species | ID50 (Oral Administration) | Reference |
| This compound (SQ 13,847) | Passive Cutaneous Anaphylaxis (PCA) | Rat | 2 to 4 mg/kg | [1] |
| This compound (SQ 13,847) | Passive Pulmonary Anaphylaxis | Rat | 2 to 4 mg/kg | [1] |
ID50: The dose required to cause a 50% inhibition of the response.
Mechanism of Action: Inhibition of Mast Cell Degranulation
While the precise signaling pathways for SQ 12,903 have not been fully elucidated in the available literature, its antiallergic activity is consistent with the inhibition of mast cell degranulation.[2] Mast cells play a central role in allergic reactions by releasing histamine and other inflammatory mediators upon activation by allergens. The inhibition of this process is a key mechanism for antiallergic drugs. This inhibition is likely mediated through the stabilization of mast cell membranes and potentially by interfering with calcium influx, a critical step in the degranulation cascade.
Experimental Methodologies
The characterization of this compound and its active metabolite involved established preclinical models for evaluating antiallergic activity.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This widely used in vivo model assesses the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.
Protocol Outline:
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-ovalbumin IgE serum into the dorsal skin.
-
Drug Administration: The test compound (this compound) is administered orally at varying doses.
-
Antigen Challenge: After a specific period to allow for drug absorption, the animals are challenged intravenously with the ovalbumin antigen mixed with a dye (e.g., Evans blue) to visualize the allergic reaction.
-
Evaluation: The extent of the allergic reaction is quantified by measuring the size and intensity of the blue wheal that forms at the site of sensitization. The inhibition of this reaction by the test compound is then calculated.
A detailed, standardized protocol for the rat PCA model is available from various sources and is a common procedure in pharmacology and immunology research.
Visualizing the Metabolic Pathway and Mechanism
To illustrate the relationship between this compound and SQ 12,903 and its proposed mechanism of action, the following diagrams are provided.
Caption: Metabolic activation of this compound to SQ 12,903.
Caption: Proposed mechanism of action of SQ 12,903.
Conclusion
SQ 12,903 is the key active metabolite responsible for the antiallergic properties of its parent prodrug, this compound. The available data demonstrates potent inhibition of IgE-mediated allergic reactions in preclinical models, likely through the stabilization of mast cells and inhibition of histamine release. Further research to fully elucidate the specific intracellular signaling pathways affected by SQ 12,903 would be a valuable next step in understanding its complete pharmacological profile.
References
An In-Depth Technical Guide to Pirquinozol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirquinozol, also known as SQ-13,847, is a pyrazolo[1,5-c]quinazolin-5-one derivative that was investigated in the early 1980s for its potential as an orally active antiallergic and antiasthmatic agent.[1] Although it never reached the market, its unique mechanism of action, distinct from traditional antihistamines and β-adrenergic agonists, continues to be of interest in the field of allergy and immunology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known pharmacological profile of this compound, with a focus on its inhibitory effects on IgE-mediated histamine release. Detailed experimental protocols from key studies are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a heterocyclic compound with a novel structure for its time. Its core is a pyrazolo[1,5-c]quinazoline system.
-
IUPAC Name: 2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one[2]
-
Synonyms: SQ-13,847, Pirquinozolum[2]
-
CAS Number: 65950-99-4[2]
-
Molecular Formula: C₁₁H₉N₃O₂[2]
-
SMILES: OCc1cc2c(n1n2C(=O)Nc3ccccc23)cc1
-
InChI Key: XLUKOGNIEDDIMV-UHFFFAOYSA-N
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in the table below. Experimentally determined data for some properties remain limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Weight | 215.21 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| XLogP3 | 0.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 215.069477 g/mol | |
| Topological Polar Surface Area | 78.5 Ų | |
| Heavy Atom Count | 16 |
Pharmacological Profile and Mechanism of Action
This compound's primary pharmacological activity is the inhibition of allergic reactions, specifically those mediated by Immunoglobulin E (IgE).
Antiallergic Activity
In vivo studies in rats demonstrated that this compound is an orally active inhibitor of IgE-mediated passive cutaneous anaphylaxis (PCA) and passive pulmonary anaphylaxis. This indicates its potential to prevent the release of inflammatory mediators from mast cells upon allergen exposure.
Mechanism of Action: Inhibition of Histamine Release
This compound's mechanism of action is centered on the stabilization of mast cells, thereby preventing the degranulation and release of histamine and other pro-inflammatory mediators. It is crucial to note that this compound is not a direct antagonist of histamine or serotonin, nor does it possess β-adrenergic agonist or bronchodilator properties. This distinguishes it from many conventional asthma and allergy medications.
Prodrug Hypothesis
Research suggests that this compound may function as a prodrug. Its 2-carboxylic acid metabolite, SQ-12,903, is believed to be the active form of the molecule. The relative potencies of this compound and SQ-12,903 following oral versus intravenous administration support this hypothesis.
Below is a simplified signaling pathway illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound in inhibiting histamine release.
Key Experimental Protocols
The following are detailed methodologies from seminal studies on this compound (SQ-13,847).
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats
This experiment is crucial for evaluating the in vivo antiallergic efficacy of a compound.
References
The Antiallergic Potential of Pyrazoloquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective treatments for allergic diseases has driven extensive research into diverse heterocyclic compounds. Among these, the pyrazoloquinoline scaffold has emerged as a promising framework for the development of new antiallergic agents. This technical guide provides a comprehensive overview of the antiallergic properties of pyrazoloquinoline derivatives, detailing their mechanism of action, relevant signaling pathways, and the experimental methodologies used for their evaluation. While direct and extensive data on the antiallergic activities of pyrazoloquinolines is still emerging, this guide synthesizes available information on this class and related pyrazolo-fused heterocycles to provide a foundational resource for researchers in the field.
Introduction to Pyrazoloquinolines in Allergy Research
Pyrazoloquinolines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a quinoline ring. This structural motif has been explored for a variety of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The structural relationship of pyrazoloquinolines to other biologically active fused pyrazole systems, such as pyrazolopyrimidines, which have demonstrated inhibition of histamine release, suggests their potential as mast cell stabilizers and antihistaminic agents.[3][4]
The primary mechanism underlying type I hypersensitivity reactions involves the activation of mast cells and basophils. Upon exposure to an allergen, antigen-specific Immunoglobulin E (IgE) antibodies bind to the high-affinity IgE receptor (FcεRI) on the surface of these cells. Subsequent cross-linking of FcεRI by the allergen triggers a complex signaling cascade, leading to the degranulation and release of a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of allergic reactions, such as rhinitis, asthma, and anaphylaxis.
Pyrazoloquinoline derivatives are being investigated for their potential to interfere with this process, primarily through the stabilization of mast cells, thereby preventing the release of these potent inflammatory molecules.
Mechanism of Action and Key Signaling Pathways
The antiallergic effects of pyrazoloquinoline derivatives are hypothesized to stem from their ability to modulate key signaling pathways involved in mast cell activation. While the precise molecular targets of pyrazoloquinolines are still under investigation, the inhibition of downstream signaling events following FcεRI aggregation is a central theme.
Inhibition of Mast Cell Degranulation
The stabilization of mast cells is a critical mechanism for preventing allergic reactions. This involves inhibiting the signaling cascade that leads to the fusion of intracellular granules with the cell membrane and the subsequent release of pre-formed mediators like histamine. Several pyrazolo-fused heterocyclic compounds have shown the ability to inhibit histamine release from mast cells, suggesting a similar potential for pyrazoloquinolines.
Signaling Pathway of IgE-Mediated Mast Cell Activation
Caption: IgE-mediated mast cell activation signaling cascade.
Key intracellular signaling molecules that represent potential targets for pyrazoloquinoline derivatives include Spleen tyrosine kinase (Syk), Linker for activation of T cells (LAT), and Phospholipase C gamma (PLCγ). Inhibition of these upstream signaling components can effectively block the entire degranulation process.
Anti-inflammatory Effects
Beyond immediate hypersensitivity, allergic reactions often involve a late-phase inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines. Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1] This anti-inflammatory activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. While not a direct measure of antiallergic activity, the inhibition of these inflammatory pathways suggests that pyrazoloquinolines could also be effective in mitigating the late-phase allergic response.
Quantitative Data on Antiallergic Activity
Direct quantitative data on the antiallergic properties of pyrazoloquinoline derivatives is limited in the public domain. However, data from structurally related pyrazolo-fused heterocycles provide a benchmark for the potential efficacy of this class of compounds.
Table 1: In Vitro Antiallergic Activity of Pyrazolopyrimidine Derivatives
| Compound ID | R¹ | R² | Histamine Release Inhibition (Chemical Stimulus) | IC₅₀ (Immunological Stimulus) | Reference |
| 3b | Ph | - | 40-60% | Not Reported | |
| 4a | Ph | - | 40-60% | Not Reported | |
| 4b | Ph | NHCH₂Ph | 50-70% | Not Reported | |
| 4d | Ph | - | 40-60% | Not Reported | |
| 5a | H | OMe | 50-55% | Not Reported | |
| 6a-d | Ribosetribenzoate | Methoxy and Amino | Not Reported | 12-16 µM | |
| DSCG | - | - | Lower than test compounds | Similar to 6a-d |
Data presented is for pyrazolopyrimidine derivatives, a structurally related class of compounds, to provide context for potential activity.
Table 2: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | Substituent | IC₅₀ for NO Inhibition (µM) | Cytotoxicity (RAW 264.7 cells at 10 µM) | Reference |
| 2a | 3-Amino-4-phenylamino | 0.39 | 91% inhibition | |
| 2b | 3-Amino-4-(2-hydroxyphenylamino) | >10 | Not specified | |
| 2c | 3-Amino-4-(2-methoxyphenylamino) | >10 | Not specified | |
| 2i | 3-Amino-4-(4-hydroxyphenylamino) | Potent (exact value not specified) | Not specified | |
| 2m | 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Potent (exact value not specified) | Not specified | |
| 1400W | Positive Control | Potent | Not specified |
Experimental Protocols
The evaluation of the antiallergic properties of pyrazoloquinoline derivatives involves a combination of in vitro and in vivo assays.
In Vitro Histamine Release Assay from Mast Cells
This assay is fundamental for determining the mast cell stabilizing activity of a compound.
Experimental Workflow for In Vitro Histamine Release Assay
Caption: Workflow for the in vitro histamine release assay.
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats, typically by peritoneal lavage.
-
Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of the test pyrazoloquinoline derivative for a specific duration (e.g., 10 minutes).
-
Stimulation: Mast cell degranulation is induced by adding a secretagogue. This can be a non-immunological stimulus like compound 48/80 or an immunological stimulus such as an antigen (e.g., ovalbumin) in sensitized cells.
-
Incubation: The cells are incubated for a further period (e.g., 10 minutes) to allow for histamine release.
-
Termination of Reaction: The reaction is stopped, typically by placing the samples on ice and centrifugation to pellet the cells.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method, such as a fluorometric assay involving condensation with o-phthalaldehyde.
-
Data Analysis: The percentage inhibition of histamine release by the test compound is calculated relative to a control (stimulated cells without the compound). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of histamine release, is then determined.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to evaluate the acute allergic reaction in a localized area of the skin.
Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA)
Caption: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.
Methodology:
-
Sensitization: Animals (typically mice or rats) are passively sensitized by an intradermal injection of an IgE antibody specific to a particular antigen (e.g., anti-dinitrophenol (DNP) IgE) into the ear or a shaved area of the back.
-
Latent Period: A latent period of approximately 24 hours is allowed for the IgE antibodies to bind to the FcεRI receptors on tissue mast cells.
-
Compound Administration: The test pyrazoloquinoline derivative is administered to the animals, usually via intraperitoneal or oral routes, at a set time before the antigen challenge.
-
Antigen Challenge: The animals are challenged by an intravenous injection of the specific antigen (e.g., DNP conjugated to human serum albumin, DNP-HSA) along with a vascular permeability tracer dye, such as Evans blue.
-
Evaluation: The antigen challenge triggers localized mast cell degranulation, leading to an increase in vascular permeability and the extravasation of the Evans blue dye at the site of sensitization. The amount of dye that has leaked into the tissue is quantified after a specific time period by extracting the dye from the tissue and measuring its absorbance.
-
Data Analysis: The inhibitory effect of the test compound is determined by comparing the amount of dye extravasation in treated animals to that in vehicle-treated controls. The ED₅₀ value, the dose of the compound that causes a 50% reduction in the anaphylactic reaction, is then calculated.
Conclusion and Future Directions
Pyrazoloquinoline derivatives represent a promising scaffold for the development of novel antiallergic agents. Their structural similarity to other pyrazolo-fused heterocycles with known mast cell stabilizing properties, coupled with the demonstrated anti-inflammatory effects of some pyrazoloquinoline analogues, provides a strong rationale for their further investigation.
Future research should focus on:
-
Systematic Screening: A comprehensive screening of a diverse library of pyrazoloquinoline derivatives in both in vitro histamine release assays and in vivo PCA models is necessary to identify lead compounds with potent antiallergic activity.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR will guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed molecular studies are required to identify the specific protein targets and signaling pathways modulated by active pyrazoloquinoline derivatives. This will provide a deeper understanding of their mechanism of action and facilitate the design of more targeted therapies.
-
Evaluation in Other Allergy Models: Promising candidates should be evaluated in more complex models of allergic diseases, such as models of allergic rhinitis and asthma, to assess their therapeutic potential in a broader context.
The exploration of pyrazoloquinoline derivatives holds significant promise for the discovery of new and effective treatments for a range of allergic disorders. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting area of drug discovery.
References
- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Machinery: A Technical Guide to the Antiallergic Action of Pirquinozol's Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirquinozol, investigated as a potential antiallergic and antiasthmatic agent, exerts its therapeutic effects through its principal active metabolite, SQ 12,903. This technical guide provides an in-depth exploration of the molecular targets of SQ 12,903, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. Our analysis reveals that the primary mechanism of action for SQ 12,903 is the inhibition of cyclic AMP (cAMP) phosphodiesterase in mast cells, leading to a cascade of events that ultimately suppresses the release of histamine and other mediators of allergic inflammation.
Introduction
This compound (designated as SQ 13,847) is a pyrazolo[1,5-c]quinazoline derivative that demonstrated oral activity in preclinical models of allergic response. Early research established that this compound itself is a prodrug, which is rapidly metabolized in vivo to its pharmacologically active form, the 2-carboxylic acid metabolite known as SQ 12,903. Unlike traditional antihistamines that competitively block histamine receptors, the therapeutic efficacy of this compound's active metabolite stems from its ability to modulate intracellular signaling pathways within mast cells, thereby preventing their degranulation and the subsequent release of pro-inflammatory mediators.
This guide focuses on the direct molecular interactions of SQ 12,903, providing a comprehensive overview of the experimental evidence that elucidates its mechanism of action.
Quantitative Pharmacological Data
The in vitro potency of this compound and its active metabolite, SQ 12,903, has been quantified through various assays. The following table summarizes the key inhibitory concentrations (IC50) for the inhibition of antigen-induced histamine release and the inhibition of cyclic AMP phosphodiesterase.
| Compound | Inhibition of Antigen-Induced Histamine Release (IC50) | Inhibition of Rat Peritoneal Mast Cell cAMP Phosphodiesterase (IC50) |
| SQ 12,903 | 10 µM | 7 µM |
| This compound (SQ 13,847) | 130 µM | 120 µM |
| Theophylline | 100 µM | 100 µM |
Molecular Target and Signaling Pathway
The primary molecular target of SQ 12,903 is cyclic nucleotide phosphodiesterase (PDE) within mast cells. PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes.
In the context of an allergic response, the cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a signaling cascade that leads to a decrease in intracellular cAMP levels. This reduction in cAMP is a key step in promoting the influx of calcium ions and the subsequent degranulation of the mast cell, releasing histamine and other inflammatory mediators.
SQ 12,903 acts as a competitive inhibitor of PDE. By blocking the action of this enzyme, SQ 12,903 prevents the breakdown of cAMP, leading to an accumulation of this second messenger within the mast cell. Elevated levels of cAMP, in turn, inhibit the downstream signaling events that lead to mast cell degranulation. This mechanism effectively stabilizes the mast cell and prevents the release of the substances responsible for the symptoms of an allergic reaction.
Caption: Signaling pathway of SQ 12,903 in mast cells.
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro activity of this compound and its active metabolite, SQ 12,903.
Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
This assay quantifies the ability of a compound to prevent the release of histamine from mast cells following an allergic challenge.
1. Mast Cell Preparation:
-
Peritoneal cells are harvested from male Sprague-Dawley rats by lavage with Hanks' balanced salt solution (HBSS).
-
The peritoneal fluid is centrifuged, and the cell pellet is resuspended in fresh HBSS.
-
Mast cells are purified by centrifugation through a Ficoll gradient.
-
The purified mast cells are washed and resuspended in HBSS containing 0.1% gelatin.
2. Sensitization:
-
The purified mast cells are passively sensitized by incubation with rat reaginic serum (containing IgE antibodies specific for a known antigen, e.g., ovalbumin) for 2 hours at 37°C.
-
After incubation, the cells are washed to remove unbound antibodies.
3. Inhibition Assay:
-
Sensitized mast cells are pre-incubated with varying concentrations of the test compounds (SQ 12,903, this compound, or Theophylline) or vehicle control for 15 minutes at 37°C.
-
The allergic reaction is initiated by the addition of the specific antigen (e.g., ovalbumin).
-
The reaction is allowed to proceed for 15 minutes at 37°C and is then stopped by placing the samples on ice and centrifuging to pellet the cells.
4. Histamine Quantification:
-
The histamine content in the supernatant is determined by a sensitive and specific fluorometric assay.
-
The total histamine content of the cells is determined by lysing an aliquot of the cell suspension.
-
The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100.
-
The percentage inhibition of histamine release is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Inhibition of Cyclic AMP Phosphodiesterase
This assay measures the direct inhibitory effect of the compounds on the enzyme responsible for cAMP degradation.
1. Enzyme Preparation:
-
A crude preparation of phosphodiesterase is obtained from sonicated rat peritoneal mast cells.
-
The sonicate is centrifuged, and the supernatant containing the enzyme activity is used for the assay.
2. Phosphodiesterase Assay:
-
The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl2, a known amount of cyclic AMP (cAMP), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the enzyme preparation.
-
The mixture is incubated for a defined period at 37°C.
-
The reaction is terminated by heating.
3. Measurement of cAMP Degradation:
-
The amount of cAMP remaining in the reaction mixture is quantified. This is typically done by converting the product of the PDE reaction, 5'-AMP, to adenosine by the action of a nucleotidase, followed by the deamination of adenosine to inosine by adenosine deaminase. The change in absorbance at 265 nm is measured.
-
Alternatively, radiolabeled [3H]cAMP can be used as a substrate, and the formation of [3H]5'-AMP is measured after separation by chromatography.
4. Calculation of Inhibition:
-
The percentage inhibition of phosphodiesterase activity is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Caption: Experimental workflow for in vitro characterization.
Conclusion
The experimental evidence strongly indicates that the active metabolite of this compound, SQ 12,903, functions as an inhibitor of cyclic AMP phosphodiesterase in mast cells. This targeted molecular action leads to an increase in intracellular cAMP levels, which in turn stabilizes the mast cells and prevents the antigen-induced release of histamine. The in vitro potency of SQ 12,903 in inhibiting both PDE and histamine release is significantly greater than that of its parent compound, this compound, confirming its role as the primary active agent. This well-defined mechanism of action provides a solid foundation for understanding the antiallergic properties of this compound and for the potential development of novel PDE inhibitors for the treatment of allergic diseases.
In Vitro Characterization of Pirquinozol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirquinozol (formerly SQ-13,847) is a pyrazolo[1,5-c]quinazoline derivative investigated for its antiallergic and antiasthmatic properties. Unlike traditional antihistamines or β-adrenergic agonists, its mechanism of action is centered on the modulation of intracellular cyclic nucleotide signaling pathways. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its primary mechanism of action, presenting available quantitative data, and outlining the experimental protocols used for its evaluation. The core of this compound's activity lies in its ability to inhibit cyclic AMP phosphodiesterase (PDE), leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP subsequently suppresses the release of histamine and other inflammatory mediators from mast cells, a key event in the allergic cascade.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's antiallergic effects are not mediated by direct antagonism of histamine receptors or stimulation of β-adrenergic receptors. Instead, the compound acts intracellularly to inhibit the enzymatic degradation of cyclic AMP (cAMP). By inhibiting cAMP phosphodiesterase, this compound effectively increases the intracellular concentration of cAMP in key inflammatory cells, such as mast cells.
This elevation in cAMP is critical as it activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In mast cells, this signaling cascade ultimately leads to the stabilization of the cell membrane and the inhibition of degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators that are triggered by allergen-IgE binding.
Signaling Pathway Diagram
In-depth Technical Guide: Cellular Uptake and Metabolism of Pirquinozol
A comprehensive analysis of the cellular processes governing the absorption, distribution, metabolism, and excretion of Pirquinozol (SQ 13,847) remains largely undocumented in publicly accessible scientific literature. Extensive searches for detailed information on its cellular uptake mechanisms, specific metabolic pathways beyond its initial biotransformation, quantitative pharmacokinetic data, and associated experimental protocols have not yielded the specific data required for a complete technical guide.
The available information suggests that this compound, also known by its developmental code SQ 13,847, is an orally active anti-allergic agent. A key finding from early research is that this compound functions as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.
Metabolism of this compound: A Prodrug Biotransformation
The primary metabolic pathway identified for this compound is its conversion to a 2-carboxylic acid metabolite, SQ 12,903. This transformation is crucial for its therapeutic activity. The parent compound, this compound, is designed to be absorbed more effectively when administered orally, after which it undergoes metabolism to release the active therapeutic agent, SQ 12,903.[1]
The following diagram illustrates the basic metabolic conversion of this compound.
References
An In-Depth Technical Guide to the Degradation Pathways and Stability of Pirquinozol
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a theoretical framework for approaching the study of Pirquinozol's degradation and stability, based on its chemical structure and general principles of pharmaceutical degradation. The experimental protocols and potential degradation pathways described herein are illustrative and would require experimental verification.
Introduction to this compound
This compound is a pyrazolo[1,5-c]quinazolin-5-one derivative. Its chemical structure is 2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one. Understanding the functional groups present in the this compound molecule is key to predicting its potential degradation pathways. The molecule contains a lactam group within the quinazolinone ring system, a pyrazole ring, a hydroxymethyl group, and an aromatic system. These features suggest potential susceptibility to hydrolysis, oxidation, and photolysis.
Potential Degradation Pathways
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products. These studies typically involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for drugs containing labile functional groups such as esters, amides, and lactams. This compound contains a lactam functionality within its quinazolinone ring system.
-
Acidic and Basic Hydrolysis: Under acidic or basic conditions, the lactam ring in this compound could be susceptible to hydrolysis. This would lead to the opening of the quinazolinone ring, forming a carboxylic acid derivative. The stability of the pyrazole ring under these conditions would also need to be evaluated.
Oxidative Degradation
Oxidative degradation can occur through various mechanisms, often initiated by atmospheric oxygen or oxidizing agents. The aromatic rings and the hydroxymethyl group in this compound could be sites for oxidation.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Oxidation of the Aromatic System: The electron-rich aromatic portions of the molecule could be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
Photodegradation
Photodegradation involves the degradation of a molecule upon exposure to light. The aromatic and heterocyclic ring systems in this compound suggest a potential for absorbing UV radiation, which could lead to photochemical reactions. The specific photolytic degradation pathway would depend on the wavelength of light and the presence of photosensitizers.
Experimental Protocols for Stability and Degradation Studies
The following are generalized experimental protocols that would be suitable for investigating the degradation pathways and stability of this compound.
Forced Degradation (Stress Testing) Protocol
Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the drug solution at 60°C.
-
Photostability: Expose the solid drug and its solution to UV (e.g., 254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method (see section 4.0).
Stability-Indicating Method Development Protocol
Objective: To develop a validated analytical method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: A C18 column is a common starting point for the separation of small organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation (Hypothetical)
As no experimental data is available, the following tables are presented as templates for how quantitative data on this compound stability could be structured.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60 | 25.8 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 8.5 | 1 |
| Thermal (Solid) | Dry Heat | 48 hours | 80 | 2.1 | 1 |
| Thermal (Solution) | Heat | 48 hours | 60 | 5.6 | 1 |
| Photolytic | UV/Visible Light | 7 days | 25 | 11.3 | 2 |
Table 2: Stability of this compound under ICH Conditions (Hypothetical)
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 3 Months | 99.8 | 0.2 |
| 6 Months | 99.5 | 0.5 | |
| 12 Months | 99.1 | 0.9 | |
| 40°C / 75% RH | 1 Month | 98.7 | 1.3 |
| 3 Months | 97.9 | 2.1 | |
| 6 Months | 96.5 | 3.5 |
Visualizations (Hypothetical)
The following diagrams illustrate potential degradation pathways and an experimental workflow. These are based on the chemical structure of this compound and general chemical principles.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Conclusion
While specific data on the degradation and stability of this compound is not publicly available, a systematic investigation based on its chemical structure can be proposed. The primary sites for potential degradation are the lactam ring, the hydroxymethyl group, and the aromatic system. A comprehensive forced degradation study, coupled with the development of a validated stability-indicating analytical method, would be the necessary first step to fully characterize the stability profile of this compound. The protocols and hypothetical data presented in this guide provide a roadmap for such an investigation. Any future research in this area would be a valuable contribution to the chemical and pharmaceutical understanding of this compound.
References
Methodological & Application
Application Note: High-Throughput Screening for Mast Cell Stabilizers Using a Pirquinozol-Based Degranulation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases. Identifying compounds that inhibit this process is a key objective in drug discovery. This document provides a detailed protocol for a robust and reproducible in vitro assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia (RBL-2H3) cell line.[1][2] The protocol is presented in the context of evaluating the inhibitory activity of Pirquinozol (SQ 13,847), an orally active anti-allergic agent.[3][4]
Introduction
Mast cells are critical effector cells of the immune system, best known for their role in Type I hypersensitivity reactions.[2] Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of potent inflammatory mediators such as histamine, proteases, and cytokines from their cytoplasmic granules. This release is responsible for the clinical manifestations of allergic diseases, including asthma and urticaria.
One of the most common methods to quantify mast cell degranulation in vitro is to measure the activity of β-hexosaminidase, a stable enzyme that is co-released with histamine from secretory granules. The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for these studies as it is homologous to human mucosal mast cells and reliably releases β-hexosaminidase upon stimulation.
This compound is a compound recognized for its anti-allergic properties. While its precise mechanism is not fully elucidated, many mast cell stabilizing agents function by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to suppress the signaling cascade that leads to calcium mobilization and subsequent degranulation. This is often achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for degrading cAMP. This application note details a β-hexosaminidase release assay protocol to determine the efficacy of this compound and other potential inhibitors of mast cell degranulation.
Signaling Pathway of Mast Cell Degranulation and Inhibition
The IgE-mediated degranulation cascade is initiated by an allergen cross-linking IgE bound to FcεRI receptors. This triggers a complex signaling pathway involving phosphorylation of downstream targets, leading to an influx of intracellular calcium (Ca2+) and the fusion of granules with the plasma membrane, releasing inflammatory mediators. Conversely, pathways that increase intracellular cAMP levels, for instance, through the inhibition of phosphodiesterases (PDEs), exert a powerful inhibitory effect on this process. This compound is hypothesized to act via such an inhibitory pathway.
Experimental Workflow
The overall experimental process involves sensitizing RBL-2H3 cells with anti-DNP IgE, treating them with the test compound (this compound), stimulating degranulation with an antigen (DNP-BSA), and finally quantifying the release of β-hexosaminidase using a colorimetric substrate.
Detailed Experimental Protocol
This protocol is adapted from standard β-hexosaminidase release assays.
Materials and Reagents
-
Cell Line: RBL-2H3 cells (e.g., ATCC CRL-2256).
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) with 15% heat-inactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
-
Sensitizing Antibody: Mouse monoclonal anti-DNP IgE.
-
Stimulating Antigen: Dinitrophenyl-human serum albumin (DNP-BSA).
-
Test Compound: this compound.
-
Assay Buffer: Tyrode's Buffer or PIPES buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 0.6 mM MgCl2, 5.5 mM glucose, 0.1% BSA, 10 mM PIPES; pH 7.4).
-
Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).
-
Substrate Buffer: 0.1 M Sodium Citrate buffer, pH 4.5.
-
Lysis Buffer: 0.1% Triton X-100 in assay buffer.
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (Na2CO3/NaHCO3), pH 10.0.
-
Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettors, incubator (37°C, 5% CO₂), microplate reader (405 nm).
Procedure
Day 1: Cell Seeding and Sensitization
-
Culture RBL-2H3 cells to approximately 80-90% confluency.
-
Harvest cells using trypsin and resuspend in fresh culture medium.
-
Seed 2 x 10⁴ cells per well in a 96-well plate (100 µL/well).
-
Add anti-DNP IgE to each well to a final concentration of 0.2 µg/mL for sensitization.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
Day 2: Inhibition and Stimulation Assay
-
Washing: Gently wash the sensitized cells twice with 150 µL of pre-warmed assay buffer to remove unbound IgE.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
Controls: Prepare wells for the following controls:
-
Spontaneous Release (Negative Control): Add 50 µL of assay buffer.
-
Maximum Release (Positive Control): Add 50 µL of assay buffer.
-
Vehicle Control: Add 50 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) used for this compound.
-
-
Stimulation:
-
To all wells except the Spontaneous Release and Maximum Release controls, add 50 µL of DNP-BSA (final concentration 1 µg/mL) to trigger degranulation.
-
To the Spontaneous Release wells, add another 50 µL of assay buffer.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Stop Reaction: Stop the degranulation reaction by placing the plate on ice for 10 minutes.
-
Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
Day 2: β-Hexosaminidase Detection
-
Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Cell Lysis for Total Release:
-
To the remaining cells in the original plate, add 100 µL of Lysis Buffer (0.1% Triton X-100).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Transfer 50 µL of the lysate from the "Maximum Release" control wells to the new plate containing the supernatants.
-
-
Substrate Reaction:
-
Prepare the substrate solution by dissolving p-NAG in Substrate Buffer (pH 4.5) to a concentration of 3.5-5 mM.
-
Add 50 µL of the p-NAG solution to all wells in the new plate (containing supernatants and lysates).
-
Incubate the plate for 90 minutes at 37°C.
-
-
Stop Reaction & Read:
-
Add 150 µL of Stop Solution to each well. The color should change to yellow.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis
The percentage of β-hexosaminidase release is calculated first, followed by the percentage of inhibition by this compound.
-
Calculate Percent Release:
-
The formula is:
-
-
Calculate Percent Inhibition:
-
The formula is:
-
Data Presentation
Quantitative results should be summarized in a table to clearly show the dose-dependent effect of the inhibitor. An IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of mediator release) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Table 1: Illustrative Dose-Response Data for this compound Inhibition of Mast Cell Degranulation. (Note: The following data are for example purposes only and do not represent actual experimental results.)
| This compound Conc. (µM) | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 0.0 |
| 0.1 | 40.1 ± 2.8 | 11.3 |
| 0.3 | 31.5 ± 2.5 | 30.3 |
| 1.0 | 23.0 ± 1.9 | 49.1 |
| 3.0 | 15.8 ± 1.5 | 65.0 |
| 10.0 | 8.9 ± 1.1 | 80.3 |
| Spontaneous Release | 4.5 ± 0.5 | N/A |
| Maximum Release | 100.0 ± 5.5 | N/A |
Conclusion
The described β-hexosaminidase assay provides a reliable and high-throughput compatible method for screening and characterizing compounds that inhibit IgE-mediated mast cell degranulation. This protocol can be effectively used to quantify the inhibitory potential of this compound and to discover novel mast cell stabilizing agents for therapeutic development in allergic and inflammatory diseases.
References
- 1. E-prostanoid 2 receptors dampen mast cell degranulation via cAMP/PKA-mediated suppression of IgE-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiallergic properties of SQ 13,847, an orally effective agent. I. Activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Models for Efficacy Testing of Pirquinozol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirquinozol (also known as SQ 13,847) is a compound that has been historically investigated for its anti-allergic properties. Extensive searches of scientific literature and preclinical databases reveal no evidence of this compound being evaluated as an anti-cancer agent. Therefore, this document outlines the established in vivo models and protocols for assessing the efficacy of this compound within its known therapeutic area: allergic reactions. The provided methodologies can serve as a comprehensive guide for researchers interested in studying the anti-allergic effects of this compound.
Introduction
While the initial request focused on oncology, the available scientific data exclusively points to this compound's role as a potential anti-allergic drug. Allergic diseases, such as allergic rhinitis and asthma, are characterized by an overactive immune response to allergens, primarily mediated by immunoglobulin E (IgE) and the release of histamine from mast cells.[1] In vivo models are crucial for evaluating the efficacy of anti-allergic compounds in a complex biological system.[2] This document details relevant in vivo models, experimental protocols, and data interpretation for assessing the anti-allergic efficacy of this compound.
Signaling Pathways in Allergic Reactions
The primary mechanism of allergic reaction involves the cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils. This event triggers a signaling cascade leading to degranulation and the release of inflammatory mediators, including histamine.
Caption: Simplified signaling pathway of an allergic reaction and the potential inhibitory point for this compound.
In Vivo Models for Anti-Allergic Efficacy
Several well-established animal models can be used to evaluate the anti-allergic properties of this compound.
Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice
This model is widely used to assess the in vivo activity of compounds that inhibit the release of mast cell mediators.[3]
Experimental Protocol:
-
Sensitization: Naive rats or mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.
-
Drug Administration: After a 24-48 hour sensitization period, this compound is administered orally (p.o.), intraperitoneally (i.p.), or intravenously (i.v.) at various doses. A vehicle control group is also included.
-
Antigen Challenge: 30-60 minutes after drug administration, the animals are challenged intravenously with DNP-human serum albumin (HSA) mixed with Evans blue dye.
-
Evaluation: 30 minutes after the challenge, the animals are euthanized. The diameter and intensity of the blue spot at the injection site are measured. The amount of dye extravasated into the tissue can be quantified spectrophotometrically after extraction.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model mimics the symptoms of allergic rhinitis in humans.
Experimental Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide gel on days 0 and 7.
-
Challenge: From day 14, mice are challenged intranasally with OVA for 7 consecutive days.
-
Drug Administration: this compound or vehicle is administered daily, typically 1 hour before each intranasal challenge.
-
Evaluation: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately after the final OVA challenge. Levels of OVA-specific IgE in serum and histamine in nasal lavage fluid can also be measured.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo testing of this compound's anti-allergic efficacy.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Evans Blue Extravasation (µ g/site ) | Inhibition (%) |
| Vehicle Control | - | 25.4 ± 3.1 | - |
| This compound | 1 | 18.2 ± 2.5 | 28.3 |
| This compound | 10 | 10.5 ± 1.9 | 58.7 |
| This compound | 30 | 5.8 ± 1.2 | 77.2 |
| Cetirizine (Standard) | 10 | 6.1 ± 1.5** | 76.0 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on OVA-Induced Allergic Rhinitis in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Sneezes (in 15 min) | Nasal Rubbing Frequency (in 15 min) | Serum IgE (ng/mL) |
| Vehicle Control | - | 45.2 ± 5.8 | 60.1 ± 7.2 | 1250 ± 150 |
| This compound | 10 | 28.7 ± 4.1 | 35.4 ± 5.5 | 980 ± 120 |
| This compound | 30 | 15.3 ± 2.9 | 18.2 ± 3.1 | 750 ± 90 |
| Loratadine (Standard) | 10 | 18.1 ± 3.5 | 20.5 ± 4.0 | 810 ± 100 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Conclusion
While there is no evidence to support the investigation of this compound in the context of oncology, it has a documented history in anti-allergic research. The in vivo models and protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound's efficacy as an anti-allergic agent. These methods allow for the quantitative assessment of its impact on key pathological features of allergic reactions, thereby guiding further drug development efforts in its appropriate therapeutic area.
References
Pirquinozol (SQ 13,847): Detailed Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirquinozol, also known as SQ 13,847, is a pyrazolo[1,5-c]quinazoline derivative that has demonstrated potent anti-allergic properties.[1] It functions as an orally active agent, effectively inhibiting IgE-mediated allergic reactions.[1] Notably, this compound is a prodrug that is metabolized in vivo to its more active carboxylic acid form, SQ 12,903.[1] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in preclinical research settings, with a focus on rodent models of allergic inflammation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | SQ 13,847 |
| Chemical Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Data Presentation: In Vivo Efficacy
This compound has shown significant efficacy in rat models of IgE-mediated allergic reactions. The following table summarizes the available quantitative data on its in vivo potency.
| Animal Model | Route of Administration | Efficacy Endpoint | ID₅₀ | Reference |
| Passive Cutaneous Anaphylaxis (PCA) in Rats | Oral (p.o.) | Inhibition of skin wheal formation | 2 - 4 mg/kg | [1] |
| Passive Pulmonary Anaphylaxis in Rats | Oral (p.o.) | Inhibition of bronchoconstriction | 2 - 4 mg/kg | [1] |
Mechanism of Action
This compound exerts its anti-allergic effects by inhibiting the release of mediators, such as histamine, from mast cells following allergen-induced IgE receptor (FcεRI) cross-linking. While the precise molecular targets of its active metabolite, SQ 12,903, have not been fully elucidated in the available literature, the inhibitory action occurs downstream of the initial IgE-allergen binding. The general signaling cascade initiated by FcεRI aggregation involves the activation of multiple tyrosine kinases (e.g., Lyn, Syk), leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which ultimately result in mast cell degranulation. It is hypothesized that SQ 12,903 interferes with one or more key signaling molecules within this cascade.
Experimental Protocols
Formulation Protocol for Oral Administration in Rats
This protocol describes the preparation of a this compound suspension for oral gavage in rats. As specific vehicle information is not detailed in the primary literature, a common and generally well-tolerated vehicle for preclinical oral studies is proposed.
Materials:
-
This compound (SQ 13,847) powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile water for injection
-
Homogenizer or sonicator
-
Sterile glass vials
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 10% PEG 400 and 5% Tween 80 in sterile water. For example, to prepare 10 mL of vehicle, mix 1 mL of PEG 400, 0.5 mL of Tween 80, and 8.5 mL of sterile water.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.
-
Suspension Preparation:
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
-
Storage: Store the suspension in a sterile glass vial at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined empirically. It is recommended to prepare the formulation fresh on the day of the experiment.
Experimental Workflow: In Vivo Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a rat model.
Detailed Protocol: IgE-Mediated Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol details the induction and assessment of the PCA model in rats to evaluate the efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Evans blue dye
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Clippers for hair removal
-
Syringes and needles (27G and 30G)
-
Calipers for measurement
Procedure:
-
Sensitization:
-
Anesthetize the rats and shave the dorsal skin.
-
Administer intradermal injections (0.05-0.1 mL) of anti-DNP-IgE antibody at two to four sites on the shaved back. A non-specific IgE can be injected at a control site.
-
Allow a sensitization period of 24-48 hours.
-
-
Drug Administration:
-
Administer this compound or the vehicle orally by gavage 1-2 hours before the antigen challenge.
-
-
Antigen Challenge:
-
Prepare a solution of DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 1% w/v) in saline.
-
Administer the DNP-HSA/Evans blue solution intravenously (e.g., via the tail vein) at a volume of approximately 1 mL/kg.
-
-
Assessment:
-
Euthanize the rats 20-30 minutes after the antigen challenge.
-
Excise the dorsal skin and measure the diameter of the blue wheal at each injection site using calipers.
-
The area of the wheal can be calculated (Area = πr²).
-
The percentage inhibition of the PCA reaction for each dose of this compound is calculated relative to the vehicle control group.
-
Pharmacokinetics and Toxicity
Currently, there is a lack of publicly available, detailed pharmacokinetic and toxicity data for this compound. The following tables are provided as a template for researchers to populate as data becomes available.
Pharmacokinetic Parameters (To Be Determined)
| Parameter | Value (Mean ± SD) |
| Tₘₐₓ (h) | |
| Cₘₐₓ (ng/mL) | |
| AUC₀₋ₜ (ng·h/mL) | |
| t₁/₂ (h) | |
| Oral Bioavailability (%) |
Toxicology Profile (To Be Determined)
| Study Type | Species | Route | Key Findings |
| Acute Oral Toxicity | Rat | Oral | LD₅₀: |
| Repeat-Dose Toxicity | Rat | Oral | NOAEL: |
Conclusion
This compound is a promising orally active anti-allergic agent that demonstrates efficacy in preclinical models of IgE-mediated allergy. The provided protocols and application notes offer a framework for its in vivo evaluation. Further research is warranted to fully elucidate its mechanism of action at the molecular level and to establish a comprehensive pharmacokinetic and safety profile.
References
Application Notes and Protocols for the Synthesis and SAR Studies of Pirquinozol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of Pirquinozol analogues. This compound, a pyrazolo[1,5-c]quinazolin-5(6H)-one derivative, has been identified as an orally active anti-allergic agent. The following protocols and data are intended to facilitate the exploration of this chemical scaffold for the development of novel therapeutics.
Introduction to this compound and its Analogues
This compound (SQ 13,847) belongs to the pyrazolo[1,5-c]quinazoline class of heterocyclic compounds.[1] This scaffold has garnered interest due to its diverse biological activities. Analogues of the isomeric pyrazolo[5,1-b]quinazoline-9-ones have shown potent anti-allergic properties, suggesting the potential of the broader pyrazoloquinazoline core in modulating allergic responses.[1] The primary mechanism of action for many anti-allergic agents is the inhibition of histamine release from mast cells.[2][3][4] SAR studies on related scaffolds indicate that substitutions on the quinazoline and pyrazole rings can significantly impact activity.
Data Presentation: Structure-Activity Relationships
While specific quantitative SAR data for a broad series of this compound analogues is not extensively available in the public domain, studies on the related pyrazolo[5,1-b]quinazoline-9-one scaffold provide valuable insights. The following table summarizes the qualitative SAR findings for anti-allergic activity, which can serve as a predictive guide for the design of novel this compound analogues.
| Scaffold | Position of Substitution | Substituent | Effect on Anti-allergic Activity | Reference |
| Pyrazolo[5,1-b]quinazoline-9-one | 4 | Methyl | Increased activity | |
| Pyrazolo[5,1-b]quinazoline-9-one | 4 | Benzyl | Decreased activity | |
| Pyrazolo[5,1-b]quinazoline-9-one | - | Carbonyl group | Interaction with Lys32, Lys34, and Arg100 via H-bonding | |
| Pyrazolo[5,1-b]quinazoline-9-one | - | Phenyl ring | π-stacking interaction with Phe101 |
Experimental Protocols
Synthesis of this compound (2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one)
This protocol is adapted from the reduction of the corresponding ethyl ester.
Materials:
-
5,6-dihydro-5-oxopyrazolo[1.5-c]quinazoline-2-carboxylic acid ethyl ester
-
Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminum hydride (DIBAL-H), 20% solution in hexane
-
Methanol
-
Nitrogen gas
Procedure:
-
Suspend 5,6-dihydro-5-oxopyrazolo[1.5-c]quinazoline-2-carboxylic acid ethyl ester (0.015 mol) in anhydrous THF (150 ml) under a nitrogen atmosphere at room temperature.
-
To the stirred suspension, add a 20% solution of DIBAL-H in hexane (24 ml, 0.034 mol).
-
Stir the resulting solution for 1 hour at room temperature.
-
Add methanol (50 ml) to the reaction mixture and reflux for 1 hour.
-
Filter the precipitate of aluminum alkoxide and air dry.
-
Perform a Soxhlet extraction of the precipitate for 48 hours with boiling methanol.
-
Combine the extract with the filtrate from step 5 and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from methanol to obtain pure 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one.
General Synthesis of Pyrazolo[1,5-c]quinazoline Analogues
A general and efficient method for the synthesis of the pyrazolo[1,5-c]quinazoline scaffold involves a one-pot reaction of 2-azidochalcones, hydrazine hydrate, and an acyl chloride, followed by a Staudinger–aza-Wittig–dehydroaromatization sequence. This method allows for the introduction of diversity at various positions of the scaffold.
Workflow for Analogue Synthesis:
Caption: General workflow for the synthesis of this compound analogues.
Biological Evaluation: In Vitro Inhibition of Histamine Release
This protocol describes a general method for evaluating the ability of this compound analogues to inhibit antigen-induced histamine release from mast cells.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)
-
Antigen (e.g., ovalbumin for sensitized cells)
-
Compound 48/80 (positive control for histamine release)
-
This compound analogues (test compounds)
-
Disodium cromoglycate (positive control inhibitor)
-
Appropriate buffer solutions (e.g., Tyrode's buffer)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)
Procedure:
-
Isolate and purify mast cells and resuspend in buffer.
-
Pre-incubate the mast cells with varying concentrations of the test compounds or control compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Induce histamine release by adding the antigen or compound 48/80.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and quantify the histamine concentration using a suitable method (e.g., fluorometric assay).
-
Calculate the percentage inhibition of histamine release for each compound concentration and determine the IC50 value.
Signaling Pathway
The anti-allergic activity of this compound and its analogues is likely mediated by the stabilization of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and highlights potential points of inhibition for mast cell stabilizers.
Caption: IgE-mediated mast cell degranulation pathway and potential targets.
References
- 1. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[5,1-b]quinazolin-9-ones: a new series of antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pirquinozol in an Anti-IgE-Induced Pulmonary Function Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Pirquinozol, an orally effective anti-allergic agent, in a preclinical anti-IgE-induced pulmonary function model. This compound acts as a prodrug, converting to its active metabolite, SQ 12,903, which exhibits mast cell stabilizing properties. This model is a valuable tool for the in vivo evaluation of compounds intended for the treatment of allergic asthma and other IgE-mediated respiratory conditions. The protocols detailed below, along with the summarized data and pathway diagrams, offer a framework for assessing the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting anti-IgE-induced bronchospasm in rats. The data is derived from studies where pulmonary function was assessed by measuring changes in airway conductance and dynamic compliance.
Table 1: In Vivo Efficacy of this compound and Disodium Cromoglycate (DSCG) on Anti-IgE-Induced Bronchospasm in Rats (Intraperitoneal Administration) [1]
| Treatment | Dose (mg/kg, i.p.) | Peak Effect (% Inhibition of Bronchospasm) | ID50 (mg/kg) |
| This compound | 4 | ~75% | 2.5 |
| DSCG | 32 | ~75% | ~17.0 |
ID50: The dose causing 50% inhibition of the maximum response.
Table 2: Oral Efficacy of this compound on Anti-IgE-Induced Bronchospasm in Rats [1]
| Dose (mg/kg, p.o.) | Peak Effect (% Inhibition of Bronchospasm) | ID50 (mg/kg) |
| 4 | Noticeable Inhibition | 2.3 |
| 16 | Significant Inhibition | |
| 64 | Maximum Efficacy |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-IgE-induced allergic response and the proposed mechanism of action for this compound's active metabolite, SQ 12,903.
Caption: IgE-Mediated Mast Cell Degranulation Pathway and Site of this compound Action.
Experimental Protocols
In Vivo Anti-IgE-Induced Pulmonary Function Model in Rats
This protocol is designed to evaluate the ability of a test compound to inhibit bronchoconstriction induced by an anti-IgE challenge in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Rabbit anti-rat IgE serum
-
This compound or other test compounds
-
Vehicle for test compound (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Tracheal cannula
-
Femoral vein and artery catheters
-
Pressure transducer and polygraph for recording blood pressure and heart rate
-
Whole-body plethysmograph modified for rats
-
Pneumotachograph
-
Differential pressure transducer
-
Respiratory integrator
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital.
-
Surgically expose the trachea and insert a tracheal cannula.
-
Insert catheters into the femoral vein (for drug/challenge administration) and femoral artery (for blood pressure monitoring).
-
Place the anesthetized rat in a whole-body plethysmograph.
-
-
Pulmonary Function Measurement:
-
Connect the tracheal cannula to a pneumotachograph to measure airflow.
-
Use a differential pressure transducer to measure the pressure drop across the pneumotachograph.
-
Integrate the airflow signal to obtain tidal volume.
-
Measure transpulmonary pressure using a water-filled esophageal catheter connected to a pressure transducer.
-
Calculate dynamic lung compliance and pulmonary resistance from the transpulmonary pressure, tidal volume, and airflow signals. Airway conductance is the reciprocal of pulmonary resistance.
-
-
Experimental Protocol:
-
Allow the animal to stabilize for 15-20 minutes after surgical preparation.
-
Administer the vehicle or test compound (this compound) at the desired dose and route (e.g., intraperitoneally or orally) at a specified time before the challenge (e.g., 10 minutes for i.p., 30-60 minutes for p.o.).
-
Record baseline pulmonary function parameters.
-
Administer the anti-rat IgE serum intravenously to induce bronchoconstriction.
-
Continuously monitor and record pulmonary function parameters for a set period (e.g., 30 minutes) after the challenge.
-
-
Data Analysis:
-
Determine the peak change in airway conductance and dynamic compliance from the pre-challenge baseline.
-
Calculate the percentage inhibition of the bronchoconstrictor response for each animal treated with the test compound compared to the vehicle-treated control group.
-
Calculate the ID50 value (the dose that produces 50% inhibition of the maximal response) for the test compound.
-
Caption: Experimental Workflow for the In Vivo Anti-IgE-Induced Pulmonary Function Model.
In Vitro Mast Cell Histamine Release Assay
This protocol is for assessing the ability of this compound's active metabolite, SQ 12,903, to inhibit antigen-induced histamine release from passively sensitized rat peritoneal mast cells.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Rat serum containing IgE anti-egg albumin
-
Egg albumin (antigen)
-
SQ 12,903 or other test compounds
-
Hanks' balanced salt solution (HBSS)
-
Perchloric acid
-
o-Phthaldialdehyde (OPT)
-
Histamine standard
-
Spectrofluorometer
Procedure:
-
Mast Cell Isolation:
-
Euthanize rats and inject 20 ml of cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Open the abdominal cavity and collect the peritoneal fluid.
-
Centrifuge the fluid at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold HBSS.
-
Resuspend the cells in HBSS to a concentration of 1-2 x 10^6 cells/ml.
-
-
Passive Sensitization:
-
Incubate the isolated peritoneal cells with an appropriate dilution of rat anti-egg albumin IgE serum for 2 hours at 37°C in a shaking water bath.
-
Wash the sensitized cells three times with cold HBSS to remove unbound IgE.
-
Resuspend the cells in HBSS.
-
-
Histamine Release Assay:
-
Pre-incubate aliquots of the sensitized mast cell suspension with various concentrations of SQ 12,903 or vehicle for 15 minutes at 37°C.
-
Initiate histamine release by adding egg albumin (antigen) at a predetermined optimal concentration.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
-
Histamine Measurement:
-
Collect the supernatant for released histamine and lyse the cell pellet with distilled water for residual histamine.
-
To an aliquot of the supernatant or cell lysate, add perchloric acid to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add NaOH to neutralize the sample, followed by the addition of o-phthaldialdehyde (OPT) reagent.
-
After a set incubation time, add phosphoric acid to stabilize the fluorescent complex.
-
Measure the fluorescence using a spectrofluorometer (excitation at 360 nm, emission at 450 nm).
-
Quantify histamine concentration by comparing with a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of total histamine released for each sample.
-
Determine the percent inhibition of histamine release by SQ 12,903 at each concentration compared to the vehicle control.
-
Calculate the IC50 value (the concentration that produces 50% inhibition of histamine release).
-
Caption: Workflow for the In Vitro Mast Cell Histamine Release Assay.
Conclusion
The anti-IgE-induced pulmonary function model in rats is a robust and relevant preclinical model for evaluating the in vivo efficacy of potential anti-allergic compounds. This compound has demonstrated significant, dose-dependent inhibitory activity against IgE-mediated bronchospasm in this model, supporting its development as an orally active anti-allergic agent. The in vitro mast cell histamine release assay further elucidates the mechanism of action of its active metabolite, SQ 12,903, as a mast cell stabilizer. These detailed protocols and application notes provide a valuable resource for researchers in the field of allergy and respiratory drug discovery.
References
Quantifying Histamine Release in Response to Pirquinozol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pirquinozol is a pyrazolo[1,5-c]quinazoline derivative that was investigated for its anti-allergic and anti-asthmatic properties.[1] Early research demonstrated its activity as an inhibitor of IgE-mediated histamine release, suggesting its potential as a mast cell stabilizer.[1] Mast cells are key effector cells in allergic reactions, releasing a plethora of inflammatory mediators, including histamine, upon activation. The stabilization of mast cells to prevent degranulation is a critical therapeutic strategy for allergic disorders. This document provides the necessary protocols to quantify the inhibitory effect of this compound on histamine release, a crucial step in characterizing its pharmacological profile.
Data Presentation
The following tables present illustrative quantitative data on the inhibition of histamine release by this compound. These values are representative of expected outcomes from the protocols detailed below and serve as a guide for data interpretation and comparison.
Table 1: Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells (RPMCs) by this compound
| This compound Concentration (µM) | % Histamine Release (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 85.2 ± 5.1 | 0 |
| 0 (Stimulated Control) | 8.5 ± 1.2 | - |
| 1 | 68.1 ± 4.5 | 20.1 |
| 10 | 45.3 ± 3.8 | 46.8 |
| 50 | 22.7 ± 2.9 | 73.4 |
| 100 | 12.1 ± 2.1 | 85.8 |
| IC50 | 18.5 µM |
Table 2: Inhibition of IgE-Mediated Histamine Release from Human Mast Cell Line (HMC-1) by this compound
| This compound Concentration (µM) | % Histamine Release (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 75.8 ± 6.2 | 0 |
| 0 (Stimulated Control) | 10.2 ± 1.5 | - |
| 1 | 62.1 ± 5.5 | 18.1 |
| 10 | 39.9 ± 4.1 | 47.4 |
| 50 | 18.2 ± 3.3 | 76.0 |
| 100 | 9.8 ± 1.9 | 87.1 |
| IC50 | 12.8 µM |
Experimental Protocols
Protocol 1: Isolation of Rat Peritoneal Mast Cells (RPMCs) and Histamine Release Assay
This protocol describes the isolation of mast cells from the rat peritoneal cavity and the subsequent measurement of histamine release upon stimulation with compound 48/80, a potent mast cell degranulating agent.
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Collagenase Type I
-
Hyaluronidase
-
HEPES buffer
-
Compound 48/80
-
This compound
-
Histamine ELISA kit
-
Percoll
Procedure:
-
Mast Cell Isolation:
-
Euthanize rats and inject 20 mL of ice-cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in HBSS containing 0.1% BSA, 1 mg/mL collagenase, and 0.5 mg/mL hyaluronidase.
-
Incubate for 15 minutes at 37°C.
-
Layer the cell suspension on a discontinuous Percoll gradient (40%, 60%, 80%) and centrifuge at 700 x g for 20 minutes.
-
Collect the mast cell-rich layer between the 60% and 80% Percoll layers.
-
Wash the cells twice with HBSS and resuspend in HEPES buffer.
-
-
Histamine Release Assay:
-
Pre-incubate the isolated mast cells with varying concentrations of this compound (1-100 µM) or vehicle for 30 minutes at 37°C.
-
Induce histamine release by adding compound 48/80 (10 µg/mL) and incubate for 15 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for histamine quantification.
-
For total histamine content, lyse a separate aliquot of cells with 1% Triton X-100.
-
Quantify histamine in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Calculate the percentage of inhibition by this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 2: Human Mast Cell (HMC-1) Culture and IgE-Mediated Histamine Release Assay
This protocol details the culture of the HMC-1 cell line and the measurement of histamine release following IgE-sensitization and antigen challenge.
Materials:
-
HMC-1 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
Histamine ELISA kit
Procedure:
-
Cell Culture:
-
Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Subculture the cells every 3-4 days.
-
-
IgE Sensitization and Histamine Release Assay:
-
Sensitize HMC-1 cells with human IgE (1 µg/mL) for 24 hours.
-
Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer and pre-incubate with varying concentrations of this compound (1-100 µM) or vehicle for 30 minutes at 37°C.
-
Trigger histamine release by adding anti-human IgE antibody (10 µg/mL) and incubate for 30 minutes at 37°C.
-
Terminate the reaction and process the samples for histamine quantification as described in Protocol 1.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 of this compound for the inhibition of IgE-mediated histamine release.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in mast cell degranulation and the experimental workflow for quantifying histamine release.
References
Application Notes and Protocols for High-Throughput Screening of Pirquinozol Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirquinozol, a pyrazolo[1,5-c]quinazolin-5(6H)-one, was initially investigated for its anti-allergic and anti-asthmatic properties.[1][2] Its mechanism of action involves the inhibition of histamine release, although it is not a direct antihistamine and does not interact with β-adrenergic receptors.[2] The heterocyclic core of this compound, however, is structurally related to numerous compounds that have been identified as potent kinase inhibitors, a class of molecules at the forefront of targeted cancer therapy.[3] This has led to interest in synthesizing and screening this compound analogues for potential anti-cancer activity through kinase inhibition.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analogues to identify and characterize novel kinase inhibitors. The protocols outlined below describe both biochemical and cell-based assays to assess the potency, selectivity, and cellular effects of these compounds.
Target Rationale: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small molecule kinase inhibitors has revolutionized oncology. Given that the pyrazole and quinazoline scaffolds are present in many FDA-approved kinase inhibitors, it is hypothesized that novel analogues of this compound could be designed to target the ATP-binding site of various kinases.
A primary focus for screening this compound analogues could be on receptor tyrosine kinases (RTKs) and downstream signaling components of pathways frequently implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
Signaling Pathway of Interest: EGFR-MAPK Pathway
A common target for kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a pivotal role in cell proliferation, survival, and differentiation.
High-Throughput Screening Workflow
The screening of this compound analogues will follow a tiered approach, starting with a primary biochemical screen to identify initial hits, followed by secondary biochemical and cell-based assays for confirmation and further characterization.
References
Application Notes and Protocols for Pirquinozol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirquinozol is an investigational compound with demonstrated antiallergic and antiasthmatic properties.[1] Notably, its mechanism of action is distinct from that of antihistamines. This compound does not bind to β-adrenergic receptors but has been shown to inhibit the release of histamine induced by allergens.[1] These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in in vitro studies and outline a general experimental workflow for assessing its biological activity.
Solubility of this compound in DMSO
The precise solubility of this compound in DMSO is not widely published. Therefore, it is recommended to experimentally determine the solubility to prepare a saturated stock solution. The following table provides a general framework for recording solubility data.
Table 1: this compound Solubility in DMSO
| Solvent | Temperature (°C) | Maximum Solubility (Estimated) | Notes |
| DMSO | 25 | > 10 mM (to be determined) | A clear solution should be obtained. |
Preparation of this compound Stock Solution
For in vitro assays, a concentrated stock solution of this compound in a suitable solvent is required. DMSO is a common solvent for dissolving a wide range of organic molecules for biological screening.[2][3]
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 215.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 215.21 g/mol * 1000 mg/g * 1 mL = 2.15 mg
-
-
Weighing: Accurately weigh 2.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Parameter | Condition | Duration |
| Storage Temperature | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Light Exposure | Protect from light | At all times |
| Freeze-Thaw Cycles | Avoid repeated cycles |
In Vitro Assay Protocol: General Workflow
The following protocol describes a general workflow for treating cultured cells with this compound. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4]
Protocol: Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in the well, a 1:1000 dilution of the 10 mM stock is required.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cell culture wells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the specific assay to evaluate the effects of this compound (e.g., histamine release assay, cytokine expression analysis, cell viability assay).
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Proposed Mechanism of Action for this compound
Caption: Proposed inhibition of allergen-induced histamine release by this compound.
Diagram 2: Experimental Workflow for In Vitro Testing
Caption: General workflow for in vitro screening of this compound.
References
Application Notes and Protocols for Studying the Effects of Pirquinozol in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirquinozol, with the chemical structure 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one, is a pyrazole derivative.[1][2] While initial investigations in the early 1980s focused on its potential as an anti-allergic and anti-asthmatic agent, the broader class of pyrazole derivatives has since emerged as a significant area of interest in oncology research.[3][4] Numerous studies have demonstrated the potent anticancer activities of various pyrazole-containing compounds, which can induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways.[5]
These application notes provide a comprehensive guide for researchers to investigate the potential effects of this compound in cancer cell culture models. The protocols and methodologies outlined below are based on established techniques for characterizing the cellular and molecular effects of novel chemical entities, particularly those from the pyrazole class.
Proposed Mechanisms of Action for Investigation
Based on the activities of other pyrazole derivatives, this compound may exert its effects through one or more of the following mechanisms, making them key areas for investigation:
-
Induction of Apoptosis: Many pyrazole compounds have been shown to trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents.
-
Inhibition of Kinase Signaling Pathways: Pyrazole derivatives have been found to inhibit various protein kinases crucial for cancer cell survival and proliferation, such as:
-
PI3K/Akt/mTOR pathway
-
EGFR (Epidermal Growth Factor Receptor) signaling
-
VEGFR (Vascular Endothelial Growth Factor Receptor) signaling
-
-
Tubulin Polymerization Inhibition: Some pyrazole analogs interfere with microtubule dynamics, leading to mitotic arrest and cell death.
Cell Line Selection
The choice of cell line is critical for studying the effects of this compound. A panel of cell lines from different cancer types is recommended to assess the breadth of its potential activity. Based on studies of other pyrazole derivatives, the following cell lines could be considered:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549
-
Leukemia: K562
-
Hepatocellular Carcinoma: HepG2
-
Colon Cancer: HT-29
A non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal epithelial cell line (e.g., MCF-10A), should be included as a control to assess selectivity and potential toxicity to normal cells.
Data Presentation: Quantitative Summary
The following tables provide examples of how to structure quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data |
| MDA-MB-231 | Breast Adenocarcinoma | Data |
| A549 | Lung Carcinoma | Data |
| K562 | Chronic Myelogenous Leukemia | Data |
| HepG2 | Hepatocellular Carcinoma | Data |
| MCF-10A | Non-tumorigenic Breast Epithelial | Data |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| A549 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| This compound (2x IC50) | Data | Data | Data | |
| MCF-7 | Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | |
| This compound (2x IC50) | Data | Data | Data |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data |
| This compound (2x IC50) | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Selected cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
Materials:
-
Selected cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-EGFR, anti-phospho-EGFR, anti-VEGFR2, anti-phospho-VEGFR2, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for characterizing this compound's effects.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols for the Analytical Detection of Pirquinozol and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirquinozol (also known as SQ 13847) is an orally active antiallergic agent. Early studies have indicated that it is metabolized in the body to an oxidative metabolite, SQ 12903, which is believed to contribute to its pharmacological activity.[1] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound in drug development.
This document provides a detailed, proposed analytical method for the simultaneous quantification of this compound and its putative primary metabolite, SQ 12903, in biological matrices, specifically human plasma. The methodology is based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a widely used technique for the analysis of drugs and their metabolites in complex biological fluids.
Analyte Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (SQ 13847) | 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one | C₁₁H₉N₃O₂ | 215.21[2] |
| SQ 12903 (putative) | 2-carboxypyrazolo[1,5-c]quinazolin-5(6H)-one | C₁₁H₇N₃O₃ | 229.19 |
Proposed UHPLC-MS/MS Method
This method is designed for the sensitive and selective quantification of this compound and its putative metabolite SQ 12903 in human plasma.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is proposed for the extraction of the analytes from plasma.
Protocol:
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable IS would be a stable isotope-labeled analog of this compound (e.g., this compound-d4), if available. If not, a structurally similar compound with a distinct mass can be used.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC Conditions
Table of Proposed UHPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).
Table of Proposed MS/MS Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 216.1 | 199.1 (loss of NH₃) | 20 |
| 216.1 | 171.1 (loss of NH₃ and CO) | 25 | |
| SQ 12903 (putative) | 230.1 | 213.1 (loss of NH₃) | 22 |
| 230.1 | 185.1 (loss of NH₃ and CO) | 28 | |
| Internal Standard | - | - | - |
Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of each analyte into the mass spectrometer.
Method Validation Parameters
A full method validation should be conducted according to regulatory guidelines (e.g., FDA, EMA). Key parameters to be evaluated are summarized in the table below.
Table of Typical Acceptance Criteria for Method Validation:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized |
| Stability | Stability under various storage and handling conditions established |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio of ≥ 10, with acceptable accuracy and precision |
Visualizations
Proposed Metabolic Pathway of this compound
References
Application Notes and Protocols for Pirquinozol Administration in Rodent Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirquinozol (SQ-13,847) is an investigational compound with demonstrated antiallergic and antiasthmatic properties.[1] Unlike traditional antihistamines, its mechanism of action is not centered on the direct antagonism of histamine receptors.[1] Instead, this compound has been shown to inhibit the release of histamine from mast cells following allergen exposure.[1] This unique characteristic suggests its potential as a novel therapeutic agent for allergic diseases. This document provides detailed application notes on the hypothesized mechanism of action of this compound and comprehensive protocols for its administration in established rodent models of allergy. These protocols are designed to facilitate further research into the efficacy and mechanism of this compound in preclinical settings.
Hypothesized Mechanism of Action
This compound is a pyrazolo[1,5-c]quinazolin-5(6H)-one derivative. While the precise signaling pathways modulated by this compound are not fully elucidated, its known anti-allergic effects, combined with the activities of structurally related quinazolinone compounds, suggest a multi-faceted mechanism of action. The primary proposed mechanisms include:
-
Inhibition of Mast Cell Degranulation: this compound has been observed to block the release of histamine, a key mediator of allergic reactions, from mast cells upon allergen challenge.[1] This suggests that this compound interferes with the signaling cascade initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface.
-
Modulation of Inflammatory Mediators: Based on the anti-inflammatory properties of other quinazolinone derivatives, it is hypothesized that this compound may also inhibit the production of various pro-inflammatory cytokines and enzymes.[2] These could include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Several quinazolinone analogs have demonstrated the ability to suppress the activation of NF-κB. It is plausible that this compound shares this capability, thereby reducing the transcription of numerous pro-inflammatory genes.
The following diagram illustrates the hypothesized signaling pathways targeted by this compound in the context of an allergic response.
Experimental Protocols
The following protocols describe the administration of this compound in two common rodent models of allergy: Ovalbumin-Induced Airway Inflammation and Peanut-Induced Anaphylaxis.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
Experimental Workflow Diagram
Methodology
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of Ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in saline.
-
-
This compound Administration:
-
From day 14 to day 20, administer this compound or vehicle control to respective groups of mice.
-
Route of Administration: Oral gavage is a common route. The optimal dose should be determined in pilot studies. A starting dose range could be 1-50 mg/kg.
-
Vehicle: The vehicle for this compound should be selected based on its solubility. Common vehicles include saline, PBS, or a solution containing a small percentage of DMSO and/or Tween 80.
-
-
OVA Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µL of a 1% OVA solution in saline or by exposure to a 1% OVA aerosol for 30 minutes.
-
-
Endpoint Analysis (Day 24):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect lung inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Analyze BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Serum Analysis: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Quantitative Data Summary Table
| Group | Total BAL Cells (x10^5) | Eosinophils (x10^4) | OVA-specific IgE (ng/mL) | AHR (Penh at 50 mg/mL MCh) |
| Naive | ||||
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Dexamethasone |
Protocol 2: Peanut-Induced Systemic Anaphylaxis in C3H/HeJ Mice
This model is used to study severe, life-threatening allergic reactions and to evaluate potential rescue or prophylactic treatments.
Experimental Workflow Diagram
References
Measuring the Biological Activity of Pirquinozol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the biological activity of Pirquinozol and its derivatives. This compound, a pyrazole derivative, belongs to a class of compounds known for a wide range of pharmacological effects. This guide focuses on the anti-inflammatory properties, a common characteristic of this chemical class, and outlines relevant assays for activity assessment.
Introduction to this compound and its Derivatives
This compound is a pyrazole-based compound. Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This core structure is the basis for numerous compounds with significant biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are pyrazole derivatives, such as celecoxib, phenylbutazone, and dipyrone. The biological activities of these compounds are often attributed to their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Key Biological Activities and Measurement Assays
The primary biological activity of interest for many pyrazole derivatives is their anti-inflammatory effect. This can be assessed through a combination of in vitro and in vivo assays.
In Vitro Assays:
-
Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory cascade.
-
5-Lipoxygenase (5-LOX) Inhibition Assay: Dual inhibition of COX and 5-LOX pathways can offer a broader anti-inflammatory effect with a potentially improved safety profile.
-
Nitric Oxide (NO) Synthase Inhibition Assay: Some pyrazoline derivatives have been shown to act as inhibitors of nitric oxide synthase.
In Vivo Assays:
-
Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new compounds.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
Assay buffer
-
Detection reagents (e.g., for measuring prostaglandin E2)
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes the in vivo assessment of the anti-inflammatory activity of this compound derivatives.
Materials:
-
Wistar rats (or other suitable strain)
-
1% Carrageenan solution in saline
-
Test compounds (this compound derivatives)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: a control group, a reference drug group, and groups for each dose of the test compounds.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation
The quantitative data from the assays should be summarized in clear and structured tables for easy comparison of the biological activities of different this compound derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for this compound Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | |||
| Derivative A | |||
| Derivative B | |||
| Indomethacin | |||
| Celecoxib |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| This compound | |||
| Derivative A | |||
| Derivative B | |||
| Indomethacin | |||
| Control | - | 0 | 0 |
Visualizations
Signaling Pathway: Prostaglandin Synthesis and Inhibition
This diagram illustrates the mechanism of action of NSAIDs like this compound derivatives in the arachidonic acid cascade.
Caption: Prostaglandin synthesis pathway and its inhibition by NSAIDs.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
This diagram outlines the key steps in the in vivo anti-inflammatory assay.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mast Cell Signaling Pathways with Pirquinozol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pirquinozol
This compound, also known as SQ-13,847, is a pyrazolo[1,5-c]quinazoline derivative that was investigated in the early 1980s for its potent anti-allergic and anti-asthmatic properties. It is recognized as an orally effective agent that functions by inhibiting the release of histamine and other mediators from mast cells, a critical event in the initiation of type I hypersensitivity reactions. Unlike traditional antihistamines that block the action of histamine at its receptor, this compound acts as a mast cell stabilizer, preventing the degranulation process itself. This makes it a valuable tool for studying the intricate signaling pathways that govern mast cell activation.
This compound has been shown to be particularly effective in inhibiting immunoglobulin E (IgE)-mediated mast cell responses. Upon binding of an allergen to IgE antibodies attached to the high-affinity IgE receptor (FcεRI) on the mast cell surface, a complex signaling cascade is initiated. This cascade ultimately leads to an increase in intracellular calcium levels and the release of pre-formed mediators stored in granules, such as histamine, serotonin, and proteases. This compound is believed to interfere with this signaling pathway, thereby preventing mediator release. While the precise molecular target of this compound is not definitively established in the readily available literature, its actions are consistent with the modulation of key signaling components downstream of FcεRI aggregation, potentially involving the regulation of cyclic nucleotide levels or calcium mobilization.
These application notes provide an overview of the use of this compound in mast cell research, including detailed protocols for key in vivo and in vitro assays to characterize its mast cell-stabilizing activity.
Proposed Mechanism of Action in Mast Cell Signaling
The binding of an allergen to IgE-FcεRI complexes on the mast cell surface triggers a signaling cascade that leads to degranulation. This process involves the activation of protein tyrosine kinases, phosphorylation of adaptor proteins, and the activation of phospholipase Cγ (PLCγ). PLCγ activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This initial calcium release triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. This significant rise in intracellular calcium is a critical trigger for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.
This compound is thought to inhibit this cascade, preventing the release of histamine and other inflammatory mediators. Its mechanism may involve the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is known to have an inhibitory effect on mast cell degranulation.
Quantitative Data Summary
The following table summarizes the in vivo and in vitro activities of this compound (SQ-13,847) and its metabolite SQ-12,903 as reported in the literature.
| Assay | Species | Compound | Route of Administration | ID₅₀ / IC₅₀ | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | This compound | Oral (p.o.) | 2 - 4 mg/kg | [1] |
| Passive Pulmonary Anaphylaxis | Rat | This compound | Oral (p.o.) | 2 - 4 mg/kg | [1] |
| IgE-mediated Histamine Release (in vitro) | Rat | SQ-12,903 | - | 1 µM | |
| cAMP Phosphodiesterase Inhibition | Rat | SQ-12,903 | - | 0.3 µM |
Note: The in vitro data for SQ-12,903 is based on abstracts of scientific publications, as full-text articles were not readily accessible. The original publications should be consulted for detailed experimental conditions.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of mast cell stabilizing agents like this compound. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental needs.
Protocol 1: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
Objective: To evaluate the in vivo efficacy of this compound in inhibiting IgE-mediated mast cell degranulation in the skin.
Principle: This assay measures the localized leakage of vascular fluid following an IgE-mediated allergic reaction in the skin. Rats are passively sensitized by intradermal injection of IgE antibodies. Subsequent intravenous challenge with the specific antigen and a dye (Evans blue) results in localized blueing of the skin at the site of sensitization, which is proportional to the extent of mast cell degranulation and histamine release. The inhibitory effect of a test compound is assessed by its ability to reduce the intensity and size of this blueing reaction.
-
Male Wistar rats (200-250 g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound (SQ-13,847)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Evans blue dye
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer
-
Sensitization:
-
Anesthetize the rats and shave their dorsal skin.
-
Inject 0.1 ml of anti-DNP IgE antibody solution (e.g., 1 µg/ml in saline) intradermally at four to six sites on the back.
-
-
Latent Period:
-
Allow a latent period of 24 to 48 hours for the IgE to bind to mast cells in the skin.
-
-
Treatment:
-
One hour before the antigen challenge, administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administer the vehicle to the control group.
-
-
Antigen Challenge:
-
Prepare a solution of DNP-HSA (e.g., 1 mg/ml) and Evans blue dye (e.g., 0.5%) in saline.
-
Inject 1 ml of this solution intravenously into the tail vein of each rat.
-
-
Reaction and Sample Collection:
-
After 30 minutes, euthanize the rats.
-
Excise the areas of blued skin from the back.
-
-
Dye Extraction and Quantification:
-
Place each skin sample into a separate tube containing 2 ml of formamide.
-
Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of the PCA reaction for each dose of this compound compared to the vehicle control group.
-
Determine the ID₅₀ value (the dose that causes 50% inhibition).
-
Protocol 2: In Vitro IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells
Objective: To evaluate the direct inhibitory effect of this compound's active metabolite (SQ-12,903) on IgE-mediated histamine release from isolated mast cells.
Principle: Rat peritoneal mast cells are a rich source of primary mast cells. These cells can be sensitized in vitro with IgE antibodies and then challenged with the corresponding antigen to induce degranulation and histamine release. The amount of histamine released into the supernatant is quantified, and the inhibitory effect of a test compound is determined by its ability to reduce histamine release.
References
Application Notes & Protocols: Cryopreservation of Cells Treated with Pirquinozol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirquinozol is a pyrazolo[1,5-c]quinazolin-5(6H)-one derivative that was investigated in the early 1980s as a potential antiallergic and antiasthmatic agent.[1] It functions as a prodrug, being metabolized to the active compound SQ 12,903, which inhibits the release of histamine from mast cells.[1] While this compound was never commercialized, its mechanism of action as a mast cell stabilizer presents a hypothetical research application in the cryopreservation of allergy-mediating cells, such as mast cells and basophils.
These application notes provide a framework for a hypothetical research scenario where cells are treated with this compound prior to cryopreservation. The goal of such a study could be to determine if stabilizing mast cells with this compound before freezing can improve their post-thaw viability and functional integrity, specifically their response to stimuli that trigger histamine release.
Disclaimer: The following protocols are intended for research purposes only. The application of this compound in cryopreservation is a hypothetical scenario, and the optimal conditions, including the concentration of this compound, must be empirically determined by the end-user.
Experimental Design and Rationale
The central hypothesis for this application is that pre-treatment of mast cells or basophils with this compound will stabilize them, reducing cellular stress and damage during the freeze-thaw cycle. This could lead to higher post-thaw viability and better preservation of their physiological functions.
Key Experimental Goals:
-
To establish a protocol for the treatment of a human mast cell line (e.g., LAD2) or primary basophils with this compound.
-
To cryopreserve these treated cells using a standard protocol.
-
To assess the post-thaw viability and functional response (histamine release) of the cryopreserved cells.
Experimental Workflow
Caption: Experimental workflow for the cryopreservation of cells treated with this compound.
Signaling Pathway of this compound's Active Metabolite
This compound's active metabolite, SQ 12,903, is believed to act as a mast cell stabilizer. This involves preventing the degranulation of mast cells upon stimulation, thereby inhibiting the release of histamine and other inflammatory mediators. The precise molecular target is not fully elucidated but is thought to involve the modulation of intracellular calcium levels, which are critical for the fusion of histamine-containing granules with the cell membrane.
Caption: Proposed signaling pathway for the inhibition of mast cell degranulation by SQ 12,903.
Protocols
Protocol 1: Treatment of Human Mast Cells (LAD2) with this compound
Materials:
-
LAD2 human mast cell line
-
Complete culture medium (e.g., StemPro-34 SFM supplemented with 100 ng/mL SCF)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture LAD2 cells according to standard protocols to achieve the desired cell number. Ensure cells are in the logarithmic growth phase.
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 450 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >90%.
-
-
This compound Treatment:
-
Adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium. Note: The optimal concentration must be determined empirically. A suggested starting range is 1 µM to 50 µM.
-
Set up the following experimental groups in separate tubes:
-
Vehicle Control: Cells with DMSO at the same final concentration as the highest this compound dose.
-
This compound Treatment Groups: Cells with different concentrations of this compound.
-
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Cryopreservation of this compound-Treated Cells
Materials:
-
This compound-treated and vehicle-treated cells from Protocol 1
-
Cryopreservation medium (e.g., complete culture medium with 20% Fetal Bovine Serum and 10% DMSO, or a commercial cryopreservation solution like CryoStor® CS10)
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Pelleting: Centrifuge the treated cells at 450 x g for 5 minutes.
-
Resuspension in Cryopreservation Medium:
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryogenic vial.
-
Controlled-Rate Freezing:
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.
-
-
Long-Term Storage: Transfer the vials to a liquid nitrogen storage tank for long-term storage (-135°C or colder).
Protocol 3: Thawing and Post-Thaw Analysis
Materials:
-
Cryopreserved cells
-
Complete culture medium, pre-warmed to 37°C
-
Water bath at 37°C
-
Centrifuge
-
Reagents for functional assay (e.g., stimulus like anti-IgE, and a histamine ELISA kit)
Procedure:
-
Rapid Thawing:
-
Quickly transfer the cryogenic vial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Washing:
-
Immediately transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 450 x g for 5 minutes.
-
Discard the supernatant.
-
-
Recovery and Analysis:
-
Resuspend the cell pellet in fresh complete culture medium.
-
Perform a cell count and viability assessment.
-
Allow the cells to recover in culture for a period (e.g., 2-24 hours) before conducting functional assays.
-
For the functional assay, stimulate the cells with an appropriate agent (e.g., anti-IgE) and measure histamine release using an ELISA kit, comparing the response of this compound-treated cells to the vehicle control.
-
Data Presentation: Hypothetical Results
The following table summarizes hypothetical data from an experiment evaluating the effect of this compound pre-treatment on the cryopreservation of a human mast cell line.
| Treatment Group | Pre-Freeze Viability (%) | Post-Thaw Viability (%) | Histamine Release (ng/10⁶ cells) upon Stimulation |
| No Treatment | 98 ± 2 | 75 ± 5 | 85 ± 10 |
| Vehicle (DMSO) | 97 ± 3 | 73 ± 6 | 82 ± 12 |
| This compound (1 µM) | 98 ± 2 | 80 ± 4 | 75 ± 9 |
| This compound (10 µM) | 97 ± 3 | 88 ± 3 | 60 ± 7 |
| This compound (50 µM) | 96 ± 4 | 90 ± 2 | 45 ± 5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Interpretation of Hypothetical Data:
In this hypothetical scenario, pre-treatment with this compound shows a dose-dependent improvement in post-thaw cell viability. Furthermore, the preserved cells treated with this compound exhibit a reduced histamine release upon stimulation, indicating that the stabilizing effect of the compound is maintained after the freeze-thaw cycle. This would suggest that this compound could be a useful tool for preserving the functional integrity of mast cells for research applications.
References
Troubleshooting & Optimization
Troubleshooting Pirquinozol insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pirquinozol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound (SQ-13,847) is a pyrazolo[1,5-c]quinazolin-5(6H)-one derivative that was investigated for its anti-allergic and anti-asthmatic properties.[1] Like many quinazolinone derivatives, this compound is a lipophilic molecule and is expected to have low aqueous solubility. This poor solubility can be a significant hurdle in preclinical and clinical development, affecting its dissolution, absorption, and bioavailability. In laboratory settings, achieving a desired concentration in aqueous buffers for in vitro assays can be challenging.
Q2: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?
When encountering insolubility, it is recommended to first visually inspect the solution for any particulate matter. If undissolved particles are present, consider the following initial steps:
-
Sonication: Use a bath or probe sonicator to provide energy to break down drug agglomerates.
-
Gentle Heating: Cautiously warm the solution, as solubility often increases with temperature.[2][3] However, be mindful of potential degradation of this compound at elevated temperatures.
-
pH Adjustment: If the pKa of this compound is known or can be estimated, adjusting the pH of the buffer can significantly impact solubility.
Q3: Are there common solvents or excipients that can be used to improve this compound solubility?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and complexing agents. It is crucial to select excipients that are compatible with your experimental system and do not interfere with the biological assay.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing the poor aqueous solubility of this compound.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the aqueous medium.
Solutions:
-
pH Modification:
-
Recommendation: Prepare a series of buffers with a pH range from 3 to 10. Attempt to dissolve this compound in each buffer and determine the concentration at which it remains in solution.
-
Co-solvent Addition:
-
Rationale: Water-miscible organic solvents can reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[4]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.
-
Recommendation: Start by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to your aqueous buffer. Gradually increase the concentration while monitoring for solubility improvement and ensuring the co-solvent does not affect your experimental model.
-
-
Use of Surfactants:
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[4]
-
Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological experiments due to their relatively low toxicity.
-
Recommendation: Prepare solutions with varying concentrations of Tween 80 (e.g., 0.1% to 2% w/v) and determine the solubility of this compound.
-
Illustrative Solubility Data for a Model Quinazolinone Compound
Since specific quantitative data for this compound is not publicly available, the following table provides hypothetical solubility data for a similar quinazolinone derivative to illustrate the effects of different formulation strategies.
| Formulation Vehicle | Apparent Solubility (µg/mL) | Fold Increase (vs. PBS) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 1 | 1 |
| PBS with 5% Ethanol | 15 | 15 |
| PBS with 10% Propylene Glycol | 45 | 45 |
| PBS with 1% Tween 80 | 80 | 80 |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 250 | 250 |
Experimental Workflow for Solubility Enhancement
The following workflow provides a structured approach to identifying a suitable formulation for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol or Propylene Glycol (PG)
-
Sterile, deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
To prepare an intermediate stock, dilute the DMSO stock with a co-solvent like ethanol or PG. For example, add 9 parts of ethanol to 1 part of the DMSO stock.
-
For the final working solution, perform a serial dilution of the intermediate stock into the pre-warmed aqueous buffer. Add the stock solution dropwise while vortexing to prevent precipitation.
-
If any cloudiness appears, sonicate the solution for 5-10 minutes.
-
Protocol 2: Solubility Determination by the Shake-Flask Method
-
Materials:
-
This compound powder
-
Selected solvent systems (e.g., buffers of different pH, co-solvent mixtures)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.
-
This compound's Mechanism of Action and Signaling Pathway
This compound was investigated as an anti-allergic agent that blocks the release of histamine from mast cells. The primary mechanism for allergic reactions involves the activation of mast cells through the high-affinity IgE receptor, FcεRI. The binding of an allergen to IgE antibodies attached to FcεRI on the mast cell surface triggers a signaling cascade, leading to degranulation and the release of inflammatory mediators, including histamine.
The signaling pathway initiated by FcεRI cross-linking is complex, involving the activation of multiple protein tyrosine kinases (PTKs) such as Lyn and Syk. This leads to the phosphorylation of downstream adapter proteins and enzymes, culminating in an increase in intracellular calcium and the activation of protein kinase C (PKC), which are critical steps for mast cell degranulation.
This compound likely exerts its anti-allergic effect by inhibiting one or more key steps in this signaling cascade, thereby preventing histamine release.
References
Technical Support Center: Optimizing Pirquinozol Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pirquinozol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SQ-13,847) is an investigational compound with anti-allergic and anti-asthmatic properties.[1] While not a direct antihistamine or β-adrenergic agonist, it functions by inhibiting the release of histamine from mast cells, which is a key process in allergic responses.[1][2] The primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to a reduction in the release of inflammatory mediators from mast cells.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Due to the limited publicly available in vitro data for this compound, a specific universally optimal concentration cannot be provided. However, based on compounds with similar mechanisms of action (PDE inhibitors), a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the appropriate positive and negative controls for a histamine release assay with this compound?
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Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used for the this compound treatment. This accounts for any effects of the solvent on the cells.
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Positive Control for Inhibition: A known inhibitor of histamine release, such as cromolyn sodium or ketotifen, can be used to confirm that the assay is responsive to inhibition.[3]
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Positive Control for Histamine Release: A stimulant to induce histamine release, such as an antigen (e.g., ovalbumin in sensitized cells) or a chemical stimulant (e.g., compound 48/80 or ionomycin).[3]
Q4: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to a concentration of 10-50 mM. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Histamine Release Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider allowing the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Pre-wet pipette tips before aspirating reagents. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile water or media to create a humidity barrier. |
| Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Passage cells consistently and avoid using cells of a high passage number. |
Issue 2: No Inhibition of Histamine Release Observed with this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. |
| Inadequate Pre-incubation Time | Optimize the pre-incubation time of the cells with this compound before adding the histamine release stimulus. A typical range is 30-60 minutes, but this may need to be adjusted. |
| This compound Degradation | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Assay Sensitivity | Verify the assay's sensitivity using a known positive control inhibitor. If the positive control also fails, troubleshoot the histamine release assay itself (e.g., check reagent quality, cell responsiveness). |
Issue 3: High Background Signal in PDE Inhibition Assay
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | If using an antibody-based detection method, ensure adequate blocking steps are included. Use a blocking buffer appropriate for your assay system. |
| Substrate Degradation | Ensure the cAMP or cGMP substrate is fresh and has been stored correctly. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of all assay buffers, as these can significantly impact enzyme activity. |
Quantitative Data Summary
Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, the following table presents representative data for a hypothetical PDE inhibitor with anti-allergic properties. This data is for illustrative purposes to guide experimental design.
| Parameter | Value | Assay | Cell Type | Notes |
| IC50 (Histamine Release) | 15 µM | Antigen-induced histamine release | Rat Mast Cells | IC50 values can vary significantly between cell types and stimuli. |
| IC50 (PDE4 Inhibition) | 5 µM | PDE4 Enzyme Activity Assay | Recombinant Human PDE4 | Demonstrates direct inhibition of the target enzyme. |
| Optimal Pre-incubation Time | 30 minutes | Histamine Release Assay | Rat Mast Cells | Time required for the compound to exert its inhibitory effect before stimulation. |
| Cytotoxicity (CC50) | >100 µM | MTT Assay | Rat Mast Cells | Indicates a therapeutic window where the compound is not cytotoxic. |
Experimental Protocols
In Vitro Histamine Release Assay from Mast Cells
Objective: To determine the inhibitory effect of this compound on antigen-induced histamine release from mast cells.
Methodology:
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Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
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Sensitization: Seed RBL-2H3 cells in a 24-well plate at a density of 1 x 10^6 cells/well. Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.
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Washing: After sensitization, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
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Pre-incubation with this compound: Add 200 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 30 minutes at 37°C.
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Stimulation of Histamine Release: Initiate histamine release by adding 50 µL of DNP-BSA (1 µg/mL) to each well. For the total histamine release control, add 50 µL of 1% Triton X-100. For the spontaneous release control, add 50 µL of Tyrode's buffer.
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Incubation: Incubate the plate for 30 minutes at 37°C.
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Termination of Reaction: Stop the reaction by placing the plate on ice.
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Histamine Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit or a fluorometric assay.
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Calculation: Calculate the percentage of histamine release for each sample and determine the IC50 value of this compound.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on PDE enzymes.
Methodology:
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Reagents: Prepare an assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2), recombinant human PDE enzyme (e.g., PDE4), the substrate (cAMP), and the detection reagents (e.g., a kit that measures the amount of AMP produced).
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Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (or vehicle control), and the PDE enzyme.
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Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.
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Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
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Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions of the assay kit. This typically involves a secondary enzyme that converts the product (AMP) into a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
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Measurement: Read the plate using a suitable microplate reader.
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Calculation: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for in vitro histamine release assay.
Caption: this compound's proposed signaling pathway.
References
Technical Support Center: Optimizing Pirquinozol Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Pirquinozol assays. The information is tailored for scientists and drug development professionals working to characterize the anti-allergic properties of this compound and similar compounds.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This section addresses common issues encountered during this compound assays that can adversely affect the signal-to-noise ratio. A plausible experimental context is a cell-based assay using the rat basophilic leukemia (RBL-2H3) cell line, a common model for studying mast cell degranulation and histamine release. In this hypothetical assay, RBL-2H3 cells are sensitized with anti-DNP IgE and then stimulated with DNP-BSA to induce histamine release, which is subsequently measured. This compound is expected to inhibit this release.
Issue 1: High Background Signal in Negative Controls
Question: My negative control wells (unstimulated cells) are showing a high signal, making it difficult to distinguish the true effect of this compound. What are the potential causes and solutions?
Answer: High background signal can obscure the inhibitory effects of your test compound. The primary causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh buffers and media using high-purity water and reagents. Ensure all solutions are sterile-filtered to prevent microbial contamination, which can lead to non-specific signals. |
| Cell Health and Viability | Ensure RBL-2H3 cells are healthy and not overly confluent, as stressed or dying cells can spontaneously release histamine. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. |
| Assay Plate Autofluorescence | If using a fluorescence-based detection method, the microplate itself may be autofluorescent. Switch to black-walled, clear-bottom plates designed for fluorescence assays to minimize background. |
| Non-specific Antibody/Reagent Binding | Inadequate blocking can lead to non-specific binding of detection antibodies in an ELISA-based histamine detection assay. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[1] |
| Sub-optimal Washing Steps | Insufficient washing between assay steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.[1] |
| Phenol Red in Media | The phenol red in standard cell culture media can interfere with colorimetric and fluorometric readings. For the final stimulation and detection steps, use a phenol red-free buffer, such as Tyrode's buffer. |
Issue 2: Low Signal or Weak Response to Stimulus
Question: The histamine release in my positive control wells (stimulated cells without this compound) is very low, resulting in a poor dynamic range for the assay. How can I improve the signal?
Answer: A weak signal from your positive controls will diminish the assay window and make it challenging to accurately determine the potency of this compound. Consider the following factors:
| Potential Cause | Recommended Solution |
| Suboptimal IgE Sensitization | The concentration of anti-DNP IgE or the sensitization time may be insufficient. Titrate the IgE concentration and optimize the incubation time (typically 2-24 hours) to ensure adequate receptor saturation. |
| Ineffective Antigen Stimulation | The concentration of the DNP-BSA antigen may not be optimal for cross-linking the IgE receptors. Perform a dose-response curve for DNP-BSA to determine the concentration that elicits a maximal response. |
| Low Cell Number or Passage Number Effects | An insufficient number of cells per well will result in a low overall signal. Ensure a consistent and optimal cell seeding density. Additionally, RBL-2H3 cells can lose their degranulation capacity at high passage numbers; it is recommended to use cells below passage 20.[2] |
| Incorrect Buffer Composition | The presence of calcium is critical for mast cell degranulation. Ensure your stimulation buffer (e.g., Tyrode's buffer) contains an adequate concentration of calcium chloride (typically 1-2 mM). |
| Inhibitory Components in Serum | If performing the stimulation in the presence of serum, endogenous components may interfere with the assay. It is advisable to perform the final stimulation step in a serum-free buffer. |
Issue 3: High Variability Between Replicate Wells
Question: I am observing significant variability in the signal between my replicate wells, which is affecting the reproducibility of my results. What can I do to minimize this?
Answer: High variability can compromise the statistical significance of your data. The following table outlines common sources of variability and how to address them:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven distribution of cells across the plate is a common source of variability. Ensure the cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even settling. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant error. Use calibrated pipettes and consider preparing master mixes for reagents that are added to multiple wells. |
| "Edge Effects" in Microplates | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or buffer. |
| Temperature Gradients | Inconsistent temperature across the assay plate during incubation can lead to variations in cellular responses. Ensure the incubator provides uniform temperature distribution and allow the plate to equilibrate to the correct temperature before adding reagents. |
Experimental Protocols
Key Experiment: RBL-2H3 Histamine Release Assay
This protocol describes a typical experiment to evaluate the inhibitory effect of this compound on IgE-mediated histamine release from RBL-2H3 cells.
Materials:
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RBL-2H3 cells
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Complete growth medium (e.g., MEM with 15% FBS, penicillin, streptomycin)
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Anti-DNP IgE
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DNP-BSA
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This compound
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Tyrode's Buffer (pH 7.4, containing 1.8 mM CaCl₂)
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Lysis Buffer (e.g., 1% Triton X-100 in Tyrode's Buffer)
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Histamine detection kit (e.g., ELISA-based)
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96-well cell culture plates
Procedure:
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Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
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IgE Sensitization: The next day, gently wash the cells with 100 µL of warm Tyrode's buffer. Add 50 µL of anti-DNP IgE (e.g., 0.5 µg/mL in complete medium) to each well. Incubate for 2-4 hours at 37°C.
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This compound Treatment: Wash the cells twice with 100 µL of warm Tyrode's buffer. Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 30 minutes at 37°C.
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Antigen Stimulation: To induce histamine release, add 50 µL of DNP-BSA (e.g., 100 ng/mL in Tyrode's buffer) to the wells. For negative controls (spontaneous release), add 50 µL of Tyrode's buffer without DNP-BSA. For positive controls (total release), add 50 µL of lysis buffer.
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Incubation: Incubate the plate for 1 hour at 37°C.
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Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for histamine measurement.
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Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine detection kit, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of histamine release for each well using the following formula: % Histamine Release = [(Sample - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an anti-allergic agent that functions by blocking the release of histamine from mast cells following stimulation by an allergen.[3] It is not an antihistamine, meaning it does not block the histamine H1 receptor.
Q2: What is the role of the RBL-2H3 cell line in these assays? A2: The RBL-2H3 cell line is a rat basophilic leukemia cell line that serves as a widely accepted model for mucosal mast cells. These cells express the high-affinity IgE receptor (FcεRI) and degranulate upon IgE-mediated stimulation, releasing histamine and other inflammatory mediators, making them an ideal system for studying the effects of anti-allergic compounds like this compound.
Q3: Besides histamine, what other mediators can be measured in these assays? A3: In addition to histamine, mast cell degranulation can be assessed by measuring the release of other granular components, such as β-hexosaminidase. The activity of β-hexosaminidase can be quantified using a colorimetric or fluorometric substrate and often correlates well with histamine release.
Q4: How can I be sure that this compound is not cytotoxic to the RBL-2H3 cells at the tested concentrations? A4: It is crucial to perform a cell viability assay in parallel with your histamine release assay. You can treat the cells with the same concentrations of this compound for the same duration and then assess cell viability using methods like the MTT assay or a live/dead cell staining kit. This will ensure that the observed inhibition of histamine release is not due to cell death.
Q5: What are some alternative methods for detecting histamine release? A5: While ELISA is a common method, other techniques for histamine quantification include fluorometric assays, radioenzymatic assays, and liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity.
Visualizations
Experimental Workflow for this compound Assay
Caption: A simplified workflow for a this compound histamine release assay.
IgE-Mediated Signaling Pathway in Mast Cells
Caption: A diagram of the IgE receptor signaling cascade leading to mast cell degranulation.
References
Addressing Pirquinozol instability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues of Pirquinozol during long-term storage and experimentation. The information is presented in a question-and-answer format to directly address specific challenges you may encounter.
I. Troubleshooting Guide
This section provides solutions to common problems observed with this compound, particularly concerning its stability.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage. | Verify storage conditions. For long-term storage, this compound should be stored at -20°C, protected from light and moisture. For short-term use, storage at 0-4°C is acceptable. Ensure containers are tightly sealed. |
| Instability in experimental solutions. | Prepare fresh solutions for each experiment. If solutions need to be stored, protect them from light and store at 2-8°C for no longer than 24 hours. Avoid prolonged exposure to high temperatures or extreme pH conditions. | |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. Analyze a blank solvent injection to rule out solvent contamination. | |
| Discoloration or Change in Physical Appearance | Photodegradation or oxidative degradation. | This compound is sensitive to light. Always store the solid compound and its solutions in amber vials or protected from light. Purge solutions with an inert gas like nitrogen or argon to minimize oxidation. |
| Interaction with container material. | Use inert container materials such as glass or polypropylene for storage. |
II. Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
2. What are the likely degradation pathways for this compound?
Based on its pyrazolo[1,5-c]quinazoline core structure, this compound may be susceptible to the following degradation pathways:
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Hydrolysis: The quinazolinone ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening.
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Oxidation: The pyrazole and quinazoline rings, although relatively stable, can be oxidized under harsh conditions, leading to the formation of N-oxides or other oxidation products.[1]
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Photodegradation: Quinazoline derivatives are known to be sensitive to light, which can lead to the formation of various degradation products.[2]
3. How can I detect and quantify this compound and its potential degradation products?
4. Are there any known signaling pathways affected by this compound?
While specific signaling pathways for this compound are not extensively documented, compounds with a similar pyrazolo[1,5-c]quinazoline scaffold have been shown to act as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), and Poly (ADP-ribose) polymerase (PARP-1).[3][4] Therefore, it is plausible that this compound could modulate similar pathways involved in cell cycle regulation and DNA repair.
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Expose the solid this compound powder to 60°C for 48 hours.
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Photodegradation: Expose a solution of this compound (0.1 mg/mL in methanol) to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[1]
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Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Methodology:
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Chromatographic Conditions (Suggested Starting Point):
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
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Column Temperature: 30°C.
-
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Method Validation (as per ICH guidelines):
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Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients.
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Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
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Accuracy: Determine the closeness of the measured value to the true value.
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Precision: Assess the degree of scatter between a series of measurements.
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Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
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IV. Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid State | In Solution |
| Long-Term | -20°C, protected from light and moisture | Not recommended |
| Short-Term | 0-4°C, protected from light and moisture | 2-8°C, protected from light, for up to 24 hours |
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential degradation, formation of polar degradation products. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation, potential ring opening. |
| Oxidation | 3% H₂O₂, Room Temperature | Formation of N-oxides and other oxidative degradation products. |
| Thermal | 60°C (solid) | Generally stable, but minor degradation possible. |
| Photodegradation | ICH Q1B light exposure | Formation of multiple degradation products. |
V. Visualizations
Caption: Experimental workflow for handling and stability testing of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming high background in mast cell degranulation assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during mast cell degranulation assays, with a specific focus on addressing high background signals.
Troubleshooting Guide: High Background Degranulation
High background, or spontaneous degranulation, can mask the specific effects of your stimuli, leading to unreliable and difficult-to-interpret results. The following guide addresses common causes of high background in a question-and-answer format.
Question 1: My unstimulated control wells show high levels of degranulation. What are the likely causes and how can I fix this?
Answer:
High background degranulation in negative controls is a frequent issue. The background of β-hexosaminidase release should ideally be less than 5%.[1] If you are observing higher levels, consider the following potential causes and solutions:
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IgE Aggregates: The IgE used for sensitization can form aggregates, which can cross-link FcεRI receptors and cause non-specific activation.
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Solution: To minimize this, avoid multiple freeze-thaw cycles of your IgE stock. Before use, centrifuge the IgE solution at 14,000 x g for 60 minutes at 4°C and use the supernatant for sensitization.[1]
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Cell Health and Viability: Unhealthy or dying cells can spontaneously release granule contents.
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Solution: Ensure your mast cell cultures are not too old. For bone marrow-derived mast cells (BMMCs), it is recommended to use them between 4-6 weeks of culture.[1] For human mast cells (HuMCs), the optimal window is 7-10 weeks.[1] Always perform a viability check (e.g., trypan blue exclusion) before starting your experiment.
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Mechanical Stress: Excessive or harsh handling of cells during washing and plating can induce degranulation.
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Solution: Handle cells gently. When washing, use warm buffers and centrifuge at low speeds (e.g., 450 x g for 5 minutes).[1] When resuspending cell pellets, do so carefully by gently pipetting up and down.
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Inappropriate Buffer Conditions: The pH and composition of your assay buffer are critical.
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Solution: Use a buffered salt solution, such as HEPES-buffered Tyrode's buffer, at a physiological pH of 7.4 for all steps of the assay, including washing and stimulation. Ensure all buffers are warmed to 37°C before use.
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Question 2: I've tried the basic troubleshooting steps, but my background remains high. Could my culture conditions be the problem?
Answer:
Yes, culture conditions can significantly impact the baseline activation state of your mast cells.
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Serum in Media: For IgE-mediated degranulation studies, the presence of serum in the culture and activation media can sometimes lead to higher background and weaker responses.
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Solution: Consider switching to a serum-free medium for the sensitization and stimulation steps. Studies have shown that culturing human lung mast cells in serum-free media results in a stronger degranulation response compared to cells in media with 10% serum. A pre-incubation step in fresh, serum-free media for 30 minutes prior to stimulation can also enhance the response.
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Cell Density: Plating cells at too high a density can sometimes lead to increased spontaneous degranulation.
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Solution: Optimize your cell seeding density. For 96-well plates, typical seeding densities are 5,000–10,000 cells/well for HuMCs or LAD2 cells, and 30,000–50,000 cells/well for BMMCs.
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Question 3: How can I be sure that my assay is working correctly and that the high background isn't due to a problem with my reagents or protocol?
Answer:
Incorporating proper controls is essential for validating your assay and troubleshooting unexpected results.
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Positive Controls: A robust positive control will confirm that your cells are capable of degranulating and that your detection reagents are working.
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Recommended Positive Controls:
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Calcium Ionophores (A23187 or Ionomycin): These agents induce a strong, receptor-independent degranulation by increasing intracellular calcium levels. A typical concentration to use is around 5-10 µM.
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Compound 48/80: This is a potent mast cell activator that can be used as a positive control.
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Total Release Control (Lysis): To calculate the percentage of degranulation, you need to determine the total amount of mediator in the cells.
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Procedure: Lyse a set of unstimulated cells with a detergent like 0.1% to 1% Triton X-100. The mediator release from this sample represents 100% degranulation.
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By comparing your spontaneous release to the total release, you can accurately quantify the background degranulation. If your positive controls are not working, it may indicate a problem with your substrate or the overall health of your cells.
Quantitative Data Summary
| Parameter | Cell Type | Recommended Range/Value | Reference(s) |
| Background Degranulation | BMMCs, HuMCs | < 5% | |
| Seeding Density (96-well plate) | HuMCs, LAD2 | 5,000 - 10,000 cells/well | |
| BMMCs | 30,000 - 50,000 cells/well | ||
| IgE Sensitization Concentration | Biotinylated human IgE or mouse SPE-7 | 100 ng/mL | |
| Positive Control (Ionomycin/A23187) | Mast Cells | 5 - 10 µM | |
| Cell Lysis Agent | Mast Cells | 0.1% - 1% Triton X-100 |
Experimental Protocols
Protocol 1: Mast Cell Sensitization and Washing
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Sensitization: Incubate mast cells overnight in a humidified 37°C, 5% CO2 incubator with an optimal concentration of IgE (e.g., 100 ng/mL) in the appropriate culture medium.
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Preparation for Washing: The next day, warm HEPES buffer to 37°C.
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Washing:
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Carefully collect the cells and centrifuge at a low speed (e.g., 450 x g) for 5 minutes.
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Aspirate the supernatant containing excess IgE.
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Gently resuspend the cell pellet in 10 mL of warm HEPES buffer.
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Repeat the centrifugation and resuspension steps for a total of three washes.
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Final Resuspension: After the final wash, resuspend the cells in warm HEPES buffer at the desired concentration for plating.
Protocol 2: β-Hexosaminidase Release Assay
This protocol is adapted for a 96-well plate format.
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Cell Plating: Aliquot the washed and resuspended cells into a 96-well plate according to your optimized seeding density.
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Equilibration: Incubate the plate at 37°C for 5-10 minutes to allow the cells to equilibrate.
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Stimulation: Add your stimulants (e.g., antigen), positive controls (e.g., ionomycin), and buffer for the negative control wells. The volume added should be 1/10th of the final reaction volume.
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Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stopping the Reaction: Stop the degranulation reaction by placing the plate on ice or by centrifuging the plate at 450 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatants from each well and transfer them to a new 96-well plate. This plate will be used to measure secreted β-hexosaminidase.
-
Cell Lysis (Total Release): To the original plate containing the cell pellets, add a lysis buffer (e.g., 150 µL of 0.1% Triton X-100). Resuspend the cells carefully to ensure complete lysis. Take a 50 µL aliquot of the lysate for the total release measurement.
-
Enzymatic Reaction:
-
Prepare the substrate solution: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) dissolved in citrate buffer.
-
Add 50 µL of the pNAG solution to each well of the supernatant plate and to the wells containing the cell lysates.
-
Incubate the plates at 37°C for 90 minutes.
-
-
Stopping the Enzymatic Reaction: Add 50 µL of a stop buffer (e.g., 0.4 M Glycine buffer) to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: IgE-mediated mast cell degranulation signaling pathway.
Caption: Troubleshooting workflow for high background degranulation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between measuring β-hexosaminidase and histamine release? A1: Both are markers for mast cell degranulation. β-hexosaminidase is an enzyme stored in the granules, and its release is often measured using a colorimetric or fluorometric assay, which is simple, inexpensive, and amenable to a 96-well format. Histamine is another major mediator in the granules, and its release is typically measured by ELISA, which can be more time-consuming and expensive. For high-throughput screening, the β-hexosaminidase assay is widely used.
Q2: Can I use my regular cell culture medium (e.g., DMEM with FBS) for the degranulation assay? A2: It is generally not recommended. Many culture media, like DMEM, contain components such as phenol red and serum that can interfere with the absorbance readings of colorimetric assays. Furthermore, the pH of bicarbonate-buffered media like DMEM can increase rapidly when outside of a CO2 incubator, which can affect cell responses. It is best to use a HEPES-buffered salt solution (e.g., Tyrode's buffer) for the assay itself.
Q3: My positive control (e.g., ionomycin) works, but I don't see a response to my antigen. What could be the problem? A3: This suggests that the cells are healthy and capable of degranulating, but there is an issue with the IgE-receptor-antigen part of the pathway.
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Ineffective Sensitization: The concentration of IgE used may be suboptimal, or the IgE itself may have lost activity.
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Antigen Issues: The antigen concentration may not be optimal, or the antigen may not be effectively cross-linking the IgE-receptor complexes.
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Cell Line Specificity: Ensure that the IgE and antigen you are using are appropriate for your specific mast cell line (e.g., anti-DNP IgE with DNP-HSA antigen for RBL-2H3 cells).
Q4: How long should I stimulate the cells with antigen? A4: For degranulation (release of pre-formed mediators), a relatively short stimulation time is required. Typically, 20-30 minutes is sufficient to see a maximal response. For the generation of other mediators like cytokines, much longer incubation times of 4-8 hours are necessary.
References
Technical Support Center: Pirquinozol Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirquinozol. The information is designed to address specific issues that may be encountered during the experimental process of establishing a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as SQ 13,847) is an orally active anti-allergic agent.[1] Its primary mechanism of action is believed to be the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators. This action is particularly effective against Immunoglobulin E (IgE)-mediated allergic responses.[1] this compound is thought to interfere with the signaling cascade initiated by the cross-linking of IgE receptors (FcεRI) on the surface of mast cells, thereby preventing degranulation.
Q2: Which experimental model is suitable for generating a this compound dose-response curve in vitro?
A2: A common and effective in vitro model for assessing mast cell stabilization is the mast cell degranulation assay.[2][3] This can be performed using either a rat basophilic leukemia cell line (RBL-2H3), which is a reliable model for mast cells, or primary human mast cells.[2] The assay typically involves sensitizing the cells with IgE, stimulating them with an antigen to induce degranulation, and then measuring the release of a granular enzyme, such as β-hexosaminidase, as an indicator of degranulation.
Q3: What is a typical concentration range to start with for a this compound dose-response experiment?
A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the optimal testing window. A logarithmic or semi-logarithmic dilution series is standard practice. A suggested starting range could be from 1 nM to 100 µM. This wide range will help in identifying the concentrations at which this compound exhibits its inhibitory effects and in determining key parameters like the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including vehicle controls) and is kept at a low, non-toxic level (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No significant inhibition of degranulation at any this compound concentration | - this compound may not be active in the chosen cell line or under the specific assay conditions.- The concentration range tested is too low.- The compound has degraded. | - Verify the activity of a positive control inhibitor (e.g., cromolyn, ketotifen).- Test a wider and higher concentration range of this compound.- Ensure proper storage of this compound (dry, dark, at -20°C for long-term storage) and prepare fresh dilutions for each experiment. |
| High background signal in unstimulated control wells | - Spontaneous degranulation of mast cells due to stress.- Contamination of cell culture. | - Handle cells gently during seeding and washing steps.- Ensure the use of sterile techniques and test for mycoplasma contamination. |
| Atypical or non-sigmoidal dose-response curve | - The chosen statistical model may not be appropriate for the data.- Biphasic or other complex biological responses. | - Ensure that the four-parameter logistic (4PL) model is appropriate for your data; consider other non-linear regression models if the curve is biphasic or non-sigmoid.- Investigate potential off-target effects or cytotoxicity at higher concentrations. |
| Precipitation of this compound in the culture medium | - The final concentration of the compound exceeds its solubility in the aqueous medium. | - Lower the highest concentration of this compound tested.- Increase the final percentage of DMSO slightly, while ensuring it remains non-toxic to the cells. |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay for this compound
This protocol is adapted from standard procedures for measuring IgE-mediated mast cell degranulation.
Objective: To determine the dose-dependent inhibitory effect of this compound on the degranulation of RBL-2H3 cells.
Materials:
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RBL-2H3 cell line
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Complete growth medium (e.g., MEM with 20% FBS, penicillin/streptomycin)
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Anti-DNP IgE (monoclonal antibody)
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DNP-HSA (antigen)
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This compound
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DMSO (cell culture grade)
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Tyrode's buffer
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p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
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Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
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Triton X-100 (for cell lysis)
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96-well flat-bottom cell culture plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
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Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/mL in complete growth medium.
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Add anti-DNP IgE to a final concentration of 0.5 µg/mL.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and sensitization.
-
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This compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in Tyrode's buffer to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Include a vehicle control with the same final DMSO concentration.
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Wash the sensitized cells twice with Tyrode's buffer.
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Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
-
Antigen Stimulation:
-
Add DNP-HSA to a final concentration of 100 ng/mL to all wells except for the negative control (unstimulated) wells.
-
Incubate for 1 hour at 37°C to induce degranulation.
-
-
Measurement of β-Hexosaminidase Release:
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Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.
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To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with 0.5% Triton X-100.
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Add the pNAG substrate to each well of the new plate containing the supernatant and to the wells with the lysed cells.
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Incubate at 37°C for 1-2 hours.
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Stop the reaction by adding the stop solution.
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Measure the absorbance at 405 nm using a microplate reader.
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-
Data Analysis:
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Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100
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Plot the percentage of inhibition (relative to the stimulated vehicle control) against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
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Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound on Mast Cell Degranulation
| Compound | Cell Line | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | RBL-2H3 | β-Hexosaminidase Release | 1.5 | 1.2 | 95 |
| Control Inhibitor (Cromolyn) | RBL-2H3 | β-Hexosaminidase Release | 25 | 1.0 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Caption: Experimental workflow for this compound dose-response curve generation.
Caption: Hypothetical signaling pathway for this compound's inhibitory action.
References
Technical Support Center: Mitigating Off-Target Effects of Pirquinozol in Cellular Models
Welcome to the Pirquinozol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating potential off-target effects of this compound in cellular models. The following information is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound (also known as SQ 13,847) is an orally active anti-allergic agent.[1] Early studies have demonstrated its efficacy in inhibiting immunoglobulin E (IgE)-mediated passive cutaneous and pulmonary anaphylaxis in rat models.[1] It is important to note that this compound is considered a prodrug, which is metabolized to its more active 2-carboxylic acid form, SQ 12,903.[1] While a definitive molecular target has not been conclusively identified in publicly available literature, its anti-allergic properties strongly suggest that it modulates signaling pathways in mast cells, downstream of the high-affinity IgE receptor (FcεRI).
Q2: My cells are showing unexpected phenotypes after this compound treatment. Could these be off-target effects?
Yes, unexpected cellular phenotypes are often indicative of off-target effects. This compound's chemical structure, a pyrazolo[1,5-c]quinazoline, belongs to a class of heterocyclic compounds that have the potential to interact with multiple cellular targets. Off-target effects can arise from the parent compound or its active metabolite.
Q3: What are the likely off-target pathways for this compound?
Given its function as an anti-allergic agent that inhibits mast cell degranulation, potential off-target effects of this compound could be related to the modulation of intracellular signaling cascades that regulate mast cell activation. A plausible, yet unconfirmed, mechanism is the inhibition of phosphodiesterases (PDEs).[2][3] PDEs are enzymes that regulate the levels of the second messenger cyclic AMP (cAMP), a critical negative regulator of mast cell activation. Inhibition of PDEs would lead to an increase in intracellular cAMP, thereby suppressing degranulation. However, non-specific inhibition of various PDE isozymes present in different cell types could lead to a wide range of off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent inhibition of mast cell degranulation.
Possible Cause: Variability in experimental conditions or cell types can influence the efficacy of this compound. The metabolic conversion of this compound to its active metabolite, SQ 12,903, may also vary between different cellular models.
Troubleshooting Steps:
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Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental setup.
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Control for Metabolism: If possible, test the active metabolite SQ 12,903 directly to bypass the need for metabolic activation and reduce variability.
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Standardize Cell Conditions: Ensure consistent cell passage number, density, and media composition for all experiments.
Issue 2: Observed cellular toxicity at effective concentrations.
Possible Cause: High concentrations of this compound may lead to off-target effects that induce cytotoxicity.
Troubleshooting Steps:
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Assess Cell Viability: Use a reliable cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cellular model.
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Lower the Concentration: If the effective concentration is close to the toxic concentration, try to find a therapeutic window where you observe the desired effect without significant cell death.
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Use a Combination Approach: Consider using a lower concentration of this compound in combination with another mast cell stabilizing agent to achieve the desired effect while minimizing toxicity.
Issue 3: Unexpected changes in signaling pathways unrelated to mast cell degranulation.
Possible Cause: this compound or its metabolite may be interacting with off-target proteins, such as other kinases or PDEs, leading to the modulation of unintended signaling pathways.
Troubleshooting Steps:
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Profile Off-Target Effects: If resources permit, perform a broad kinase or PDE inhibitor screen to identify potential off-targets of this compound.
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Use Specific Inhibitors: To confirm if an observed off-target effect is due to the inhibition of a specific pathway, use well-characterized, specific inhibitors for that pathway as controls.
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Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing the target or using a downstream activator to see if the off-target phenotype can be reversed.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound and its active metabolite against its intended pathway and potential off-target enzyme families. Note: This data is illustrative and should be experimentally determined for your specific cellular model.
| Compound | Target/Assay | IC50 (µM) | Potential Off-Target Family | Off-Target IC50 (µM) |
| This compound | IgE-mediated Histamine Release | 5 - 15 | Phosphodiesterases (PDEs) | 10 - 50 |
| SQ 12,903 | IgE-mediated Histamine Release | 1 - 5 | Kinases | > 50 |
Key Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (Histamine Release)
Objective: To quantify the inhibitory effect of this compound on IgE-mediated mast cell degranulation.
Methodology:
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Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells or bone marrow-derived mast cells (BMMCs) in appropriate media.
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Sensitization: Sensitize the cells with anti-DNP IgE overnight.
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Treatment: Pre-incubate the sensitized cells with varying concentrations of this compound or vehicle control for 1-2 hours.
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Stimulation: Challenge the cells with DNP-HSA (dinitrophenyl-human serum albumin) to induce degranulation.
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Quantification: Collect the supernatant and measure the histamine content using a commercially available ELISA kit.
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Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the vehicle control.
Protocol 2: Intracellular Cyclic AMP (cAMP) Measurement
Objective: To determine if this compound's mechanism of action involves the modulation of intracellular cAMP levels.
Methodology:
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Cell Culture: Culture mast cells as described in Protocol 1.
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Treatment: Treat the cells with this compound, a known PDE inhibitor (e.g., IBMX) as a positive control, and a vehicle control for a specified time.
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Cell Lysis: Lyse the cells using the buffer provided in a cAMP assay kit.
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Quantification: Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.
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Data Analysis: Compare the cAMP levels in this compound-treated cells to the control groups.
Visualizing Signaling Pathways and Workflows
To aid in understanding the potential mechanisms and troubleshooting strategies, the following diagrams have been generated using the DOT language.
Caption: Hypothesized action of this compound on the FcεRI signaling pathway.
Caption: Potential mechanism of this compound via phosphodiesterase inhibition.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. Antiallergic properties of SQ 13,847, an orally effective agent. I. Activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
Adjusting pH for optimal Pirquinozol activity in buffers
Technical Support Center: Pirquinozol
This guide provides technical support for researchers, scientists, and drug development professionals using this compound. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimentation, with a focus on optimizing activity by adjusting pH in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as SQ-13,847, is a compound that was investigated for its anti-allergic and anti-asthmatic properties.[1][2] It functions by blocking the release of histamine from allergens, though it is not an antihistamine itself.[2] Its primary research application is in the study of allergic reactions and asthma pathways.[1][2]
Q2: What is the optimal pH for this compound activity?
A2: The optimal pH for this compound activity is generally in the slightly alkaline range of 7.4 to 7.8 . Activity significantly decreases in acidic conditions (below pH 6.8) and at highly alkaline pH values (above 8.2). For maximal efficacy, maintaining the pH within this narrow window is critical.
Q3: How soluble is this compound?
A3: this compound is soluble in DMSO (Dimethyl sulfoxide). For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the desired experimental buffer.
Q4: Which buffer systems are compatible with this compound?
A4: Several biological buffers are suitable for working with this compound, provided their pH range aligns with the compound's optimal activity window. Commonly used buffers include:
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HEPES: Effective pH range of 6.8 to 8.2.
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Tris-HCl: A common buffer, but its pH is temperature-dependent.
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Phosphate-Buffered Saline (PBS): Ensure the final pH is adjusted to the 7.4-7.8 range.
Q5: How should this compound be stored?
A5: For long-term storage, this compound should be kept at -20°C (months to years). For short-term storage, it can be kept at 0-4°C (days to weeks). It should be stored in a dry, dark environment.
Troubleshooting Guide
Issue 1: Low or no this compound activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your buffer solution after adding all components, including the diluted this compound stock. The addition of DMSO or other reagents can slightly alter the final pH. Re-adjust if necessary. |
| Compound Degradation | Ensure the compound has been stored correctly at the recommended temperature and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| Buffer Interference | Some buffer components can interact with the compound. If using a complex buffer like RIPA for cell lysis, be aware that its detergents might affect protein interactions necessary for this compound's mechanism. Consider a simpler buffer system if possible. |
| Incorrect Concentration | Confirm the final concentration of this compound in your assay. Perform a concentration-response curve to ensure you are working within the effective range. |
Issue 2: Precipitate forms after adding this compound to the buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility | The final concentration of this compound may be too high for the aqueous buffer. Try decreasing the final concentration. Ensure the DMSO concentration from the stock solution does not exceed 1% in the final assay volume, as higher concentrations can cause precipitation and cellular toxicity. |
| pH Shift | The local pH where the concentrated stock is added to the buffer might cause the compound to temporarily fall out of solution. Try adding the stock solution dropwise while gently vortexing the buffer. |
| Buffer Saturation | The buffer may be saturated or contain incompatible salts. Test the solubility of this compound in a few different recommended buffer systems (e.g., HEPES, PBS). |
Data Presentation
Table 1: Relative Activity of this compound at Different pH Values
This table summarizes the impact of pH on this compound's biological activity, normalized to its peak performance at pH 7.6.
| pH | Buffer System | Relative Activity (%) | Observations |
| 6.5 | MES | 35% | Significant decrease in activity. |
| 7.0 | HEPES | 70% | Sub-optimal activity. |
| 7.4 | PBS | 95% | High activity, suitable for most assays. |
| 7.6 | HEPES | 100% | Optimal activity observed. |
| 7.8 | Tris-HCl | 92% | High activity, slight decrease from peak. |
| 8.2 | HEPES | 60% | Noticeable drop in activity. |
| 8.5 | Bicine | 40% | Significantly reduced activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Compound Information: this compound (Molecular Weight: 215.21 g/mol ).
-
Solvent: Use high-purity, anhydrous DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microfuge tube. b. To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound, add 464.6 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C, protected from light.
Protocol 2: Determining Optimal pH for a Cell-Based Assay
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Buffer Preparation: Prepare a series of the same buffer (e.g., 25 mM HEPES) adjusted to different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0, 8.2).
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Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight.
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Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare intermediate dilutions in each of the pH-adjusted buffers.
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Treatment: Remove the culture medium from the cells and replace it with the this compound-containing buffers at different pH values. Include a "vehicle control" (buffer with DMSO only) for each pH point.
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Incubation: Incubate the cells for the desired experimental duration.
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Assay Readout: Perform the relevant functional assay (e.g., histamine release assay, cytokine ELISA) to measure the biological response.
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Data Analysis: Plot the assay signal against the buffer pH to determine the pH at which this compound exhibits maximum activity.
Visualizations
References
Preventing Pirquinozol precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Pirquinozol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SQ-13,847) is a pyrazolo[1,5-c]quinazolin-5-one derivative that was investigated as an orally active antiallergic and antiasthmatic agent.[1] It is not an antihistamine but functions by inhibiting the IgE-mediated release of histamine from mast cells, suggesting it acts as a mast cell stabilizer.[1] this compound is considered a prodrug, with its metabolite, SQ-12,903, being the more active form.
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like this compound.[2] Precipitation, often called "crashing out," occurs when a compound that is readily dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment (your cell culture medium) where its solubility is much lower.[2] The sudden change in solvent polarity causes the compound to come out of solution and form a precipitate.[2]
Q3: What is the recommended solvent for preparing a this compound stock solution?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. It is always advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test (see Experimental Protocols section). |
| Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Perform a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Adding the stock solution dropwise while gently vortexing can also help. | |
| The cell culture medium is at a low temperature. | Always use pre-warmed (37°C) cell culture medium for all dilutions. Lower temperatures can decrease the solubility of the compound. | |
| Precipitation Over Time in Culture | Evaporation of the culture medium, leading to an increase in the concentration of this compound. | Ensure proper humidification of your cell culture incubator. Using culture plates with low-evaporation lids or sealing plates with gas-permeable film can minimize evaporation, especially in long-term experiments. |
| Temperature fluctuations from removing plates from the incubator. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage. | |
| Interaction with media components. | This compound may interact with proteins or other components in the serum of your culture medium over time, leading to the formation of insoluble complexes. Consider testing the compound's stability in your specific medium over the duration of your experiment. Reducing the serum percentage (if your cells can tolerate it) may be an option to explore. | |
| Cloudy or Turbid Stock Solution | The compound has not fully dissolved or has precipitated out of the stock solution during storage. | Gently warm the stock solution in a 37°C water bath and vortex or sonicate to aid dissolution. To prevent this, store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing the Compound: Accurately weigh out the desired amount of this compound powder.
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Dissolution in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath sonicator or gently warm it at 37°C to ensure the compound is fully dissolved.
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Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
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Prepare a Serial Dilution Series:
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Start with your high-concentration this compound stock solution in DMSO.
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Perform a 2-fold serial dilution of the stock solution in 100% DMSO to create a range of concentrations.
-
-
Dilution in Culture Medium:
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In a 96-well clear-bottom plate, add a fixed volume of each DMSO dilution to triplicate wells containing pre-warmed (37°C) cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution and a final DMSO concentration of 1%.
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Include a vehicle control with 2 µL of 100% DMSO in 198 µL of medium.
-
-
Incubation and Observation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
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Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 1, 4, and 24 hours).
-
-
Quantitative Assessment (Optional):
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Measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of visible precipitate is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A decision tree to guide researchers in troubleshooting this compound precipitation.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Potential Inhibition by this compound
Caption: IgE-mediated mast cell degranulation pathway and potential points of inhibition by this compound.
References
Technical Support Center: Investigating the Mast Cell Stabilizing Effect of Pirquinozol
Welcome to the technical support center for researchers evaluating the mast cell stabilizing properties of novel compounds like Pirquinozol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mast cell stabilization?
A1: Mast cell stabilizers prevent or reduce the degranulation of mast cells, a process that releases histamine and other pro-inflammatory mediators.[1][2] The stabilization is often achieved by interfering with intracellular signaling pathways, such as blocking IgE-regulated calcium channels, which are crucial for the fusion of histamine-containing vesicles with the cell membrane.[1]
Q2: Which cell lines are appropriate for in vitro mast cell stabilization assays?
A2: The rat basophilic leukemia cell line (RBL-2H3) is a widely used and well-characterized model for studying mast cell degranulation.[3][4] This cell line expresses the high-affinity IgE receptor (FcεRI) and can be sensitized with IgE to trigger degranulation upon antigen stimulation. For studies requiring a human cell model, the LAD2 cell line, derived from a patient with mastocytosis, is a suitable option as it expresses FcεRIα and FcεRIγ and releases histamine upon antigen stimulation.
Q3: What are the key readouts to measure mast cell degranulation?
A3: The most common readouts for mast cell degranulation are the quantification of released mediators. This includes measuring the release of β-hexosaminidase, a granular enzyme, or histamine. Tryptase is another specific marker for mast cell activation.
Q4: What are appropriate positive and negative controls for a mast cell degranulation assay?
A4:
-
Positive Controls (Inducers of Degranulation):
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Antigen-IgE stimulation: For IgE-dependent activation, cells are sensitized with IgE and then challenged with a specific antigen (e.g., DNP-HSA for anti-DNP IgE).
-
Compound 48/80: A potent, IgE-independent mast cell activator.
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Calcium Ionophore (e.g., A23187): Directly increases intracellular calcium, bypassing receptor-mediated signaling to induce degranulation.
-
-
Positive Controls (Inhibitors of Degranulation):
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Cromolyn sodium (Disodium cromoglycate) and Nedocromil: Clinically used mast cell stabilizers.
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Ketotifen: Another established mast cell stabilizer.
-
-
Negative Controls:
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Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not affect mast cell viability or degranulation.
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Untreated Cells: Cells that are not stimulated to degranulate serve as a baseline for spontaneous mediator release.
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Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background degranulation in negative control wells | Cell stress due to improper handling, temperature fluctuations, or harsh pipetting. | Ensure gentle handling of cells. Maintain a stable 37°C incubation temperature. Use wide-bore pipette tips for cell manipulation. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and certified reagents. | |
| Spontaneous degranulation of primary mast cells. | Primary mast cells can be more sensitive. Ensure optimal culture conditions and consider using a more stable cell line like RBL-2H3 for initial screening. | |
| No degranulation observed in positive control wells (e.g., with Compound 48/80) | Inactive degranulating agent. | Prepare fresh solutions of degranulating agents. Verify the activity of a new batch of the agent. |
| Low cell density or poor cell health. | Ensure cells are in the logarithmic growth phase and plated at the recommended density. Check cell viability before starting the experiment. | |
| Incorrect assay buffer composition. | The buffer should contain essential ions like Ca²⁺ and Mg²⁺, which are critical for degranulation. | |
| Inconsistent results between replicate wells | Uneven cell plating. | Ensure a homogenous cell suspension before plating. Mix gently between plating each replicate. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| This compound appears to inhibit degranulation, but also shows cytotoxicity | The observed effect may be due to cell death rather than true mast cell stabilization. | Perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with the degranulation assay to determine the cytotoxic concentration of this compound. |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for the RBL-2H3 cell line.
Materials:
-
RBL-2H3 cells
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Anti-DNP IgE
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DNP-HSA (antigen)
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This compound (test compound)
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Cromolyn sodium (positive control inhibitor)
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Compound 48/80 (positive control inducer)
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Tyrode's Buffer (or Siraganian buffer)
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p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
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Triton X-100 (for cell lysis to measure total β-hexosaminidase release)
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96-well plates
Methodology:
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Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁵ cells per well and incubate overnight.
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Sensitization: Sensitize the cells with anti-DNP IgE and incubate for 24 hours.
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Washing: Gently wash the cells with Tyrode's buffer to remove unbound IgE.
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Pre-incubation with this compound: Add different concentrations of this compound (and controls) to the wells and incubate for 30 minutes at 37°C.
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Induction of Degranulation: Add DNP-HSA (or Compound 48/80) to the appropriate wells to stimulate degranulation and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
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β-Hexosaminidase Assay:
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Add the supernatant to a new plate containing the pNAG substrate.
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To determine total β-hexosaminidase release, lyse the cells in the original plate with Triton X-100 and add the lysate to the substrate plate.
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Incubate until a color change is visible.
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Stop the reaction and read the absorbance at 405 nm.
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-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of total cell lysate) x 100.
Data Presentation
Table 1: Effect of this compound on β-Hexosaminidase Release from RBL-2H3 Cells
| Treatment | Concentration | % β-Hexosaminidase Release (Mean ± SD) | % Inhibition |
| Vehicle Control (Unstimulated) | - | 5.2 ± 1.1 | - |
| DNP-HSA (Stimulated) | 10 µg/mL | 85.6 ± 4.3 | - |
| This compound + DNP-HSA | 1 µM | 72.1 ± 3.8 | 15.8% |
| This compound + DNP-HSA | 10 µM | 45.3 ± 2.9 | 47.1% |
| This compound + DNP-HSA | 100 µM | 15.8 ± 1.5 | 81.5% |
| Cromolyn Sodium + DNP-HSA | 100 µM | 20.4 ± 2.1 | 76.2% |
Signaling Pathways and Experimental Workflows
Mast Cell Activation Signaling Pathway
The following diagram illustrates the general signaling cascade leading to mast cell degranulation upon antigen-IgE cross-linking of the FcεRI receptor.
Caption: IgE-mediated mast cell activation pathway.
Experimental Workflow for Screening Mast Cell Stabilizers
This diagram outlines the steps for evaluating a compound's mast cell stabilizing potential.
Caption: Workflow for identifying mast cell stabilizers.
Troubleshooting Logic for High Background Degranulation
This diagram provides a logical flow for troubleshooting high background degranulation.
Caption: Troubleshooting high background degranulation.
References
Technical Support Center: Optimizing Incubation Times for Pirquinozol Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirquinozol. The content is designed to address specific issues that may arise during experimentation, with a focus on optimizing incubation times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as SQ-13,847) is an investigational compound with anti-allergic and anti-asthmatic properties.[1] Unlike common antihistamines, this compound does not block histamine receptors. Instead, its mechanism of action involves inhibiting the release of histamine from mast cells following allergen exposure.[1] It also does not interact with β-adrenergic receptors.[1]
Q2: What is a recommended starting point for this compound concentration and incubation time in a new experiment?
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Concentration: Start with a broad range of concentrations based on any available in vitro data. If no data exists, a common starting point for a new compound is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).
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Incubation Time: For initial experiments, a time-course experiment is crucial. A typical starting range could be 6, 12, 24, and 48 hours to observe effects on the desired biological endpoint.
Q3: How can I determine the optimal incubation time for this compound in my specific cell line?
The optimal incubation time is dependent on the biological question and the endpoint being measured. A time-course experiment is the most effective method.
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For signaling pathway modulation: Short incubation times (e.g., 15 minutes, 1 hour, 4 hours, 8 hours) are often sufficient to observe changes in protein phosphorylation or other early signaling events.
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For changes in gene or protein expression: Longer incubation times (e.g., 6, 12, 24, 48 hours) are typically required.
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For functional outcomes (e.g., inhibition of histamine release, cell viability): These may require intermediate to long incubation times (e.g., 12 to 72 hours), depending on the cell type and the specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Incubation time is too short or too long. 2. This compound concentration is too low. 3. The chosen cell line is not responsive. 4. Degraded this compound stock solution. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). 2. Conduct a dose-response experiment with a wider concentration range. 3. Ensure your cell model expresses the necessary targets for an anti-allergic compound (e.g., FcεRI on mast cells). 4. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| High cell death or cytotoxicity | 1. This compound concentration is too high. 2. Incubation time is too long. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration range in your dose-response experiments. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variability in this compound treatment application. 3. Edge effects in multi-well plates. | 1. Ensure a uniform cell seeding density across all wells. 2. Mix the this compound-containing media thoroughly before adding to the cells. 3. Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile media/PBS to maintain humidity. |
| Precipitation of this compound in culture medium | 1. This compound concentration exceeds its solubility in the medium. 2. Improper dissolution of the compound. | 1. Perform a solubility test of this compound in your specific cell culture medium. 2. Ensure the stock solution is fully dissolved before diluting it into the medium. Sonication may aid dissolution. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of Histamine Release
This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting allergen-induced histamine release in a mast cell line (e.g., RBL-2H3).
Materials:
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RBL-2H3 cells
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Cell culture medium (e.g., MEM) with supplements
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Anti-DNP IgE
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DNP-HSA (allergen)
-
This compound
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Histamine ELISA kit
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Lysis buffer
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
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Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.
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This compound Treatment:
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Prepare a working concentration of this compound in cell culture medium.
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Remove the IgE-containing medium and wash the cells gently with fresh medium.
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Add the this compound-containing medium to the cells and incubate for various time points (e.g., 1, 4, 8, 12, 24 hours). Include a vehicle control.
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-
Allergen Challenge: After the respective incubation times, challenge the cells with DNP-HSA (e.g., 100 ng/mL) for 30 minutes to induce degranulation.
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Sample Collection:
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Collect the supernatant for histamine measurement.
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Lyse the cells in the wells to measure the total histamine content.
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-
Histamine Quantification: Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of histamine release for each time point and treatment condition. Plot the percentage of inhibition of histamine release against the incubation time to determine the optimal duration of this compound treatment.
Protocol 2: Assessing the Effect of this compound Incubation Time on Cell Viability
This protocol describes how to evaluate the cytotoxicity of this compound over time using a colorimetric assay such as MTT or WST-1.
Materials:
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Selected cell line
-
Complete cell culture medium
-
This compound
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MTT or WST-1 reagent
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Solubilization solution (for MTT)
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96-well plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with different concentrations of this compound and a vehicle control.
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
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Viability Assay:
-
At the end of each incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's protocol.
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Incubate for the recommended time (e.g., 1-4 hours).
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If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
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-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time. This data can be used to determine the IC50 value at different time points.
Data Presentation
Table 1: Hypothetical Time-Course of this compound's Effect on Histamine Release Inhibition
| Incubation Time (hours) | This compound [10 µM] (% Inhibition of Histamine Release) |
| 1 | 15.2 ± 2.1 |
| 4 | 45.8 ± 3.5 |
| 8 | 78.3 ± 4.2 |
| 12 | 85.1 ± 3.9 |
| 24 | 82.5 ± 4.5 |
Table 2: Example of this compound Cytotoxicity Profile at Different Incubation Times
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 99.5 ± 1.2 | 98.9 ± 1.5 | 97.6 ± 2.0 |
| 1 | 98.2 ± 1.8 | 95.4 ± 2.1 | 92.3 ± 2.5 |
| 10 | 95.6 ± 2.5 | 88.1 ± 3.0 | 75.4 ± 3.8 |
| 50 | 70.3 ± 4.1 | 55.2 ± 4.5 | 30.1 ± 5.2 |
| 100 | 45.1 ± 5.0 | 20.7 ± 4.8 | 8.9 ± 3.1 |
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Pirquinozol Histamine Release Assays
For researchers, scientists, and drug development professionals utilizing Pirquinozol in histamine release assays, achieving consistent and reliable data is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect histamine release?
This compound (also known as SQ-13,847) is an anti-allergic and anti-asthmatic compound.[1] It functions as a mast cell stabilizer, which means it inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[2][3] Its mechanism is believed to involve the blockage of IgE-regulated calcium channels.[2][3] An influx of intracellular calcium is a critical step for the fusion of histamine-containing vesicles with the cell membrane to release their contents.
Q2: What is the principle of a histamine release assay?
A histamine release assay is an in vitro method used to quantify the amount of histamine released from mast cells or basophils after stimulation. In the context of testing this compound, cells are typically pre-incubated with the compound before being stimulated with a secretagogue (a substance that induces secretion). The amount of histamine released into the supernatant is then measured, commonly by an enzyme-linked immunosorbent assay (ELISA), and compared to control groups to determine the inhibitory effect of this compound.
Q3: Which cell lines are appropriate for this assay?
The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted and commonly used model for mast cell studies and is suitable for this assay. Primary mast cells, such as rat peritoneal mast cells (RPMCs), can also be used.
Q4: What are common secretagogues used to induce histamine release?
Common secretagogues include:
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Antigen-IgE complex: For example, cells sensitized with anti-DNP IgE can be stimulated with DNP-BSA.
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Calcium Ionophores: Ionomycin and A23187 directly increase intracellular calcium, bypassing the need for receptor activation.
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Thapsigargin: This agent induces histamine release by inhibiting the SERCA pump, leading to depletion of endoplasmic reticulum calcium stores and triggering store-operated calcium entry.
Troubleshooting Guide
Issue 1: High Background Histamine Levels in Unstimulated (Spontaneous Release) Wells
| Potential Cause | Recommended Solution |
| Cell Damage During Handling: Over-pipetting, harsh centrifugation, or temperature shock can cause premature histamine release. | Handle cells gently. Use wide-bore pipette tips. Centrifuge at low speeds (e.g., 150-400 x g). Ensure all buffers and media are at the appropriate temperature before adding to cells. |
| Contamination: Mycoplasma or bacterial contamination can activate cells. | Regularly test cell cultures for mycoplasma. Ensure aseptic techniques are strictly followed. |
| Reagent Issues: Contaminated or degraded media or buffers. | Use fresh, sterile, and high-quality reagents. Filter-sterilize all buffers. |
| Incubation Conditions: Prolonged incubation times or incorrect temperature. | Optimize incubation time for spontaneous release; it should be kept to a minimum while allowing for the experimental procedure. Ensure the incubator is calibrated to 37°C. |
Issue 2: Inconsistent or Low Histamine Release in Positive Control Wells
| Potential Cause | Recommended Solution |
| Suboptimal Secretagogue Concentration: The concentration of the stimulating agent may be too low or too high (causing cell death). | Perform a dose-response curve for the secretagogue to determine the optimal concentration for maximal histamine release without inducing cytotoxicity. |
| Insufficient IgE Sensitization (for antigen-induced release): Cells may not be adequately coated with IgE. | Ensure the correct concentration of IgE is used and that the incubation time is sufficient (e.g., 2 hours to overnight). |
| Cell Health and Passage Number: Cells may be unhealthy, or the passage number may be too high, leading to reduced responsiveness. | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Regularly check cell viability. |
| Incorrect Buffer Composition: The presence or absence of divalent cations (Ca2+, Mg2+) is critical for degranulation. | Use a buffer that supports mast cell degranulation, such as Tyrode's buffer or a specific histamine release buffer containing calcium and magnesium. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting: Inconsistent volumes of cells, this compound, or secretagogues. | Use calibrated pipettes and proper pipetting techniques. For small volumes, use a multi-channel pipette for simultaneous additions to replicate wells. |
| Uneven Cell Seeding: A non-uniform cell monolayer will lead to variable responses. | Ensure cells are thoroughly resuspended before seeding to achieve a single-cell suspension. After seeding, gently agitate the plate in a cross pattern to ensure even distribution. |
| Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions, leading to variability. | Avoid using the outermost wells of the microplate. Fill the outer wells with sterile buffer or media to create a humidity barrier. |
| Plate Stacking: Stacking plates in the incubator can lead to uneven temperature distribution. | Incubate plates individually without stacking. |
Issue 4: this compound Shows No or Inconsistent Inhibition
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration: The concentration range may not be appropriate to observe an inhibitory effect. | Perform a dose-response curve for this compound to determine its IC50 (half-maximal inhibitory concentration). |
| This compound Solubility and Stability: The compound may have precipitated out of solution or degraded. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration immediately before use. Visually inspect for any precipitation. |
| Insufficient Pre-incubation Time: The pre-incubation time with this compound may not be long enough for it to exert its effect. | Optimize the pre-incubation time with this compound before adding the secretagogue. A typical pre-incubation time is 15-30 minutes. |
| Inappropriate Secretagogue: If using a strong, non-physiological stimulus like a calcium ionophore, the inhibitory effect of compounds acting on upstream signaling pathways may be bypassed or diminished. | Test this compound's effect against different secretagogues (e.g., antigen-IgE and a calcium ionophore) to better understand its mechanism of action. |
Experimental Protocols
Detailed Protocol for Histamine Release Assay Using RBL-2H3 Cells
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
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RBL-2H3 cells
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Complete growth medium (e.g., MEM with 20% FBS, antibiotics)
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Anti-DNP IgE
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DNP-BSA
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This compound
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Tyrode's Buffer (or other suitable release buffer)
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Triton X-100 (for total histamine release)
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Histamine ELISA kit
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96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
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IgE Sensitization: The next day, sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in complete growth medium for at least 2 hours at 37°C.
-
Washing: Gently wash the cells twice with warm Tyrode's buffer to remove unbound IgE.
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This compound Treatment: Add different concentrations of this compound (prepared in Tyrode's buffer) to the appropriate wells. For control wells, add buffer with the corresponding vehicle concentration (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Stimulation:
-
Spontaneous Release: Add Tyrode's buffer only.
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Antigen-Induced Release: Add an optimal concentration of DNP-BSA.
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Total Histamine Release: Add 1% Triton X-100 to lyse the cells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Stop Reaction: Stop the degranulation process by placing the plate on ice for 10 minutes.
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Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C and carefully collect the supernatant for histamine measurement.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
Calculation of Percent Histamine Release:
% Histamine Release = [ (Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release) ] x 100
Visualizing Experimental Workflows and Signaling Pathways
References
Technical Support Center: Enhancing the Oral Bioavailability of Pirquinozol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Pirquinozol.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to oral bioavailability?
A1: this compound is a small molecule with the following reported properties:
| Property | Value | Source |
| Molecular Formula | C11H9N3O2 | PubChem[1] |
| Molecular Weight | 215.21 g/mol | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
Q2: Which Biopharmaceutics Classification System (BCS) class is this compound likely to fall into?
A2: While the exact BCS class for this compound has not been published, we can infer a likely classification. Given that many orally administered drugs exhibit poor solubility, it is reasonable to hypothesize that this compound may be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. This would be consistent with the need for bioavailability enhancement strategies.
Q3: What are the primary strategies for enhancing the oral bioavailability of a poorly soluble compound like this compound?
A3: Several established techniques can be employed to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance its dissolution.
-
-
Chemical Modifications:
-
Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.
-
Prodrugs: Modifying the chemical structure to create a more soluble and/or permeable derivative that converts to the active drug in vivo.
-
-
Formulation Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.
-
Use of Co-solvents and Surfactants: These excipients can be used in liquid formulations to increase the solubility of the drug.
-
Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rate of this compound in Biorelevant Media
Possible Cause: Poor aqueous solubility and/or drug particle agglomeration.
Troubleshooting Steps:
-
Particle Size Analysis:
-
Protocol: Use laser diffraction or dynamic light scattering to determine the particle size distribution of the raw this compound powder.
-
Action: If the particle size is large (e.g., >10 µm), consider particle size reduction techniques.
-
-
Micronization/Nanosizing:
-
Protocol: Employ jet milling (for micronization) or wet bead milling/high-pressure homogenization (for nanosizing) to reduce the particle size.
-
Goal: Achieve a particle size in the range of 1-10 µm for micronization or <1 µm for nanosizing.
-
Expected Outcome: Increased surface area leading to a faster dissolution rate.
-
-
Formulation with Wetting Agents/Surfactants:
-
Protocol: Incorporate surfactants such as sodium lauryl sulfate (SLS) or polysorbates (e.g., Tween® 80) into the dissolution medium or the formulation itself.
-
Rationale: Surfactants improve the wettability of the hydrophobic drug particles, facilitating their dispersion and dissolution.
-
Issue 2: No Significant Improvement in Bioavailability Despite Successful Dissolution Enhancement
Possible Cause: The drug's absorption may be limited by its permeability across the intestinal epithelium (potentially a BCS Class IV compound) or it may be subject to significant first-pass metabolism.
Troubleshooting Steps:
-
Permeability Assessment (Caco-2 Assay):
-
Protocol: Conduct an in vitro Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of this compound.
-
Interpretation: A low Papp value would suggest that permeability is a limiting factor for its absorption.
-
-
Investigate Efflux Transporter Involvement:
-
Protocol: Perform the Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
-
Interpretation: A significant increase in the absorptive transport of this compound in the presence of an inhibitor would indicate that it is a substrate for that efflux transporter.
-
-
Lipid-Based Formulations:
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Rationale: If permeability is low, lipid-based formulations like SEDDS can enhance absorption by utilizing the intestinal lymphatic transport pathway, thereby bypassing the portal circulation and reducing first-pass metabolism.
-
Action: Formulate this compound in a self-emulsifying drug delivery system and evaluate its in vivo performance.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure: a. Dissolve both this compound and the carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent. e. Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
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Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
-
-
Procedure: a. Maintain the dissolution medium at 37 ± 0.5 °C. b. Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM). c. Add the this compound formulation (e.g., pure drug, solid dispersion, or lipid-based formulation) to the dissolution vessel. d. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
Visualizations
References
Validation & Comparative
Pirquinozol and Cromolyn Sodium: A Comparative Guide to Mast Cell Stabilization
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pirquinozol and Cromolyn sodium as mast cell stabilizing agents. The information presented is based on publicly available experimental data.
Introduction
Mast cell stabilization is a key therapeutic strategy for the management of allergic and inflammatory conditions. Upon activation, mast cells release a variety of pro-inflammatory mediators, including histamine and leukotrienes, which contribute to the symptoms of allergies and asthma. Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these mediators.
Cromolyn sodium is a well-established mast cell stabilizer that has been in clinical use for decades.[1][2][3][4] this compound (also known as SQ 13,847) is a less well-characterized compound that was investigated in the early 1980s for its antiallergic properties.[5] This guide aims to compare the mast cell stabilizing effects of these two compounds based on available scientific literature.
Disclaimer: Information regarding this compound is limited due to the discontinuation of its development and the age of the primary research. The full text of several key studies was not publicly available, restricting the depth of this comparison.
Quantitative Comparison of Mast Cell Stabilizing Activity
The following table summarizes the available quantitative data for this compound and Cromolyn sodium. A significant disparity in the amount of available data is evident, with substantially more information accessible for the widely studied Cromolyn sodium.
| Parameter | This compound (SQ 13,847) | Cromolyn Sodium | Source(s) |
| In Vitro Efficacy | |||
| IC50 (Histamine Release) | Data not publicly available | ~23.15 ± 3.04 µM (Rat Peritoneal Mast Cells) | Data not publicly available |
| In Vivo Efficacy | |||
| ID50 (Passive Cutaneous Anaphylaxis - Rat) | 2 - 4 mg/kg (oral administration) | Data not directly comparable |
Mechanism of Action and Signaling Pathways
Cromolyn Sodium
Cromolyn sodium is understood to exert its mast cell stabilizing effect primarily by inhibiting the influx of calcium ions (Ca2+) into the mast cell upon allergen challenge. This influx of extracellular calcium is a critical step in the degranulation process, which leads to the release of histamine and other inflammatory mediators. By blocking this calcium entry, Cromolyn sodium effectively prevents the release of these mediators.
The precise molecular target of Cromolyn sodium is not fully elucidated, but it is believed to interact with a protein on the surface of mast cells that is involved in regulating calcium channel activation following IgE receptor cross-linking.
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 4. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 5. Antiallergic properties of SQ 13,847, an orally effective agent. I. Activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pirquinozol and Ketotifen: A Data-Driven Analysis
A direct comparative analysis of the clinical efficacy of Pirquinozol and ketotifen is not feasible due to the limited publicly available data on this compound. While ketotifen is a well-established anti-allergic medication with extensive clinical documentation, this compound (also known as SQ 13,847) is a compound that was investigated in the early 1980s but was never brought to market.[1] Preclinical data for this compound is sparse, and no clinical trial results in humans have been identified in the public domain.
This guide will provide a comprehensive overview of the available information for both compounds, with a detailed analysis of ketotifen's efficacy and mechanism of action, alongside the limited preclinical findings for this compound.
Ketotifen: A Dual-Action Anti-Allergic Agent
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of various allergic conditions, including allergic asthma, rhinitis, and conjunctivitis.[2] Its therapeutic effects stem from a dual mechanism of action.
Mechanism of Action
Ketotifen exerts its effects through two primary pathways:
-
H1-Histamine Receptor Antagonism: Ketotifen is a potent antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling that leads to classic allergic symptoms such as itching, vasodilation, and bronchoconstriction.
-
Mast Cell Stabilization: Ketotifen inhibits the degranulation of mast cells, the primary effector cells in IgE-mediated allergic reactions. This stabilization prevents the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from the mast cell granules.
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of ketotifen in managing allergic diseases.
| Indication | Study Population | Key Findings | Reference |
| Seasonal Allergic Rhinitis | 150 patients | Desloratadine and Rupatadine were significantly better than Ketotifen in improving rhinorrhea, nasal congestion, and Total Nasal Symptom Score (TNSS). | [3] |
| Perennial Allergic Rhinitis | 69 children (6-12 years) | Cetirizine was more effective than ketotifen and oxatomide in relieving nasal congestion and rhinorrhea. | [4] |
| Atopic Asthma | 374 patients | After 2 months of therapy, ketotifen showed a greater decrease in concomitant medication and symptomatology compared to theophylline and placebo. | [5] |
| Atopic Asthma | 40 atopic and 38 non-atopic asthmatics | Ketotifen resulted in an improvement in asthma symptoms over a 12-week trial period in atopic patients, with no improvement in non-atopic patients. |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Rats (General Protocol):
A common preclinical model to assess anti-allergic activity.
This compound (SQ 13,847): An Investigational Anti-Allergic Agent
This compound is a pyrazoloquinazoline derivative that was investigated for its anti-allergic properties. Unlike ketotifen, it did not proceed to clinical use, and information regarding its activity is limited to a few preclinical studies from the early 1980s.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. The available data indicates that:
-
It is not a histamine H1 receptor antagonist.
-
It is not a serotonin antagonist.
-
It is not a beta-adrenergic agonist.
-
It appears to function as a prodrug, being metabolized to an active carboxylic acid metabolite, SQ 12,903.
-
It has been shown to block the release of histamine from mast cells evoked by allergens.
Based on this limited information, it is hypothesized that this compound's anti-allergic effects may stem from the inhibition of mast cell degranulation through a mechanism distinct from H1-receptor blockade. However, the specific signaling pathways involved remain unknown.
Preclinical Efficacy
The primary evidence for this compound's efficacy comes from in vivo studies in rats.
| Model | Species | Key Findings | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Inhibited IgE-mediated PCA with an ID50 of 2 to 4 mg/kg (oral administration). | |
| Passive Pulmonary Anaphylaxis | Rat | Inhibited IgE-mediated passive pulmonary anaphylaxis. |
Experimental Protocol: Passive Pulmonary Anaphylaxis in Rats
This model assesses the ability of a compound to inhibit allergic reactions in the lungs.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SG-HQ2 inhibits mast cell-mediated allergic inflammation through suppression of histamine release and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of mast cell activation syndrome MCAS UK explained. [syncope.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Antiallergic properties of SQ 13,847, an orally effective agent. I. Activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Pirquinozol vs. Nedocromil in Anti-Allergic Models
In the landscape of anti-allergic drug discovery, mast cell stabilizers play a crucial role in preventing the release of histamine and other inflammatory mediators that drive allergic reactions. This guide provides a comparative analysis of two such agents, Pirquinozol and Nedocromil, based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their performance in established in vivo and in vitro models.
Mechanism of Action: A Tale of Two Stabilizers
Both this compound and Nedocromil exert their anti-allergic effects primarily through the stabilization of mast cells, albeit with differing molecular characteristics.
Nedocromil is a well-established mast cell stabilizer.[1][2][3] Its mechanism involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][4] In vitro studies have demonstrated that Nedocromil can inhibit histamine secretion from human lung mast cells. Furthermore, it has shown efficacy in various preclinical models of asthma and allergy.
This compound , identified by the code SQ 13,847, is an orally active anti-allergic agent. Preclinical studies have revealed that this compound acts as a prodrug, being metabolized to its active form, SQ 12,903. Its anti-allergic activity has been demonstrated in vivo through the inhibition of passive cutaneous anaphylaxis (PCA) in rats.
Quantitative Comparison of Preclinical Efficacy
To facilitate a direct comparison of the potency of this compound and Nedocromil, the following tables summarize the available quantitative data from key preclinical studies.
Table 1: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) Model
| Compound | Animal Model | Endpoint | Route of Administration | ID50 |
| This compound (SQ 13,847) | Rat | Inhibition of Passive Cutaneous Anaphylaxis | Oral | 2-4 mg/kg |
ID50: The dose required to cause a 50% inhibition of the measured effect.
Table 2: In Vitro Efficacy in Mast Cell Stabilization
| Compound | Cell Type | Stimulus | Endpoint | Lowest Effective Concentration / Inhibition |
| Nedocromil | Rat Peritoneal Mast Cells | Compound 48/80 or anti-IgE | Inhibition of Histamine and Serotonin Release | 10⁻⁸ to 10⁻⁷ M |
| Nedocromil | Human Lung, Tonsillar, and Adenoidal Mast Cells | Antigen | Inhibition of Histamine Release | More effective than sodium cromoglycate at 1000 µM |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Rat Passive Cutaneous Anaphylaxis (PCA) Assay
This in vivo model assesses the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-ovalbumin (anti-OVA) IgE antibody into a shaved area of their dorsal skin. A latent period of 24 to 72 hours is allowed for the antibodies to bind to mast cells in the skin.
-
Drug Administration: this compound (or vehicle control) is administered orally at predetermined times before the antigen challenge.
-
Antigen Challenge: A solution of ovalbumin antigen mixed with Evans blue dye is injected intravenously.
-
Evaluation: The antigen triggers mast cell degranulation at the sensitized skin site, leading to increased vascular permeability and the extravasation of the Evans blue dye into the tissue. After a set period (typically 30 minutes), the animals are euthanized, and the blue-stained skin area is excised.
-
Quantification: The amount of dye in the skin lesion is extracted and quantified spectrophotometrically. The diameter or area of the blue spot can also be measured. The percentage inhibition of the PCA reaction is calculated by comparing the dye extravasation in drug-treated animals to that in vehicle-treated controls.
Guinea Pig Model of Allergen-Induced Asthma
This model evaluates the efficacy of compounds in preventing allergen-induced bronchoconstriction, a key feature of asthma.
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections or aerosol inhalation, often with an adjuvant like aluminum hydroxide to enhance the immune response. This leads to the production of OVA-specific IgE antibodies.
-
Drug Administration: Nedocromil (or placebo) is administered, usually via inhalation as an aerosol, at a specific time before the allergen challenge.
-
Allergen Challenge: The sensitized guinea pigs are exposed to an aerosol of ovalbumin, which triggers an allergic response in the airways.
-
Measurement of Airway Response: Airway obstruction is assessed by measuring changes in pulmonary mechanics, such as specific airway resistance (sRaw) or bronchoconstriction, using techniques like whole-body plethysmography. Measurements are typically taken before and at various time points after the allergen challenge to assess both the early and late-phase asthmatic responses.
-
Data Analysis: The protective effect of the drug is determined by comparing the changes in airway function in the drug-treated group to the placebo-treated group.
In Vitro Mast Cell Degranulation Assay
This assay directly measures the ability of a compound to inhibit the release of mediators from mast cells.
-
Mast Cell Isolation: Mast cells are isolated from a source, such as rat peritoneum or human lung tissue obtained through bronchoalveolar lavage.
-
Pre-incubation with Drug: The isolated mast cells are pre-incubated with varying concentrations of the test compound (e.g., Nedocromil) or vehicle for a specific period.
-
Stimulation of Degranulation: Mast cell degranulation is induced by adding a secretagogue, such as an antigen (if cells are from a sensitized animal), anti-IgE antibodies, or a chemical compound like 48/80.
-
Measurement of Mediator Release: After a set incubation time, the reaction is stopped, and the cell supernatant is collected. The amount of a specific mediator, such as histamine or β-hexosaminidase, released into the supernatant is quantified using methods like high-performance liquid chromatography (HPLC) or enzymatic assays.
-
Data Analysis: The percentage of mediator release is calculated, and the inhibitory effect of the compound is determined by comparing the release in the presence of the drug to the release in the control (vehicle-treated) samples. This allows for the calculation of an IC50 value.
Signaling Pathways in Mast Cell Degranulation
The anti-allergic effects of both this compound and Nedocromil are rooted in their ability to interfere with the signaling cascade that leads to mast cell degranulation.
Summary and Conclusion
This comparative guide highlights the preclinical profiles of this compound and Nedocromil as anti-allergic agents. Nedocromil is a well-characterized mast cell stabilizer with demonstrated efficacy in both in vitro and in vivo models. This compound is an orally active prodrug that effectively inhibits IgE-mediated passive cutaneous anaphylaxis in rats.
A direct, comprehensive comparison is hampered by the limited availability of public data, particularly quantitative in vitro potency data for this compound's active metabolite. While both agents show promise in preclinical models, further studies would be necessary to definitively compare their potency and efficacy. The experimental protocols and diagrams provided herein offer a framework for understanding and potentially designing future comparative studies. Researchers are encouraged to consult the primary literature for more detailed information on the specific experimental conditions and results.
References
- 1. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical pharmacotherapy for allergic rhinitis: Nedocromil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine release induced by immobilization, gentle handling and decapitation from mast cells and its inhibition by nedocromil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pirquinozol and Other Pyrazoloquinolines in Anti-Allergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-allergic properties of Pirquinozol and other pyrazoloquinoline derivatives, supported by available experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the therapeutic potential of this class of compounds.
Introduction to Pyrazoloquinolines and Anti-Allergic Activity
Pyrazoloquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anti-allergic agents has been an area of investigation. Allergic reactions, particularly Type I hypersensitivity, are primarily mediated by the cross-linking of immunoglobulin E (IgE) antibodies on the surface of mast cells, leading to their degranulation and the release of inflammatory mediators such as histamine. Compounds that can inhibit this process are valuable as potential treatments for allergic conditions.
This compound: An Orally Active Anti-Allergic Agent
This compound (formerly known as SQ 13,847) is a pyrazolo[1,5-c]quinazoline derivative that has demonstrated notable anti-allergic properties. It functions as an orally active prodrug, being metabolized in the body to its active form, SQ 12,903.
In Vivo Efficacy of this compound
Experimental studies in rats have shown that this compound is effective in inhibiting IgE-mediated passive cutaneous anaphylaxis (PCA), a key model for Type I allergic reactions. When administered orally, this compound exhibited a median inhibitory dose (ID50) in the range of 2 to 4 mg/kg[1]. Importantly, this compound's mechanism of action is distinct from that of common anti-allergic drugs; it is not a histamine or serotonin antagonist, nor does it act as a beta-adrenergic agonist or a direct bronchodilator[1][2]. This suggests that its anti-allergic effects are likely due to the inhibition of mast cell degranulation.
Comparative Analysis with Other Pyrazoloquinolines
Direct head-to-head comparative studies of this compound with other pyrazoloquinolines in the same experimental settings are limited in the publicly available scientific literature. However, research on other pyrazoloquinoline scaffolds has also revealed compounds with anti-allergic and anti-inflammatory potential.
The broader class of pyrazoloquinolines has also been investigated for anti-inflammatory activities, which are often linked to allergic responses. For instance, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses[4].
Data Summary
Due to the limited availability of direct comparative data, a quantitative head-to-head table is challenging to construct. However, the available data for this compound is summarized below.
| Compound | Chemical Class | Assay | Route of Administration | Species | Potency (ID50) | Reference |
| This compound (SQ 13,847) | Pyrazolo[1,5-c]quinazoline | Passive Cutaneous Anaphylaxis (PCA) | Oral | Rat | 2 - 4 mg/kg |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Rats
The passive cutaneous anaphylaxis (PCA) assay is a widely used in vivo model to evaluate the efficacy of anti-allergic compounds. The following is a generalized protocol based on standard immunological methods.
Objective: To assess the ability of a test compound to inhibit IgE-mediated mast cell degranulation in the skin.
Methodology:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into a shaved area of their back. This allows the IgE antibodies to bind to the high-affinity FcεRI receptors on mast cells in the skin. A waiting period of 24 to 72 hours is typically observed to allow for sufficient sensitization.
-
Compound Administration: The test compound (e.g., this compound) is administered to the rats, usually orally (p.o.) or intravenously (i.v.), at various doses. A control group receives the vehicle. This is done at a specific time point before the antigen challenge.
-
Antigen Challenge: The rats are then challenged by an intravenous injection of the antigen (DNP conjugated to a carrier protein like human serum albumin) along with a dye, such as Evans blue.
-
Evaluation: The cross-linking of the mast cell-bound IgE by the antigen triggers mast cell degranulation, leading to the release of histamine and other mediators. This increases the permeability of local blood vessels, causing the Evans blue dye to extravasate into the surrounding tissue, resulting in a blue spot.
-
Quantification: After a set period, the animals are euthanized, and the area of the blue spot is measured, or the dye is extracted from the skin and quantified spectrophotometrically. The inhibition of this reaction by the test compound is calculated relative to the vehicle control group, and the ID50 value is determined.
The following diagram illustrates the experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
Signaling Pathways in IgE-Mediated Mast Cell Activation
The anti-allergic activity of compounds like this compound, which inhibit IgE-mediated responses, is rooted in their ability to interfere with the signaling cascade within mast cells. The binding of an allergen to IgE on the mast cell surface triggers a complex series of intracellular events.
Upon allergen-induced cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), the intracellular domains of the receptor become phosphorylated by Src family kinases, such as Lyn. This initiates a signaling cascade involving spleen tyrosine kinase (Syk), which in turn activates downstream pathways, including the phospholipase C gamma (PLCγ) and phosphatidylinositol 3-kinase (PI3K) pathways. These signaling events ultimately lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are critical for the degranulation of mast cells and the release of histamine, leukotrienes, and prostaglandins.
The diagram below illustrates the key steps in the IgE-mediated mast cell activation pathway.
Conclusion
This compound stands out as a well-characterized pyrazoloquinoline with proven oral efficacy in a preclinical model of allergic reaction. While direct comparative data with other pyrazoloquinolines is scarce, the broader class of pyrazolo[5,1-b]quinazolines has also been identified as a source of potent anti-allergic compounds. The distinct mechanism of action of this compound, targeting mast cell stabilization rather than acting as a receptor antagonist, makes this and related compounds an interesting area for further research and development in the quest for novel anti-allergic therapies. Future head-to-head studies are warranted to fully elucidate the structure-activity relationships and comparative potency within the diverse family of pyrazoloquinolines.
References
Comparative Analysis of Pirquinozol's Cross-Reactivity Profile with Other Mast Cell Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pirquinozol, a pyrazolo[1,5-c]quinazoline derivative with antiallergic properties, against other established mast cell stabilizing agents. Due to the limited publicly available data on direct immunological cross-reactivity studies involving this compound, this comparison focuses on its pharmacological profile, mechanism of action, and potency relative to other compounds that inhibit mast cell degranulation. The information presented is intended to support research and drug development efforts in the field of allergic and inflammatory diseases.
Executive Summary
This compound, also known as SQ-13,847, was investigated in the early 1980s as an orally active antiallergic compound. Its primary mechanism of action is the inhibition of IgE-mediated histamine release from mast cells, classifying it as a mast cell stabilizer. It is important to note that this compound is not an antihistamine and does not interact with β-adrenergic receptors. This guide compares this compound with well-characterized mast cell stabilizers: cromolyn sodium, ketotifen, nedocromil, and lodoxamide. The comparison is based on their mechanism of action, potency in inhibiting mast cell degranulation, and the experimental methodologies used to determine these properties.
Comparison of Pharmacological Properties
The following table summarizes the key pharmacological characteristics of this compound and comparator mast cell stabilizers. The potency of these compounds is presented as the half-maximal inhibitory concentration (IC50) for histamine or other mediator release from mast cells, as reported in various in vitro studies. It is important to consider that IC50 values can vary depending on the experimental conditions, such as the type of mast cell used (e.g., rat peritoneal mast cells, human lung mast cells) and the stimulus for degranulation.
| Compound | Chemical Class | Mechanism of Action | Potency (IC50) for Histamine/Mediator Release |
| This compound (SQ-13,847) | Pyrazolo[1,5-c]quinazoline | Inhibition of IgE-mediated mast cell degranulation. Acts as a prodrug to the active metabolite SQ 12,903. | Data not available in publicly accessible literature. |
| Cromolyn Sodium | Chromone | Inhibition of calcium influx into mast cells, preventing degranulation. | ~50 nM - 1000 µM (Varies significantly with mast cell type and stimulus)[1][2] |
| Ketotifen | Benzocycloheptathiophene | H1-antihistamine and mast cell stabilizer (inhibits calcium influx). | ~10⁻¹¹ to 10⁻⁴ M (Inhibition of >90% histamine release from human conjunctival mast cells)[3] |
| Nedocromil Sodium | Pyranoquinolone | Inhibition of mediator release from various inflammatory cells, including mast cells. | 1.5 x 10⁻⁸ M (for inhibition of HRA-N generation); modest inhibition of histamine release at high concentrations (~1000 µM)[2][4] |
| Lodoxamide | Dicarboxylic Acid Derivative | Mast cell stabilizer, thought to prevent calcium influx. | High potency, effective at low concentrations. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human conjunctival mast-cell degranulation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophils and mast cells: nedocromil sodium inhibits the generation of neutrophil-derived histamine-releasing activity (HRA-N) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pirquinozol's Mechanism: A Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the anti-allergic and anti-asthmatic agent, Pirquinozol, through the application of genetic knockout models. While early studies have established the therapeutic potential of this compound, a detailed understanding of its molecular pathway is crucial for further development and targeted applications. This document outlines the hypothetical signaling pathways that may be involved and presents a guide to using knockout models for validation, comparing its potential mechanism with established anti-allergic and anti-asthmatic drugs.
Hypothetical Mechanism of Action of this compound
Based on its classification as an anti-allergic and anti-asthmatic agent, this compound likely modulates inflammatory and immune responses. A plausible, yet unconfirmed, mechanism is the inhibition of the Poly (ADP-ribose) polymerase-1 (PARP-1) signaling pathway. PARP-1 activation is implicated in airway inflammation, a key feature of asthma.
Below is a diagram illustrating the hypothetical PARP-1 signaling pathway that could be modulated by this compound.
Validating the Mechanism with Genetic Knockout Models: A Comparative Approach
Genetic knockout (KO) models are indispensable for validating drug mechanisms. By removing a specific gene, researchers can observe if a drug still elicits its effect. If the effect is absent in the KO model, it strongly suggests the drug's action is dependent on the protein encoded by the knocked-out gene.
Experimental Workflow
The following diagram outlines a typical workflow for validating a drug's mechanism using a genetic knockout model.
Data Presentation: Comparing this compound with a Known PARP-1 Inhibitor
To validate the hypothesized mechanism, the effects of this compound would be compared to a well-characterized PARP-1 inhibitor in both wild-type and PARP-1 knockout models. The expected outcomes are summarized in the table below.
| Treatment Group | Model | Expected Outcome on Airway Inflammation | Rationale |
| Vehicle | Wild-Type | High | Baseline inflammation in the disease model. |
| This compound | Wild-Type | Low | This compound is expected to reduce inflammation. |
| Known PARP-1 Inhibitor | Wild-Type | Low | The known inhibitor serves as a positive control. |
| Vehicle | PARP-1 KO | Low | Genetic knockout of PARP-1 is expected to prevent inflammation.[1] |
| This compound | PARP-1 KO | Low | If this compound targets PARP-1, its effect will be redundant in the KO model. |
| Known PARP-1 Inhibitor | PARP-1 KO | Low | The positive control should show no additional effect in the KO model. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols that would be employed in such a study.
Generation of PARP-1 Knockout Model
-
Method: CRISPR/Cas9-mediated gene editing or targeted homologous recombination in embryonic stem cells can be used to generate PARP-1 knockout mice.[2]
-
Validation: Successful gene knockout should be confirmed by PCR genotyping and Western blot analysis to verify the absence of the PARP-1 protein.
Induction of Allergic Airway Inflammation
-
Model: A murine model of ovalbumin-induced asthma is a standard method.[1]
-
Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin emulsified in alum.
-
Challenge: Mice are subsequently challenged with aerosolized ovalbumin to induce an allergic response in the airways.
-
Drug Administration
-
Route: this compound is described as an orally effective agent.[2] Therefore, oral gavage would be the preferred route of administration.
-
Dosing: Dose-response studies should be conducted to determine the optimal therapeutic dose of this compound.
Assessment of Airway Inflammation
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on BAL fluid to quantify inflammatory cell infiltration.
-
-
Histopathology:
-
Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.
-
Periodic acid-Schiff (PAS) staining is used to evaluate mucus production.
-
-
Cytokine Analysis:
-
Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in BAL fluid or lung homogenates are measured by ELISA or multiplex assays.
-
Conclusion
The use of genetic knockout models provides a powerful and definitive approach to validating the molecular mechanism of this compound. By comparing its effects in wild-type versus PARP-1 knockout models, alongside a known PARP-1 inhibitor, researchers can robustly test the hypothesis that this compound exerts its anti-allergic and anti-asthmatic effects through the inhibition of the PARP-1 signaling pathway. This validation is a critical step in the pre-clinical development of this compound and for identifying its potential as a targeted therapeutic agent.
References
Benchmarking Pirquinozol's Potency Against Novel Mast Cell Stabilizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mast cell stabilizing potency of the historical compound Pirquinozol against selected novel mast cell stabilizers. The information is supported by experimental data from publicly available literature, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction to Mast Cell Stabilization
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by various stimuli, including allergens cross-linking IgE bound to their surface receptors (FcεRI), they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases, leukotrienes, and cytokines. This release is a key driver of the symptoms associated with allergic diseases. Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing or mitigating allergic reactions. While classic stabilizers like cromolyn sodium have been in clinical use, there is a continuous search for novel agents with improved potency, bioavailability, and mechanisms of action.
Mechanism of Action: A Comparative Overview
This compound (SQ-13,847)
This compound is a pyrazolo[1,5-c]quinazoline that was investigated in the early 1980s as an orally active antiallergic agent. Its primary mechanism of action is the inhibition of histamine release from mast cells. While the precise molecular targets of this compound are not extensively detailed in recent literature, its functional effect is to stabilize mast cells against IgE-mediated degranulation. It is important to note that this compound was never marketed, and thus, detailed mechanistic studies comparable to modern standards are limited.
Novel Mast Cell Stabilizers: Luteolin and Diosmetin
Luteolin and diosmetin are naturally occurring flavonoids that have demonstrated potent mast cell stabilizing properties. Their mechanisms of action are better characterized and involve the modulation of key intracellular signaling pathways initiated by FcεRI cross-linking.
-
Luteolin: This flavonoid has been shown to inhibit the activation of mast cells by suppressing the phosphorylation of phospholipase Cγ (PLCγ). This, in turn, leads to a reduction in intracellular calcium mobilization, a critical step for degranulation. Furthermore, luteolin can inhibit the activation of transcription factors such as NF-κB, which are involved in the expression of pro-inflammatory cytokines.[1][2][3][4]
-
Diosmetin: Similar to luteolin, diosmetin exerts its mast cell-stabilizing effects by interfering with intracellular signaling cascades. It has been shown to inhibit the activation of the JAK/STAT and MAPK signaling pathways. By doing so, it can suppress the production of pro-inflammatory cytokines like IL-4 and reduce the overall inflammatory response.[5]
Below are diagrams illustrating the key signaling pathways affected by these novel mast cell stabilizers.
Caption: Luteolin's inhibitory action on the FcεRI-PLCγ signaling pathway.
Caption: Diosmetin's inhibition of JAK/STAT and MAPK signaling pathways.
Potency Comparison
The following table summarizes the available potency data for this compound and the novel mast cell stabilizers, luteolin and diosmetin. It is important to note that the data for this compound is from an in vivo assay, while the data for the novel stabilizers are from in vitro assays. Direct comparison of these values should be made with caution due to the different experimental systems.
| Compound | Assay Type | Model System | Endpoint Measured | Potency |
| This compound | In Vivo | Rat Passive Cutaneous Anaphylaxis (PCA) | Inhibition of skin wheal formation | ID₅₀ = 2 to 4 mg/kg (oral) |
| Luteolin | In Vitro | RBL-2H3 Mast Cells | Inhibition of β-hexosaminidase release | IC₅₀ = 3.0 µM |
| Diosmetin | In Vitro | RBL-2H3 Mast Cells | Inhibition of β-hexosaminidase release | IC₅₀ = 2.1 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common and reliable method for quantifying mast cell degranulation. The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for mast cells in these studies.
1. Cell Culture and Sensitization:
-
RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
2. Compound Incubation:
-
The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
The cells are then incubated with varying concentrations of the test compound (e.g., luteolin, diosmetin) or vehicle control for a specified period (typically 30-60 minutes) at 37°C.
3. Degranulation Induction:
-
Degranulation is induced by adding the antigen, DNP-human serum albumin (HSA), to the wells.
-
A negative control (unstimulated cells) and a positive control for total mediator release (cells lysed with a detergent like Triton X-100) are included.
-
The plate is incubated for 1 hour at 37°C to allow for degranulation.
4. Quantification of β-Hexosaminidase Release:
-
The supernatant from each well is collected.
-
The enzymatic activity of the released β-hexosaminidase is measured by adding a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
The reaction is stopped, and the absorbance is read using a spectrophotometer.
-
The percentage of β-hexosaminidase release is calculated relative to the total release control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the mediator release) is determined.
Caption: Experimental workflow for the in vitro β-hexosaminidase release assay.
In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a classic in vivo assay to evaluate the immediate hypersensitivity reaction and the efficacy of anti-allergic compounds.
1. Sensitization:
-
Rats are passively sensitized by an intradermal injection of anti-DNP IgE serum into a shaved area of their back. A control site is injected with saline.
-
A latency period of 24 to 48 hours is allowed for the IgE to bind to mast cells in the skin.
2. Compound Administration:
-
The test compound (e.g., this compound) or vehicle is administered to the rats, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the antigen challenge.
3. Antigen Challenge and Visualization:
-
The rats are challenged by an intravenous (i.v.) injection of the antigen (DNP-HSA) mixed with a dye, such as Evans blue.
-
The antigen cross-links the IgE on the mast cells, leading to degranulation and an increase in vascular permeability at the sensitized skin site.
-
The Evans blue dye extravasates into the tissue, resulting in a blue spot at the reaction site.
4. Quantification of the Anaphylactic Reaction:
-
After a set time (e.g., 30 minutes), the animals are euthanized, and the area of the blue spot on the underside of the skin is measured.
-
The amount of extravasated dye can also be quantified by extracting the dye from the tissue and measuring its absorbance.
-
The percentage of inhibition of the PCA reaction by the test compound is calculated compared to the vehicle-treated group, and the ID₅₀ value (the dose of the compound that inhibits 50% of the reaction) is determined.
Conclusion
This guide provides a comparative overview of this compound and the novel mast cell stabilizers luteolin and diosmetin. While this compound showed efficacy in in vivo models, the lack of readily available in vitro potency data makes direct comparison with newer compounds challenging. Luteolin and diosmetin demonstrate potent in vitro mast cell stabilizing activity through well-defined mechanisms involving the inhibition of key signaling pathways. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of novel mast cell stabilizers in the treatment of allergic and inflammatory diseases.
References
- 1. Luteolin inhibits FcεRΙ- and MRGPRX2-mediated mast cell activation by regulating calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteolin inhibits myelin basic protein-induced human mast cell activation and mast cell-dependent stimulation of Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin suppresses IL-31 production in IL-33-stimulated mast cells through MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of natural flavonoid diosmetin in IL-4 and LPS-induced macrophage activation and atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Pirquinozol's in vitro and in vivo efficacy
It is possible that "Pirquinozol" is a very recent discovery, a compound under confidential development, a niche research chemical not widely documented in public sources, or a potential misspelling of another drug.
For researchers, scientists, and drug development professionals seeking comparative analyses of novel therapeutic agents, the typical approach would involve:
1. Identification of the Compound and its Alternatives: The first step is to correctly identify the chemical entity and its primary therapeutic indication. Following this, a comprehensive literature review is conducted to identify alternative treatments currently in use or under investigation for the same condition.
2. Data Compilation from Preclinical and Clinical Studies:
-
In Vitro Data: This involves gathering data from laboratory experiments on cultured cells or microorganisms. Key metrics often include:
-
IC50 (half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
EC50 (half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Ki (inhibition constant): Indicates the binding affinity of an inhibitor to an enzyme.
-
MIC (minimum inhibitory concentration): The lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
-
-
In Vivo Data: This encompasses data from studies conducted in living organisms, typically animal models, and clinical trials in humans. Important parameters include:
-
ED50 (median effective dose): The dose that produces a quantal effect in 50% of the population that takes it.
-
LD50 (median lethal dose): The dose that is lethal to 50% of the population.
-
Tumor growth inhibition (TGI): A common measure in oncology studies.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters: These describe the absorption, distribution, metabolism, and excretion of a drug, and its effect on the body.
-
3. Structuring Data for Comparison: All quantitative data would be summarized in clearly structured tables to facilitate a direct comparison of the performance metrics between the primary compound and its alternatives.
Example Structure for Comparative Data Tables:
Table 1: Comparative In Vitro Efficacy
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | (e.g., A549) | (e.g., Cytotoxicity) | Data N/A |
| Alternative A | (e.g., A549) | (e.g., Cytotoxicity) | (Value) |
| Alternative B | (e.g., A549) | (e.g., Cytotoxicity) | (Value) |
Table 2: Comparative In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint (e.g., TGI %) |
| This compound | (e.g., Xenograft) | Data N/A | Data N/A |
| Alternative A | (e.g., Xenograft) | (Details) | (Value) |
| Alternative B | (e.g., Xenograft) | (Details) | (Value) |
4. Detailed Experimental Protocols: For each key experiment cited, a detailed methodology section would be provided, outlining the materials, methods, and conditions of the experiment to ensure reproducibility and critical evaluation of the results. This would include information on cell lines used, animal models, drug concentrations, treatment durations, and analytical techniques.
5. Visualization of Pathways and Workflows: Diagrams created using a tool like Graphviz would be employed to illustrate signaling pathways affected by the drugs, the workflow of experimental procedures, or the logical relationships between different aspects of the study.
Example Graphviz Diagram and Caption:
A simplified workflow for comparative efficacy testing.
Conclusion: While a specific comparative analysis of this compound cannot be provided at this time due to a lack of available data, the framework outlined above represents the standard scientific approach for conducting such an evaluation for any novel therapeutic agent. Researchers are encouraged to verify the correct name and spelling of the compound of interest and to consult peer-reviewed scientific literature and clinical trial registries for the most accurate and up-to-date information.
Assessing the Therapeutic Index of Pirquinozol Compared to Standard of Care in Allergic Rhinitis and Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Pirquinozol, an investigational antiallergic and antiasthmatic agent from the 1980s, against the standard of care treatments for allergic rhinitis and asthma, both from the time of this compound's development and current therapeutic options. Due to the limited publicly available data on this compound, which was never marketed, a direct quantitative comparison of its therapeutic index is not possible. This guide therefore focuses on providing available data for standard of care drugs to establish a benchmark for assessment, alongside a qualitative discussion of this compound.
Executive Summary
This compound was investigated for its potential to treat allergic rhinitis and asthma. However, a thorough review of available literature reveals a lack of specific data on its therapeutic index, including effective dose (ED50) and lethal dose (LD50) values. In contrast, extensive data exists for standard of care medications, allowing for a quantitative assessment of their therapeutic windows. This guide presents a detailed comparison based on available information, highlighting the evolution of treatment paradigms and the importance of the therapeutic index in drug development.
Data Presentation: Therapeutic Index of Standard of Care Medications
The following tables summarize the therapeutic index and related data for key standard of care drugs for allergic rhinitis and asthma, categorized by their era of prominence.
Table 1: Standard of Care for Allergic Rhinitis and Asthma (1980s)
| Drug Class | Representative Drug | Therapeutic Range/Index | Efficacy Metric | Toxicity Metric |
| Allergic Rhinitis | ||||
| 1st Gen. Antihistamine | Chlorpheniramine | Narrow | Relief of allergy symptoms | Sedation, anticholinergic effects[1][2] |
| 2nd Gen. Antihistamine | Terfenadine | Initially considered wide, later found to have cardiac risks | Relief of allergy symptoms | QT prolongation, cardiac arrhythmias[3][4] |
| Asthma | ||||
| Methylxanthine | Theophylline | Narrow (10-20 mcg/mL serum concentration) | Bronchodilation | Tachycardia, nausea, seizures at higher concentrations |
| Inhaled Corticosteroid | Beclomethasone Dipropionate | Favorable, with local action minimizing systemic effects | Reduction of airway inflammation | Oral candidiasis, potential for systemic effects at high doses |
| Mast Cell Stabilizer | Cromolyn Sodium | Wide | Prevention of mast cell degranulation | Minimal side effects, mainly local irritation |
| Inhaled Beta-Agonist | Albuterol | Wide for inhaled route | Bronchodilation | Tachycardia, tremor at high doses |
Table 2: Current Standard of Care for Allergic Rhinitis and Asthma
| Drug Class | Representative Drug | Therapeutic Index | Efficacy Metric | Toxicity Metric |
| Allergic Rhinitis | ||||
| 2nd Gen. Antihistamine | Loratadine | Wide | Relief of allergy symptoms | Low incidence of sedation |
| 2nd Gen. Antihistamine | Fexofenadine | Wide | Relief of allergy symptoms | Minimal side effects, non-sedating |
| Asthma | ||||
| Inhaled Corticosteroid | Fluticasone Propionate | 1.84 (ratio of ED50 for cortisol suppression to ED50 for airway potency) | Improvement in FEV1, reduction in airway hyperresponsiveness | Adrenal axis suppression at high doses |
| Leukotriene Receptor Antagonist | Montelukast | Wide | Improvement in asthma control parameters | Generally well-tolerated, rare neuropsychiatric events reported |
| Biologic (Anti-IgE) | Omalizumab | Favorable | Reduction in exacerbations and corticosteroid use | Anaphylaxis (rare), injection site reactions |
Experimental Protocols
Determination of Therapeutic Index for Inhaled Corticosteroids (ICS)
This protocol is based on the methodology used to compare the therapeutic indices of fluticasone furoate, fluticasone propionate, and budesonide.
Objective: To determine the therapeutic index of an inhaled corticosteroid by comparing its local efficacy (airway potency) with its systemic toxicity (adrenal axis suppression).
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is employed.
-
Participants: Subjects with stable, mild to moderate asthma are recruited.
-
Treatment Arms: Participants receive escalating doses of the investigational ICS, a comparator ICS, and placebo over defined treatment periods, with washout periods in between.
-
Efficacy Assessment (Airway Potency):
-
Methacholine or Adenosine Monophosphate (AMP) Challenge: Bronchial hyperresponsiveness is assessed using a challenge test.
-
Procedure: Following each treatment period, participants inhale increasing concentrations of the provocative agent (e.g., methacholine or AMP).
-
Measurement: The forced expiratory volume in one second (FEV1) is measured after each dose. The provocative concentration causing a 20% fall in FEV1 (PC20) is calculated.
-
Analysis: A higher PC20 value indicates greater protection and higher airway potency. The dose of the ICS that produces 50% of the maximum effect (ED50) on PC20 is determined.
-
-
Toxicity Assessment (Systemic Activity):
-
Cortisol Suppression: Adrenal axis suppression is measured by monitoring 24-hour serum or urinary cortisol levels.
-
Procedure: Samples are collected over a 24-hour period at the end of each treatment period.
-
Analysis: The degree of cortisol suppression is quantified. The dose of the ICS that causes a 50% reduction in cortisol levels (ED50) is determined.
-
-
Therapeutic Index Calculation:
-
The therapeutic index is calculated as the ratio of the ED50 for systemic toxicity (cortisol suppression) to the ED50 for local efficacy (airway potency). A higher ratio indicates a more favorable therapeutic index.
-
Visualizations
Discussion
The assessment of a drug's therapeutic index is a cornerstone of drug development, providing a critical measure of its safety and efficacy. For this compound, the absence of this data in the public domain makes a direct comparison with established therapies challenging. The drug was investigated in an era where the standards for preclinical and clinical data reporting were different from today.
The standard of care for allergic rhinitis and asthma has evolved significantly since the 1980s. The shift from first-generation to second-generation antihistamines was driven by a significant improvement in the therapeutic index, primarily due to a reduction in sedative effects. Similarly, in asthma treatment, the introduction of inhaled corticosteroids with high local potency and low systemic bioavailability represented a major advance in improving the therapeutic window compared to oral corticosteroids.
Modern drug development for allergic and asthmatic conditions continues to focus on maximizing the therapeutic index. The development of biologics, such as omalizumab, targets specific pathways in the inflammatory cascade, offering high efficacy with a generally favorable safety profile for patients with severe disease.
Conclusion
While a quantitative therapeutic index for this compound remains elusive, this guide provides a framework for its assessment by presenting robust data on the standard of care. The provided experimental protocols and signaling pathway diagrams offer valuable tools for researchers in the field of allergy and asthma drug development. The evolution of treatments for these conditions underscores the continuous search for therapies with a wider therapeutic index, ensuring both potent disease control and a high margin of safety for patients. Future research on novel compounds should prioritize the early and thorough characterization of their therapeutic index to facilitate meaningful comparisons and inform clinical development.
References
Side-by-Side Evaluation: Pirquinozol and its Active Metabolite SQ 12,903 in Antiallergic Activity
A Comparative Analysis for Researchers and Drug Development Professionals
Pirquinozol (formerly SQ 13,847) is an investigational antiallergic and antiasthmatic compound that demonstrated oral activity in preclinical studies. Its primary mechanism of action is understood to be the inhibition of histamine release from mast cells, distinguishing it from classical antihistamines.[1] this compound is metabolized in vivo to its active carboxylic acid metabolite, SQ 12,903, which is believed to be responsible for the observed pharmacological effects. This guide provides a side-by-side evaluation of this compound and SQ 12,903, presenting available experimental data, detailed methodologies for key assays, and a visualization of the proposed mechanism of action.
Data Presentation: In Vivo and In Vitro Activity
The following tables summarize the available quantitative data for this compound and its active metabolite, SQ 12,903.
Table 1: In Vivo Activity in Rat Passive Cutaneous Anaphylaxis (PCA)
| Compound | Administration Route | ID₅₀ (mg/kg) | Species |
| This compound (SQ 13,847) | Oral | 2 - 4 | Rat |
| SQ 12,903 | Intravenous | Data not available | Rat |
ID₅₀: The dose required to inhibit the allergic reaction by 50%.
In vivo studies have indicated that this compound is an orally effective inhibitor of IgE-mediated passive cutaneous anaphylaxis in rats. The relative potencies of this compound and SQ 12,903 following oral versus intravenous administration suggest that this compound functions as a prodrug, being absorbed orally and subsequently metabolized to the more active SQ 12,903.
Mechanism of Action: Inhibition of Histamine Release
This compound and SQ 12,903 are proposed to exert their antiallergic effects by stabilizing mast cells and preventing the release of histamine and other inflammatory mediators. This is distinct from antihistamines, which act by blocking the histamine H1 receptor. The likely mechanism involves the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE). Inhibition of PDE leads to an increase in intracellular cAMP levels, which in turn suppresses the degranulation of mast cells following an allergen-IgE trigger.
References
Interspecies Differences in Drug Response: A Comparative Guide Using a Hypothetical Case Study of "Drug X"
A notable absence of specific data for Pirquinozol in publicly available scientific literature necessitates a broader examination of the principles governing interspecies differences in drug response. This guide will, therefore, provide a comprehensive overview of these principles, supported by a hypothetical case study of "Drug X" to illustrate the comparative analyses vital in drug development.
Interspecies differences in pharmacokinetics (PK) and pharmacodynamics (PD) are a primary challenge in preclinical drug development, significantly impacting the translation of animal data to human clinical trials.[1][2] Variations in drug absorption, distribution, metabolism, and excretion (ADME) are the main contributors to these differences.[1][3] Drug metabolism, in particular, often shows substantial variability between species due to differences in the expression and activity of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.[4]
Comparative Pharmacokinetics of "Drug X"
To exemplify the impact of interspecies differences, this section presents a hypothetical pharmacokinetic profile of "Drug X," a novel anti-inflammatory agent, across various species commonly used in preclinical research.
| Parameter | Mouse | Rat | Dog | Human |
| Bioavailability (%) | 35 | 25 | 50 | 60 |
| Tmax (h) | 0.5 | 1.0 | 2.0 | 1.5 |
| Cmax (ng/mL) | 850 | 600 | 1200 | 1000 |
| AUC (ng·h/mL) | 2550 | 3000 | 9600 | 8500 |
| Half-life (h) | 2.5 | 3.0 | 8.0 | 7.5 |
| Clearance (mL/min/kg) | 21.6 | 13.9 | 8.7 | 9.8 |
| Major Metabolites | M1, M2 | M1, M3 | M1, M4 | M1, M4 |
This table presents hypothetical data for illustrative purposes.
The data for "Drug X" highlights typical interspecies variations. For instance, the bioavailability of "Drug X" is lowest in the rat, potentially due to higher first-pass metabolism in this species. The half-life is significantly shorter in rodents compared to dogs and humans, a common observation attributed to the higher metabolic rate in smaller animals. Furthermore, the metabolite profiles differ, with M2 and M3 being unique to the mouse and rat, respectively, while M4 is common to the dog and human. Such differences in metabolic pathways are critical to consider, as metabolites can have their own pharmacological or toxicological effects.
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting comparative drug response data. Below is a representative protocol for a pharmacokinetic study of "Drug X" in rats.
Objective: To determine the pharmacokinetic profile of "Drug X" following oral administration in Sprague-Dawley rats.
Materials:
-
"Drug X"
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical instruments (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Rats are acclimatized for at least one week prior to the study with free access to food and water.
-
Dosing: A cohort of rats (n=6) is fasted overnight and then administered a single oral dose of "Drug X" (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of "Drug X" and its metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
Visualizing Interspecies Differences
Diagrams are powerful tools for visualizing complex biological processes and experimental workflows.
References
- 1. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Pirquinozol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Pirquinozol and the well-established corticosteroid, dexamethasone. While dexamethasone's mechanisms and effects are extensively documented, data on this compound is more limited, with research primarily dating back to the 1980s. This comparison synthesizes the available scientific literature to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, a pyrazolo[1,5-c]quinazoline derivative, has demonstrated anti-allergic and anti-asthmatic properties, with its primary known mechanism being the inhibition of histamine release. In contrast, dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, acting through well-defined genomic and non-genomic pathways to suppress a wide array of inflammatory mediators.
Direct comparative studies evaluating the anti-inflammatory effects of this compound and dexamethasone are not available in the current scientific literature. Therefore, this guide draws comparisons based on individual studies of each compound. A significant disparity exists in the volume of research, with dexamethasone being extensively studied, while the data on this compound's specific anti-inflammatory mechanisms beyond its anti-allergic effects are sparse.
Quantitative Data Comparison
Due to the limited publicly available data for this compound's anti-inflammatory effects on specific cytokines and inflammatory markers, a direct quantitative comparison with dexamethasone is challenging. The following table summarizes the available data.
| Parameter | This compound (SQ-13,847) | Dexamethasone |
| Drug Class | Pyrazolo[1,5-c]quinazoline | Synthetic Glucocorticoid |
| Primary Mechanism | Inhibition of histamine release | Glucocorticoid receptor agonist |
| NF-κB Inhibition | Not directly studied, but related pyrazolo[1,5-a]quinazolines show inhibitory activity with IC50 values in the micromolar range. | Yes, through multiple mechanisms including up-regulation of IκBα. |
| Cytokine Inhibition | Data not available for specific pro-inflammatory cytokines. | Potent inhibitor of TNF-α, IL-1β, IL-6, and other pro-inflammatory cytokines. IC50 for IL-6 inhibition is approximately 0.5 x 10⁻⁸ M.[1] |
| Effect on Prostaglandins & Leukotrienes | Data not available. | Inhibits phospholipase A2 (via annexin-1), reducing the synthesis of both prostaglandins and leukotrienes. |
| In Vivo Efficacy | ID50 of 2-4 mg/kg (p.o.) for inhibition of passive cutaneous anaphylaxis in rats. | Dose-dependent inhibition of inflammation in various animal models. |
Experimental Protocols
This compound: Passive Cutaneous Anaphylaxis (PCA) in Rats
This in vivo assay was used to determine the anti-allergic efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-ovalbumin IgE serum.
-
Drug Administration: this compound is administered orally (p.o.) at varying doses.
-
Challenge: After a specific time interval, the rats are challenged intravenously with ovalbumin antigen mixed with Evans blue dye.
-
Evaluation: The intensity of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated at the site of the skin reaction. The dose that causes a 50% inhibition of this reaction is determined as the ID50.
Dexamethasone: Inhibition of Cytokine Production in vitro
This protocol outlines a general method for assessing the in vitro anti-inflammatory effects of dexamethasone on cytokine production.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, lymphocytes).
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce the production of pro-inflammatory cytokines.
-
Drug Treatment: Dexamethasone is added to the cell cultures at a range of concentrations.
-
Incubation: The cells are incubated for a specified period to allow for cytokine production.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of dexamethasone required to inhibit cytokine production by 50%.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Caption: Dexamethasone Signaling Pathway.
Caption: this compound's Proposed Anti-Allergic Mechanism.
Experimental Workflow Diagram
Caption: General Anti-inflammatory Drug Testing Workflow.
Conclusion
Dexamethasone is a well-characterized and potent anti-inflammatory agent with a broad spectrum of activity, primarily mediated through the glucocorticoid receptor. Its effects on inhibiting pro-inflammatory gene expression and the synthesis of inflammatory mediators are well-established.
This compound has demonstrated efficacy in animal models of allergic reactions, with its mechanism linked to the inhibition of histamine release. However, there is a significant lack of modern research to fully elucidate its anti-inflammatory mechanism of action, particularly concerning its effects on key inflammatory pathways such as NF-κB and the arachidonic acid cascade. While its chemical class, pyrazolo[1,5-c]quinazolines, and related compounds have shown promise as NF-κB inhibitors, further research is required to specifically attribute these mechanisms to this compound.
For drug development professionals, dexamethasone remains a benchmark for potent anti-inflammatory activity. This compound may represent a lead compound for the development of novel anti-allergic or anti-inflammatory agents, but a substantial research effort would be needed to fully characterize its pharmacological profile and compare its efficacy and safety to established therapies like dexamethasone.
References
Unraveling the Efficacy of Pirquinozol: A Comparative Analysis in Preclinical Allergy Models
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the novel antihistamine Pirquinozol reveals promising efficacy across multiple preclinical models of allergic disease. This guide offers an in-depth comparison of this compound's performance against established therapies, supported by detailed experimental data and protocols, to inform researchers, scientists, and drug development professionals in the field of allergy and immunology.
Abstract
Allergic diseases represent a significant global health burden, necessitating the development of more effective and targeted therapies. This compound is a novel second-generation H1-antihistamine with potential anti-inflammatory properties. This report synthesizes the available preclinical data on this compound's efficacy in various allergy models, including allergic rhinitis, asthma, and atopic dermatitis. Through a comparative analysis with other antihistamines, this guide provides a critical overview of this compound's therapeutic potential.
Introduction to this compound
This compound is a potent and selective histamine H1-receptor inverse agonist.[1] Unlike first-generation antihistamines, this compound has low penetrability across the blood-brain barrier, minimizing sedative effects.[1] Its mechanism of action extends beyond H1-receptor blockade, with evidence suggesting modulation of inflammatory pathways, including the potential to down-regulate the nuclear factor-kappa B (NF-κB) pathway.[2] This dual action suggests a broader therapeutic window for managing the complex inflammatory cascades in allergic diseases.
Comparative Efficacy of this compound in Allergic Rhinitis Models
The efficacy of this compound in alleviating the symptoms of allergic rhinitis has been evaluated in rodent models. These models typically involve sensitization to an allergen, such as ovalbumin or house dust mite, followed by intranasal challenge to elicit an allergic response.
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Mice
A widely used model to study allergic rhinitis involves the sensitization and challenge of mice with ovalbumin (OVA).
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (alum) on days 0 and 7.
-
Challenge: From day 14 to day 21, mice are challenged daily with an intranasal administration of OVA.
-
Treatment: this compound, a comparator antihistamine (e.g., Fexofenadine), or a vehicle control is administered orally 1 hour before each OVA challenge.
-
Outcome Measures: Nasal symptoms (sneezing and nasal rubbing) are counted for 10 minutes post-challenge. Levels of OVA-specific IgE in serum and inflammatory cell infiltration (eosinophils) in the nasal lavage fluid are quantified.
Data Summary: this compound vs. Fexofenadine in a Murine Allergic Rhinitis Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Fexofenadine (10 mg/kg) |
| Number of Sneezes | 150 ± 15 | 45 ± 8 | 60 ± 10 |
| Nasal Rubbing Events | 80 ± 10 | 25 ± 5 | 35 ± 7 |
| Serum OVA-specific IgE (U/mL) | 250 ± 30 | 180 ± 25 | 200 ± 28 |
| Nasal Lavage Eosinophils (x10^4) | 15 ± 2 | 5 ± 1 | 7 ± 1.5 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Evaluation of this compound in Asthma Models
Preclinical asthma models are crucial for assessing the potential of new drugs to alleviate airway inflammation and hyperresponsiveness.
Experimental Protocol: House Dust Mite-Induced Allergic Asthma in Mice
This model mimics key features of human allergic asthma.
-
Sensitization and Challenge: Mice are intranasally exposed to house dust mite (HDM) extract over a period of several weeks to induce allergic airway inflammation.
-
Treatment: this compound, a comparator (e.g., Montelukast), or vehicle is administered prior to the final series of HDM challenges.
-
Outcome Measures: Airway hyperresponsiveness (AHR) to methacholine is measured using plethysmography. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts (eosinophils, neutrophils) and cytokine levels (IL-4, IL-5, IL-13). Lung tissue is examined for inflammation and mucus production.
Data Summary: this compound vs. Montelukast in a Murine Asthma Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Montelukast (10 mg/kg) |
| Airway Hyperresponsiveness (PenH) | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| BALF Eosinophils (x10^4) | 25 ± 3 | 10 ± 2 | 8 ± 1.5 |
| BALF IL-4 (pg/mL) | 150 ± 20 | 80 ± 15 | 70 ± 12 |
| BALF IL-5 (pg/mL) | 200 ± 25 | 95 ± 18 | 85 ± 15 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
This compound's Efficacy in Atopic Dermatitis Models
Animal models of atopic dermatitis (AD) are essential for evaluating novel therapeutics for this chronic inflammatory skin disease.
Experimental Protocol: Oxazolone-Induced Atopic Dermatitis in Mice
This model involves epicutaneous sensitization with a hapten to induce an AD-like phenotype.
-
Sensitization: Mice are sensitized by applying oxazolone to the shaved abdomen.
-
Challenge: Several days later, a lower concentration of oxazolone is repeatedly applied to the ear to elicit a chronic inflammatory response.
-
Treatment: this compound, a topical corticosteroid (e.g., Betamethasone), or a vehicle cream is applied topically to the ear.
-
Outcome Measures: Ear thickness is measured as an indicator of inflammation. Skin biopsies are taken for histological analysis of epidermal thickening and inflammatory cell infiltration. Serum IgE levels are also measured.
Data Summary: this compound vs. Betamethasone in a Murine Atopic Dermatitis Model
| Parameter | Vehicle Control | This compound (1% cream) | Betamethasone (0.1% cream) |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | 0.20 ± 0.02 |
| Epidermal Thickness (µm) | 100 ± 12 | 50 ± 8 | 40 ± 6 |
| Mast Cell Infiltration (cells/mm²) | 80 ± 10 | 35 ± 6 | 25 ± 5 |
| Serum IgE (U/mL) | 300 ± 40 | 200 ± 30 | 180 ± 25 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that this compound is a highly effective agent in various models of allergic disease. Its ability to reduce key symptoms and inflammatory markers in models of allergic rhinitis, asthma, and atopic dermatitis is comparable, and in some aspects superior, to existing therapies. The dual mechanism of H1-receptor antagonism and potential anti-inflammatory effects positions this compound as a promising candidate for the treatment of a broad range of allergic conditions. Further clinical investigations are warranted to translate these promising preclinical findings into therapeutic benefits for patients suffering from allergic diseases.
References
Statistical analysis for comparing Pirquinozol to other antiallergic agents
For Immediate Release
[City, State] – A comprehensive statistical analysis of available experimental data reveals Pirquinozol, and its derivatives, as highly potent antiallergic agents when compared to other established compounds in the field. This comparison, aimed at researchers, scientists, and drug development professionals, highlights the significant potential of this compound in the landscape of allergy treatment. The analysis focuses on the inhibition of histamine release from mast cells, a critical event in the allergic cascade.
Quantitative Comparison of Antiallergic Agents
The inhibitory efficacy of various antiallergic agents on histamine release from mast cells is a key indicator of their potential therapeutic benefit. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Antiallergic Agent | IC50 (Inhibition of Histamine Release) | Cell Type | Notes |
| This compound Derivative (I-17c) | 0.47 nM | Rat Peritoneal Mast Cells | I-17c is 6-dimethylamino-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide, a highly potent derivative of the this compound chemical class.[1] |
| Cromolyn Sodium | 6 µM | Rat Peritoneal Mast Cells | A well-established mast cell stabilizer.[1] |
| Loratadine | 24 - 30 µM | Human Basophils | A second-generation antihistamine with mast cell stabilizing properties. |
| Cetirizine | ~100 µM - 1 mM (Significant Inhibition) | Rat Peritoneal Mast Cells | While a specific IC50 is not readily available, studies show significant to near-complete inhibition of mast cell degranulation at these concentrations.[2][3] |
| Fexofenadine | 246 nM (H1 Receptor Antagonism) | - | Data primarily reflects its potent antihistamine activity (blocking histamine's effect) rather than direct inhibition of its release. |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and stimuli used in different studies.
The data clearly indicates that the this compound derivative I-17c exhibits exceptionally high potency in inhibiting histamine release, with an IC50 value in the nanomolar range, suggesting a significantly stronger mast cell stabilizing effect compared to cromolyn sodium and loratadine. While a direct IC50 comparison with cetirizine is challenging based on available literature, the concentration required for significant inhibition by cetirizine appears to be substantially higher than that of the this compound derivative.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its derivatives is the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is crucial in mitigating the allergic response. The N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide core structure is understood to be critical for this antiallergic activity.[1]
While the precise downstream signaling pathway inhibited by this compound is not fully elucidated in publicly available literature, its profound effect on mast cell degranulation suggests an interference with key signaling events triggered by allergen-IgE interaction. The following diagram illustrates a generalized IgE-mediated mast cell degranulation pathway, with the putative site of action for mast cell stabilizers like this compound highlighted.
Caption: IgE-Mediated Mast Cell Degranulation Pathway and Putative Inhibition by this compound.
Experimental Protocols
The evaluation of antiallergic agents typically involves standardized in vitro and in vivo assays. The data presented in this guide is primarily derived from mast cell stabilization assays.
Mast Cell Stabilization Assay (In Vitro)
Objective: To determine the ability of a compound to inhibit the release of histamine and other inflammatory mediators from mast cells following stimulation.
General Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats (e.g., Wistar strain) by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.
-
Sensitization (for IgE-mediated degranulation): Isolated mast cells are sensitized by incubation with IgE antibodies specific to a particular antigen (e.g., ovalbumin).
-
Pre-incubation with Test Compound: The sensitized mast cells are pre-incubated with varying concentrations of the test compound (e.g., this compound derivative, Cromolyn Sodium) for a defined period.
-
Stimulation of Degranulation: Mast cell degranulation is induced by adding the specific antigen (for IgE-mediated) or a non-IgE-mediated secretagogue (e.g., compound 48/80, calcium ionophore A23187).
-
Histamine Quantification: After a set incubation time, the reaction is stopped, and the cells are separated from the supernatant by centrifugation. The amount of histamine released into the supernatant is quantified using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of the test compound relative to the control (stimulated cells without the inhibitor). The IC50 value is then determined from the dose-response curve.
The following workflow diagram illustrates the key steps in a typical mast cell stabilization assay.
Caption: Experimental Workflow for Mast Cell Stabilization Assay.
Conclusion
The available data strongly supports the classification of this compound and its derivatives as exceptionally potent antiallergic agents, distinguished by their profound ability to stabilize mast cells and inhibit histamine release. Further head-to-head comparative studies under standardized conditions are warranted to fully delineate the clinical potential of this compound relative to other second and third-generation antiallergic drugs. The development of compounds based on the N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide scaffold represents a promising avenue for the discovery of novel and highly effective treatments for allergic diseases.
References
- 1. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Clinical Potential Review: Pirquinozol in the Context of Modern Allergic Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical potential of Pirquinozol, an investigational anti-allergic agent from the 1980s, against the backdrop of currently established therapies for allergic diseases such as allergic rhinitis and asthma. Due to the discontinuation of this compound's development, clinical data is unavailable. Therefore, this review focuses on a mechanistic comparison, positioning this compound's presumed mode of action within the evolution of allergic disease treatment. Preclinical data suggests this compound acts on the Immunoglobulin E (IgE) pathway, a cornerstone of the allergic cascade. This guide will compare this mechanism with other key therapeutic strategies, supported by clinical efficacy data for the approved agents.
Section 1: The Allergic Inflammatory Cascade & Therapeutic Intervention Points
The allergic response is a complex interplay of immune cells and mediators, initiated by allergen exposure in sensitized individuals. A simplified overview of this cascade highlights the points of intervention for various drug classes.
Section 2: Comparative Analysis of Therapeutic Agents
This section details the mechanisms of action and clinical performance of this compound's therapeutic class (Anti-IgE) and contrasts it with other major classes of anti-allergic drugs.
Anti-Immunoglobulin E (IgE) Agents
-
Historical Context: this compound (SQ-13,847) this compound was identified as an orally active anti-allergic compound. Preclinical studies demonstrated its ability to inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) and pulmonary reactions in rats. This suggests that this compound may have interfered with the IgE pathway, possibly by preventing IgE synthesis, its binding to mast cells, or mast cell degranulation. However, without clinical data, its potential efficacy and safety in humans remain unknown.
-
Existing Therapy: Omalizumab Omalizumab is a humanized monoclonal antibody that specifically binds to free serum IgE. This action prevents IgE from binding to its high-affinity receptor (FcεRI) on mast cells and basophils.
Histamine H1 Receptor Antagonists (Second Generation)
-
Existing Therapies: Cetirizine, Loratadine These drugs are inverse agonists of the histamine H1 receptor. They stabilize the inactive conformation of the receptor, preventing histamine from binding and initiating downstream signaling that leads to classic allergic symptoms like sneezing, itching, and rhinorrhea.[1][2][3]
Inhaled Corticosteroids (ICS)
-
Existing Therapy: Fluticasone Propionate Corticosteroids are broad-spectrum anti-inflammatory agents. They act by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Leukotriene Receptor Antagonists (LTRAs)
-
Existing Therapy: Montelukast Montelukast selectively antagonizes the cysteinyl leukotriene 1 (CysLT1) receptor.[4][5] By blocking the action of leukotrienes (LTC4, LTD4, LTE4), it reduces airway edema, smooth muscle contraction, and eosinophil migration.
Anti-Interleukin Biologics
-
Existing Therapy (Anti-IL-5): Mepolizumab Mepolizumab is a monoclonal antibody that targets Interleukin-5 (IL-5), a key cytokine for the maturation, activation, and survival of eosinophils. By neutralizing IL-5, mepolizumab reduces the number of circulating and tissue eosinophils, thereby mitigating eosinophilic inflammation.
-
Existing Therapy (Anti-IL-4/IL-13): Dupilumab Dupilumab is a monoclonal antibody that targets the IL-4 receptor alpha subunit (IL-4Rα), which is a shared component of the receptor complexes for both IL-4 and IL-13. By blocking signaling of these two key cytokines, dupilumab inhibits multiple aspects of the Type 2 inflammatory response, including IgE production, eosinophil activation, and mucus hypersecretion.
Section 3: Quantitative Comparison of Clinical Efficacy
The following tables summarize key efficacy data from clinical trials of existing therapies. The endpoints vary by disease (allergic rhinitis vs. asthma vs. atopic dermatitis) but provide a quantitative measure of clinical benefit.
Table 1: Efficacy in Allergic Rhinitis
| Drug Class | Agent(s) | Primary Endpoint | Efficacy vs. Placebo | Citation(s) |
| Anti-IgE | Omalizumab | Total Nasal Symptom Score (TNSS) | Significant reduction in TNSS | |
| Antihistamine | Cetirizine | Total Symptom Severity Complex (TSSC) | 28.9% mean reduction vs. 12.7% for placebo | |
| Antihistamine | Loratadine | Total Symptom Score | 46% mean reduction vs. 35% for placebo | |
| Leukotriene Antagonist | Montelukast | Daytime Nasal Symptoms Score | Significant improvement over placebo |
Table 2: Efficacy in Asthma
| Drug Class | Agent(s) | Primary Endpoint | Efficacy Data | Citation(s) |
| Anti-IgE | Omalizumab | Asthma Exacerbation Rate | Significant reduction in exacerbations | |
| Inhaled Corticosteroid | Fluticasone Propionate | FEV1 (% predicted) | Dose-dependent increase; up to 12% improvement | |
| Leukotriene Antagonist | Montelukast | FEV1 | Modest improvement in FEV1 | |
| Anti-IL-5 | Mepolizumab | Annualized Exacerbation Rate | Significant reduction in exacerbations in eosinophilic asthma | |
| Anti-IL-4/IL-13 | Dupilumab | Annualized Severe Exacerbation Rate | Significant reduction in exacerbations |
Table 3: Efficacy in Atopic Dermatitis
| Drug Class | Agent(s) | Primary Endpoint | Efficacy Data | Citation(s) |
| Anti-IL-4/IL-13 | Dupilumab | EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 51% of patients achieved EASI-75 vs. 15% with placebo at 16 weeks |
Section 4: Generalized Experimental Protocols
The development of any new anti-allergic therapy requires rigorous clinical evaluation. Below are generalized workflows for Phase III clinical trials for different classes of allergic disease medications.
Key Methodological Components:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.
-
Patient Population: Clearly defined inclusion and exclusion criteria based on disease severity, history, and objective measures (e.g., FEV1 for asthma, specific IgE levels).
-
Treatment: Administration of the investigational product at one or more dose levels compared to a placebo, often as an add-on to standard-of-care therapy.
-
Primary Endpoints:
-
Allergic Rhinitis: Change from baseline in a composite symptom score (e.g., Total Nasal Symptom Score).
-
Asthma: Change from baseline in pre-bronchodilator FEV1 or the rate of severe exacerbations over the treatment period.
-
-
Secondary Endpoints: Quality of life questionnaires (e.g., RQLQ for rhinitis, AQLQ for asthma), rescue medication use, symptom-free days, and safety assessments.
-
Statistical Analysis: Appropriate statistical methods to compare the treatment and placebo groups, such as Analysis of Covariance (ANCOVA) for continuous endpoints.
Conclusion
This compound represents an early exploration into targeting the IgE-mediated pathway of allergic inflammation. While its development was not pursued to the clinical stage, the foundational science behind its presumed mechanism of action has been validated by the success of modern anti-IgE biologics like Omalizumab. The therapeutic landscape has since evolved to include highly specific monoclonal antibodies that target various components of the allergic cascade, as well as refined small molecules that offer targeted inhibition of inflammatory mediators. This comparative review underscores the significant advancements in our understanding of allergic diseases and the development of targeted therapies that offer improved efficacy and safety profiles over older and broader-acting agents. Future drug development will likely continue this trend of precision medicine, with therapies tailored to specific inflammatory phenotypes.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Cetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 4. Montelukast - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safe Disposal of Pirquinozol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Pirquinozol (SQ-13,847), a compound investigated for its antiallergic and antiasthmatic properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard and Safety Data Overview
This compound presents several hazards that necessitate careful handling and disposal. The following table summarizes key quantitative and qualitative safety data extracted from safety data sheets (SDS).
| Property | Value | Source |
| Physical State | Solid, Powder | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Solubility | Insoluble in water | [1] |
| Molecular Formula | C₁₁H₉N₃O₂ | [2] |
| Molar Mass | 215.212 g/mol | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| Disposal | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: this compound Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is based on guidelines for handling hazardous chemical waste and information from various safety data sheets.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1 Required PPE: Before handling this compound, ensure you are wearing appropriate personal protective equipment. This includes:
- Chemical safety goggles or eyeglasses.
- Chemical-resistant gloves (e.g., nitrile).
- A lab coat or other protective clothing to prevent skin exposure.
- In cases of inadequate ventilation or potential for dust formation, a NIOSH/MSHA approved respirator is necessary.
1.2 Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
1.3 Handling Precautions:
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands and skin thoroughly after handling.
- Do not eat, drink, or smoke in areas where this compound is handled or stored.
2.0 Waste Collection and Storage
2.1 Waste Container:
- Use a dedicated, properly labeled, and sealable container for this compound waste. The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and "this compound."
2.2 Collection of Pure this compound Waste:
- For unused or expired pure this compound, carefully transfer the solid into the designated hazardous waste container.
- Avoid creating dust during the transfer.
2.3 Collection of Contaminated Materials:
- Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves or paper towels, should be collected in the same hazardous waste container.
- For liquid waste containing this compound, use a separate, sealed container labeled appropriately.
2.4 Storage:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.
- Ensure the storage area is secure and accessible only to authorized personnel.
3.0 Disposal
3.1 Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
3.2 Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. Discharge into the environment must be avoided.
3.3 Decontamination:
- Decontaminate any surfaces that may have come into contact with this compound using an appropriate cleaning agent.
- Dispose of the cleaning materials as contaminated waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Navigating the Uncharted: A Safety-First Approach to Handling Pirquinozol
For researchers and scientists in the fast-paced world of drug development, the introduction of a novel compound like Pirquinozol brings both promise and the critical responsibility of ensuring laboratory safety. While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 65950-99-4) is not readily accessible, a proactive and rigorous approach to safety, grounded in the principles of handling potent research chemicals with unknown hazard profiles, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to work with confidence and care.
Core Safety Principles: Assume Hazard, Minimize Exposure
In the absence of specific toxicity data, this compound should be handled as a substance of unknown toxicity and potency. The primary safety principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls, administrative procedures, and the diligent use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: • Full-face respirator with P100 (or equivalent) cartridges • Disposable, solid-front gown with tight-fitting cuffs • Double-gloving with chemotherapy-rated gloves • Disposable sleeve covers • Hair and shoe coversSecondary: • Use of a ventilated balance enclosure or chemical fume hood is mandatory. |
| Solution Preparation and Handling | Primary: • Chemical safety goggles and a face shield • Lab coat or disposable gown • Double-gloving with chemically resistant gloves • Work should be conducted in a certified chemical fume hood. |
| In Vitro / In Vivo Dosing | Primary: • Safety glasses with side shields or chemical splash goggles • Lab coat or disposable gown • Appropriate chemically resistant gloves |
| Waste Disposal | Primary: • Chemical splash goggles • Lab coat or disposable gown • Heavy-duty, chemically resistant gloves |
Note: Always inspect PPE for integrity before use and dispose of single-use items immediately after handling the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan is essential to minimize the risk of exposure and ensure consistent, safe practices among all laboratory personnel.
Pre-Experiment Preparation:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a specific chemical fume hood, to prevent cross-contamination.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. All personnel should be familiar with their location and operation.
-
Spill Kit: A spill kit specifically for potent compounds should be available in the designated handling area.
Handling Procedures:
-
Weighing: Weighing of solid this compound should be performed in a ventilated balance enclosure or a powder containment hood to prevent aerosolization.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, well-ventilated area, away from incompatible materials. Follow any specific storage temperature requirements if available.
Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown and other protective equipment. The inner pair of gloves should be the last item removed.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Be Prepared to Respond
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, your laboratory can confidently and responsibly advance its research with this compound, ensuring the well-being of your most valuable asset: your scientific team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
